molecular formula C15H10FNO2 B572395 Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS No. 1365272-67-8

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Cat. No.: B572395
CAS No.: 1365272-67-8
M. Wt: 255.248
InChI Key: VAIMVURSIJCBBI-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a fluorinated biphenyl compound serving as a key chemical intermediate in advanced pharmaceutical research and development. Its primary research value lies in its role as a precursor in the synthesis of small molecule inhibitors targeting integrins, a family of validated transmembrane receptor proteins . Integrins are central to numerous pathological processes, including thrombosis, autoimmune diseases, and cancer metastasis, making them attractive therapeutic targets . The structural motif of this compound, featuring a benzoate ester core with fluorinated and cyanophenyl substituents, is integral to the exploration of structure-activity relationships in drug discovery. Recent scientific investigations have uncovered a general chemical principle for designing closure-stabilizing integrin antagonists . These studies indicate that specific chemical features, including the strategic placement of hydrogen bond acceptors, can be engineered into inhibitor scaffolds to stabilize integrins in their low-affinity, bent-closed conformation, thereby preventing partial agonism . As a versatile synthetic building block, Methyl 4-(3-cyanophenyl)-2-fluorobenzoate provides researchers with a critical starting material to construct and optimize such sophisticated molecules, facilitating the study of conformational control in integrin biology and the development of next-generation therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(3-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-5-12(8-14(13)16)11-4-2-3-10(7-11)9-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIMVURSIJCBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742912
Record name Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
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Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-67-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Chemical Abstracts Service (CAS) number for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate could not be definitively identified in publicly available databases at the time of this writing. This guide is based on established principles of organic synthesis and data from structurally related compounds.

Introduction

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a complex organic molecule with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a biphenyl core with strategically placed fluoro and cyano functionalities, makes it an attractive scaffold for the development of targeted therapies. The fluorinated benzoic acid moiety can enhance metabolic stability and binding affinity, while the cyanophenyl group offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of a plausible synthetic approach to this compound, its characterization, and its potential applications in drug discovery, grounded in established scientific principles.

Chemical Identity and Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₅H₁₀FNO₂Based on structural components
Molecular Weight 255.25 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidAnalogy with similar biphenyl compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water.General solubility of similar aromatic esters
Stability Stable under normal laboratory conditions.General stability of aromatic esters and nitriles

Strategic Synthesis Approach: The Suzuki-Miyaura Cross-Coupling

A robust and widely utilized method for the construction of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, a logical approach involves the coupling of (3-cyanophenyl)boronic acid with a suitable 4-halo-2-fluorobenzoate derivative.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification R1 Methyl 4-bromo-2-fluorobenzoate Reaction_Vessel Reaction Mixture (Inert Atmosphere, Heat) R1->Reaction_Vessel Aryl Halide R2 (3-cyanophenyl)boronic acid R2->Reaction_Vessel Boronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Crude Product Chromatography Column Chromatography Extraction->Chromatography Product Methyl 4-(3-cyanophenyl)- 2-fluorobenzoate Chromatography->Product Purified Product Signaling_Pathway cluster_drug_design Drug Design & Synthesis cluster_biological_screening Biological Screening cluster_downstream_effects Downstream Cellular Effects Intermediate Methyl 4-(3-cyanophenyl)- 2-fluorobenzoate Modification Chemical Modification (e.g., hydrolysis, amidation) Intermediate->Modification Lead_Compound Lead Compound Library Modification->Lead_Compound Target_Protein Target Protein (e.g., Kinase, Receptor) Lead_Compound->Target_Protein Binding Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Target_Protein->Cell_Assay Activity Hit_Compound Hit Compound Cell_Assay->Hit_Compound Identification Signaling_Cascade Inhibition of Signaling Cascade Hit_Compound->Signaling_Cascade Cellular_Response Therapeutic Cellular Response Signaling_Cascade->Cellular_Response

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate , a specialized biaryl intermediate critical in modern medicinal chemistry, particularly for the development of Androgen Receptor (AR) antagonists and kinase inhibitors.

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (Predicted CAS for Ester: Analogous to Acid CAS 1179704-39-2 ) is a functionalized biaryl ester employed as a high-value scaffold in drug discovery.[1] Its structure combines a fluorinated benzoate core with a meta-cyanophenyl moiety, offering a unique balance of lipophilicity, metabolic stability, and electronic activation.

This compound is primarily utilized as a precursor for 4-(3-cyanophenyl)-2-fluorobenzoic acid , a key building block in the synthesis of next-generation pharmaceuticals where the ortho-fluorine atom modulates conformational entropy and metabolic susceptibility.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule consists of two aromatic rings linked by a single bond (biaryl system).[1] The central benzoate ring is substituted with a fluorine atom at the ortho position (C2) relative to the ester, and a 3-cyanophenyl group at the para position (C4).

FeatureChemical Significance
2-Fluoro Substituent Conformational Lock: Induces a twist between the carbonyl and the aromatic ring due to steric/electrostatic repulsion, often improving binding selectivity.Metabolic Block: Prevents oxidative metabolism at the susceptible ortho position.[1]
3-Cyanophenyl Group Bioisostere: Acts as a non-basic polar moiety (dipole moment ~3.9 D), often replacing pyridine or halogenated phenyls to improve solubility without introducing basicity (avoiding lysosomal trapping).
Methyl Ester Protecting Group / Handle: Serves as a lipophilic precursor to the active carboxylic acid or amide derivatives.[1]
Key Physicochemical Data (Calculated)
PropertyValueNotes
Molecular Formula C₁₅H₁₀FNO₂-
Molecular Weight 255.24 g/mol Optimal for fragment-based drug design (MW < 300).[1]
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; requires organic solvents (DMSO, DCM) for solubilization.
Topological Polar Surface Area (TPSA) ~50 Ų(23.8 for Nitrile + 26.3 for Ester). Good membrane permeability.
Rotatable Bonds 2Ester linkage and Biaryl axis.[1]
H-Bond Acceptors 3Nitrile N, Ester Carbonyl O, Fluorine.[1]

Synthetic Methodology

The most robust route to Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over nucleophilic aromatic substitution due to the mild conditions and high tolerance for the nitrile and ester functional groups.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

  • Fragment A (Electrophile): Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2).

  • Fragment B (Nucleophile): 3-Cyanophenylboronic acid (CAS 150255-96-2).

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • 3-Cyanophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, combine the aryl bromide, boronic acid, and base.

  • Solvate: Add the Dioxane/Water mixture. Degas the solution by bubbling nitrogen for 15 minutes (Critical to prevent homocoupling or oxidation).[1]

  • Catalyze: Add the Pd catalyst quickly to minimize air exposure.

  • Reflux: Heat the mixture to 90-100°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization

SynthesisPath Bromide Methyl 4-bromo-2-fluorobenzoate (Electrophile) Complex Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Bromide->Complex Boronic 3-Cyanophenylboronic acid (Nucleophile) Boronic->Complex Product Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (Target) Complex->Product Suzuki-Miyaura Coupling

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl ester.[1]

Analytical Characterization

Confirming the identity of the product requires a multi-modal approach. The 2-fluoro substituent provides a distinct handle for NMR verification.

Expected NMR Signals (CDCl₃)
  • ¹H NMR:

    • δ ~3.95 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

    • δ ~7.9 - 8.1 ppm (t, 1H): H6 on the benzoate ring (coupling with F).

    • δ ~7.3 - 7.8 ppm (m, 6H): Remaining aromatic protons (overlap of benzoate and cyanophenyl rings).

  • ¹⁹F NMR:

    • δ ~ -105 to -110 ppm: Distinct singlet (or multiplet due to H-F coupling) characteristic of aryl fluorides.[1]

Infrared (IR) Spectroscopy
  • ~2230 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) group.

  • ~1725 cm⁻¹: Strong stretch for the Ester Carbonyl (C=O) .[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Observed Mass: [M+H]⁺ = 256.25 m/z.[1]

  • Fragmentation: Loss of methoxy group (-31) or CO₂ is common in esters.[1]

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile intermediate.[1][2] Its primary utility lies in its conversion to the free acid, which is then coupled to amines to form bioactive amides.[1]

Mechanistic Utility[1]
  • Androgen Receptor (AR) Antagonists: The biaryl scaffold mimics the core structure of non-steroidal anti-androgens. The nitrile group often interacts with Arg or Gln residues in the ligand-binding domain (LBD).[1]

  • PARP Inhibitors: Biaryl amides derived from this ester are explored for their ability to bind to the nicotinamide pocket of Poly(ADP-ribose) polymerase enzymes.[1]

Downstream Transformation Workflow

Downstream cluster_reactions Functionalization Pathways Target Methyl 4-(3-cyanophenyl)-2-fluorobenzoate Hydrolysis LiOH / THF / H2O Target->Hydrolysis Saponification Acid 4-(3-cyanophenyl)-2-fluorobenzoic acid (Active Intermediate) Hydrolysis->Acid Amidation Amine (R-NH2) / HATU / DIPEA Acid->Amidation Coupling Drug Bioactive Amide (Kinase/AR Inhibitor) Amidation->Drug

Figure 2: Downstream transformation of the ester into bioactive amide candidates.[1]

Handling and Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Nitrile Toxicity: While the nitrile is bound to an aromatic ring (reducing immediate cyanide release risk), it should be treated as potentially toxic if ingested or metabolized.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk over long periods).

  • Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • ChemicalBook. (2024).[1] "4-(3-Cyanophenyl)-2-fluorobenzoic acid (CAS 1179704-39-2) Entry."[3] Link

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

  • PubChem. (2024).[1][4] "Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2)." Link

Sources

Structural Elucidation and Synthetic Utility: Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural, synthetic, and functional analysis of Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate (derived from the user-supplied descriptor 3'-cyano-3-fluoro-4-methoxycarbonylbiphenyl).

This molecule represents a "privileged scaffold" in modern medicinal chemistry, combining a biaryl core (common in kinase inhibitors and NSAIDs) with orthogonal functional handles: an ester (electrophile/prodrug moiety), a nitrile (hydrogen bond acceptor/bioisostere), and a fluorine atom (metabolic blocker). This guide details its IUPAC nomenclature derivation, scalable synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.

Part 1: Nomenclature and Structural Analysis

IUPAC Name Derivation

The name provided in the prompt (3'-cyano-3-fluoro-4-methoxycarbonylbiphenyl) is a semi-systematic descriptor. To derive the preferred IUPAC name, we must apply the Order of Precedence for Functional Groups .

Priority Hierarchy:

  • Esters (-COOR): Highest priority

    
     Suffix: -oate.
    
  • Nitriles (-CN): Lower priority

    
     Prefix: cyano-.
    
  • Halogens (-F): Lowest priority

    
     Prefix: fluoro-.
    

Numbering Strategy:

  • Principal Chain/Ring: The benzene ring containing the highest priority group (ester) is defined as Ring A.

  • Locants: The carbon attached to the ester is C4 (para-substitution pattern implied by "biphenyl-4-carboxylate" usually preferred for linearity, though the prompt implies position 4 relative to the biphenyl connection or the ester defines C1. Correction: In biphenyl carboxylates, the connection point is C1. If the ester is at C4, the fluorine is at C3).

  • Secondary Ring: The ring containing the nitrile is Ring B (primed numbers).

Final IUPAC Name: Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate

Structural Visualization (DOT Diagram)

The following diagram illustrates the numbering scheme and functional group prioritization.

G cluster_0 Ring B (Substituent) cluster_1 Ring A (Parent) CN 3'-Cyano Group (Prefix: cyano-) Core [1,1'-Biphenyl] Core CN->Core Position 3' F 3-Fluoro Group (Metabolic Block) Core->F Position 3 Ester 4-Methoxycarbonyl (Suffix: -oate) Core->Ester Position 4

Caption: Structural decomposition showing functional group priority and locant assignment on the biphenyl core.

Part 2: Synthetic Methodology

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . This pathway offers high chemoselectivity, tolerating both the nitrile and ester functionalities which might be sensitive to other organometallic methods (e.g., Grignard).

Retrosynthetic Analysis
  • Disconnection: C1–C1' bond.

  • Fragment A (Electrophile): Methyl 4-bromo-2-fluorobenzoate.

  • Fragment B (Nucleophile): (3-cyanophenyl)boronic acid.

Experimental Protocol

Objective: Synthesis of Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate on a 10 mmol scale.

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq, 2.33 g)

  • 3-Cyanophenylboronic acid (1.2 eq, 1.76 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 245 mg) – Chosen for stability and efficiency with aryl chlorides/bromides.

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 40 mL)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a 100 mL round-bottom flask with dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Loading: Add the aryl bromide, boronic acid, and base (K₂CO₃) to the solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask with a septum.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Catalytic Cycle Visualization

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Boron exchange) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle illustrating the formation of the biaryl bond.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data is expected. This data serves as a self-validating system for the researcher.

Data Summary Table
TechniqueFeatureExpected Signal / ValueInterpretation
1H NMR Methyl Ester

3.90 ppm (s, 3H)
Characteristic singlet of

.
1H NMR Biphenyl Core

7.40 – 8.10 ppm (m, 7H)
Aromatic region. Look for splitting caused by F-H coupling (

).
13C NMR Nitrile Carbon

~118 ppm
Characteristic weak peak for

.
13C NMR Carbonyl

~165 ppm
Ester carbonyl carbon.
13C NMR C-F CouplingDoublets (

)
Carbon directly attached to Fluorine.
IR Nitrile Stretch

Sharp, distinct band.
IR Carbonyl Stretch

Strong ester band.
HRMS Molecular Ion

Exact mass confirmation.

Part 4: Applications in Drug Discovery[1]

This scaffold is not merely a chemical curiosity; it possesses specific properties valuable in Medicinal Chemistry (MedChem).

Bioisosterism and Pharmacophore Design
  • Nitrile (-CN): Often acts as a bioisostere for a halogen (Cl or Br) or a hydroxyl group. It can function as a hydrogen bond acceptor in the active site of enzymes (e.g., Kinases, Proteases).

  • Fluorine (-F): Located ortho to the ester (and likely the acid after hydrolysis). This exerts a steric and electronic effect :

    • Metabolic Stability: Blocks P450 oxidation at the susceptible ring position.

    • Conformational Lock: The fluorine atom can induce a specific torsion angle between the biphenyl rings or the ester group, locking the bioactive conformation.

Potential Therapeutic Areas

Based on the structural motif, this intermediate is relevant for:

  • NSAIDs: Analogues of Flurbiprofen or Diflunisal.

  • Xanthine Oxidoreductase Inhibitors: Similar to the Topiroxostat core.

  • Angiotensin II Receptor Blockers (ARBs): The cyano group is a precursor to the tetrazole ring found in "Sartan" drugs (e.g., Valsartan, Losartan).

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Suzuki-Miyaura Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Nitrile Bioisosterism

    • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

4-(3-cyanophenyl)-2-fluorobenzoic acid methyl ester MSDS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest and Precaution

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS No. 1365272-67-8) is a substituted aromatic compound with a molecular formula of C₁₅H₁₀FNO₂[1]. Its structure, featuring a biphenyl core with fluoro, cyano, and methyl ester functional groups, makes it a valuable building block in medicinal chemistry and materials science. The cyano group, a potent electron-withdrawing group, and the fluorine atom significantly influence the molecule's electronic properties and potential biological activity[][3]. However, these same functional groups necessitate a thorough understanding of the compound's potential hazards. This guide, written from the perspective of a senior application scientist, synthesizes available safety data from structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practice.

Section 1: Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological study for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is not publicly available, a reliable hazard profile can be constructed by analyzing its core functional moieties: the aromatic nitrile and the fluorinated benzoic acid derivative.

The Primary Hazard: The Aromatic Nitrile Group

The presence of the cyano (-C≡N) group dictates the primary toxicological concern. Organic nitriles are known for their potential to cause systemic toxicity. Based on data for analogous aromatic nitriles, this compound should be treated as acutely toxic.

  • GHS Classification (Predicted): It is prudent to assume classifications similar to other toxic nitriles, such as Acute Toxicity Category 3 (Oral, Dermal, Inhalation) [4].

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled[4].

  • Mechanism of Toxicity: Aliphatic nitriles can be metabolized in the body to release cyanide ions, which inhibit cellular respiration. However, it is a critical toxicological distinction that aromatic nitriles, such as the one , may not readily liberate cyanide in vivo[5]. The toxicity is more likely associated with the intact molecule or its other metabolites. Regardless of the precise mechanism, the high acute toxicity remains the primary concern.

Irritation Hazards: The Fluorinated Aromatic Core

The fluorinated benzoic acid framework contributes significant irritation potential. Safety data for compounds like 2-fluorobenzoic acid and 4-cyanobenzoic acid consistently report irritation to the skin, eyes, and respiratory system[6][7].

  • GHS Classification (Predicted):

    • Skin Irritation, Category 2.

    • Serious Eye Irritation, Category 2A.

    • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation).

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Summary of Physicochemical and Hazard Data

The following tables summarize the key identification, predicted hazard classifications, and relevant physical properties based on the compound itself and its close structural analogs.

Identifier Value Source
Chemical Name Methyl 4-(3-cyanophenyl)-2-fluorobenzoateN/A
CAS Number 1365272-67-8[1]
Molecular Formula C₁₅H₁₀FNO₂[1]
Molecular Weight 255.24 g/mol [1]
Physical State (Expected) SolidN/A
Predicted GHS Hazard Classification Code Description Primary Basis
Acute Toxicity, OralH301Toxic if swallowedAromatic Nitriles[4]
Acute Toxicity, DermalH311Toxic in contact with skinAromatic Nitriles[4]
Acute Toxicity, InhalationH331Toxic if inhaledAromatic Nitriles[4]
Skin IrritationH315Causes skin irritationBenzoic Acids
Serious Eye IrritationH319Causes serious eye irritationBenzoic Acids
STOT, Single ExposureH335May cause respiratory irritationBenzoic Acids

Section 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures is mandatory.

Engineering Controls: The First Line of Defense

The high inhalation toxicity necessitates that this compound be handled exclusively in a certified chemical fume hood to prevent dust and vapor accumulation[8]. The work area should be maintained under negative pressure, and any procedures that could generate dust (e.g., weighing, transferring) must be performed with extreme care, preferably within a glove box or a ventilated balance enclosure.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is not just a recommendation; it is a critical barrier to exposure. The following workflow ensures appropriate selection and use.

PPE_Workflow cluster_0 PPE Selection & Donning Protocol start Task Assessment: Handling Solid Methyl 4-(3-cyanophenyl)-2-fluorobenzoate hood Is work performed in a certified chemical fume hood? start->hood hood->start No (STOP, re-evaluate) weigh Does the task involve weighing or dust generation? hood->weigh Yes resp Action: Use N95 respirator or higher in addition to all other PPE. weigh->resp Yes gloves Gloves: Select chemical-resistant gloves (e.g., Nitrile, min. 4 mil). Inspect for integrity before use. weigh->gloves No resp->gloves eyes Eye Protection: Wear chemical safety goggles (ANSI Z87.1 certified). gloves->eyes labcoat Body Protection: Wear a flame-resistant lab coat. Ensure cuffs are secured. eyes->labcoat donning Donning Sequence: 1. Lab Coat 2. Goggles 3. Respirator (if needed) 4. Gloves (over cuffs) labcoat->donning

Caption: PPE Selection Workflow for Handling the Titled Compound.

Safe Handling and Hygiene
  • Avoid Formation of Dust: Handle the solid material carefully. Use appropriate spatulas and weighing papers. Do not crush or grind the material outside of a contained system[8].

  • Washing: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[6].

  • Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored[4].

  • Decontamination: Decontaminate all surfaces and equipment after use. A mild detergent solution followed by a solvent rinse (e.g., ethanol or acetone, depending on equipment compatibility) is generally effective.

Section 3: Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Exposure Protocols
Exposure Route Immediate Action Follow-Up Source
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Keep the person warm and at rest.Call a POISON CENTER or doctor immediately. Show the Safety Data Sheet or this guide to the medical professional.[4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.Call a POISON CENTER or doctor immediately. Contaminated clothing must be washed thoroughly before reuse.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.Call a POISON CENTER or doctor immediately. Continue rinsing until medical assistance arrives.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person.Call a POISON CENTER or doctor immediately. [4][8]
Spill Response Workflow

A chemical spill of this substance must be treated as a major event requiring a coordinated response.

Spill_Response cluster_1 Spill Response Protocol spill Spill Detected evacuate Evacuate immediate area. Alert others. spill->evacuate ppe Don appropriate PPE: - Twin-cartridge respirator - Heavy-duty nitrile gloves - Goggles & Face Shield - Chemical-resistant apron evacuate->ppe contain Contain the spill: Cover with an inert absorbent material (e.g., vermiculite, chemisorb). Do NOT use combustible materials. ppe->contain collect Collect absorbed material: Carefully sweep into a labeled, sealable hazardous waste container. Avoid creating dust. contain->collect decon Decontaminate the area: Wash with soap and water, followed by a solvent rinse. collect->decon dispose Dispose of all materials (absorbent, PPE, etc.) as hazardous waste. decon->dispose

Caption: Emergency Workflow for a Spill of Solid Toxic Material.

Section 4: Chemical Reactivity, Storage, and Disposal

  • Stability and Reactivity: The compound is expected to be stable under normal laboratory conditions. However, nitriles can react violently with strong oxidizing acids[9]. They can be hydrolyzed by strong acids or bases, which could produce the corresponding carboxylic acid or amide[9]. Avoid strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[6]. The storage area should be designated for toxic compounds and secured against unauthorized access.

  • Disposal: This material and its container must be disposed of as hazardous waste[10]. All waste, including contaminated PPE and spill cleanup materials, must be collected in sealed, properly labeled containers and disposed of through a licensed environmental waste disposal service in accordance with all local, state, and federal regulations.

Conclusion

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a compound with significant potential for research and development. Its utility is matched by its potential hazards, primarily acute toxicity and irritancy. By understanding the chemical causality behind these hazards and implementing the rigorous engineering, procedural, and protective measures outlined in this guide, researchers can mitigate risks and handle this valuable molecule with the respect and caution it requires.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET for 3-Chloro-2-fluorobenzonitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17965941, Methyl 4-cyano-3-fluorobenzoate.
  • National Institute of Standards and Technology. (n.d.). 3-Fluorobenzoic acid, 4-cyanophenyl ester. In NIST Chemistry WebBook.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorobenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-Cyanobenzoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorobenzoic acid (alternative).
  • CymitQuimica. (2025). SAFETY DATA SHEET for a related brominated nitrile.
  • Haz-Map. (n.d.). NITRILES - Hazardous Agents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for Iron(II) chloride tetrahydrate.
  • National Oceanic and Atmospheric Administration. (n.d.). Nitriles - CAMEO Chemicals.
  • National Center for Biotechnology Information. (n.d.). GHS Classification Summary (Rev.9, 2021).
  • ChemBK. (2024). 4-Cyanobenzoic acid methyl ester.
  • BOC Sciences. (n.d.). Custom Cyanation Process Services.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790123, Methyl 3-cyano-4-fluorobenzoate.
  • Apollo Scientific. (2015). SAFETY DATA SHEET for 4-Fluorobenzoic acid.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Atomaxchem. (n.d.). methyl 4-(3-cyanophenyl)-2-fluorobenzoate | CAS:1365272-67-8.
  • Zhang, J., et al. (n.d.). Exploring the minimal structure of a wholly aromatic organogelator. Journal of Materials Chemistry. Retrieved from Royal Society of Chemistry Publishing.
  • Kaufman, T. S. (2015). Answer to "How can I selectively remove cyano functional group...".
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • Pharmaffiliates. (n.d.). Methyl 4-cyano-2-fluorobenzoate.
  • Society of Toxicology. (2004). THE TOXICOLOGIST.
  • Wikipedia. (n.d.). Nitrile.
  • Quora. (2022). What test should be conducted to test for the presence of Aromatic Functional Groups?.
  • Sigma-Aldrich. (n.d.). Methyl 4-cyanobenzoate 99%.

Sources

Molecular weight and formula of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS: 1365272-67-8) is a specialized biaryl building block used extensively in medicinal chemistry for the development of androgen receptor (AR) antagonists, kinase inhibitors, and liquid crystal materials.[1][2] Its structural core—a 2-fluorobenzoate ester coupled to a 3-cyanophenyl ring—combines three critical pharmacophoric elements: a hydrolyzable ester handle, a metabolically stable fluorine atom that modulates lipophilicity and pKa, and a nitrile group serving as a hydrogen bond acceptor or precursor for tetrazoles/amines.

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a robust Suzuki-Miyaura cross-coupling synthesis protocol, and structural characterization logic.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule is defined by a biphenyl scaffold where the "A-ring" bears a methyl ester and a fluorine atom, and the "B-ring" carries a meta-cyano group.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name Methyl 4-(3-cyanophenyl)-2-fluorobenzoate
CAS Registry Number 1365272-67-8
Molecular Formula C₁₅H₁₀FNO₂
Molecular Weight 255.24 g/mol
SMILES COC(=O)C1=C(F)C=C(C2=CC=CC(C#N)=C2)C=C1
InChIKey (Predicted) AHJLHWRWDRCIKO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted LogP ~3.2 (Lipophilic)
H-Bond Acceptors 4 (Nitrile N, Ester O, Carbonyl O, F)

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable route to Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluorobenzoate with 3-Cyanophenylboronic acid . This pathway is preferred over Stille or Negishi couplings due to the high tolerance of the nitrile and ester functional groups to mild basic conditions.

Retrosynthetic Analysis

The C–C bond at the biphenyl junction is the strategic disconnection point. The electron-deficient nature of the 2-fluorobenzoate ring facilitates oxidative addition, while the boronic acid provides a stable, non-toxic nucleophile.

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Aryl Halide: Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • Boronic Acid: 3-Cyanophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge: In a dry Schlenk flask, combine the aryl halide, boronic acid, and base.

  • Degas: Add the solvent system and degas by sparging with argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure.

  • Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis SM1 Methyl 4-bromo- 2-fluorobenzoate Cat Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM1->Cat SM2 3-Cyanophenyl- boronic acid SM2->Cat Inter Pd(II) Complex (Oxidative Addition) Cat->Inter 85°C, 4h Prod Methyl 4-(3-cyanophenyl)- 2-fluorobenzoate (Target) Inter->Prod Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target biaryl ester.

Structural Characterization Logic

Verification of the product requires confirming the presence of both the ester and nitrile groups, as well as the integrity of the biaryl linkage.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.95 ppm (s, 3H): Methyl ester singlet (-OCH ₃).

    • δ 7.30–7.50 ppm (m, 2H): Aromatic protons on the fluorinated ring (H3, H5). The fluorine coupling (

      
      ) will split these signals.
      
    • δ 7.60–7.90 ppm (m, 4H): Aromatic protons of the 3-cyanophenyl ring. Look for the distinct singlet-like signal of the proton between the cyano and biaryl bond.

    • δ 8.00 ppm (t, 1H): Proton adjacent to the ester carbonyl (H6 on Ring A), typically deshielded.

  • ¹⁹F NMR:

    • δ -105 to -110 ppm: Single peak corresponding to the aryl fluoride ortho to the ester.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI.

  • Molecular Ion: [M+H]⁺ = 256.25 Da.

  • Fragmentation Pattern:

    • Loss of methoxy group (-OMe, -31 Da)

      
       Acylium ion.
      
    • Loss of CO (-28 Da) from the ester.

Applications in Drug Discovery[3]

This molecule acts as a "privileged scaffold" intermediate. Its specific utility lies in the orthogonality of its functional groups:

  • Lipophilicity Modulation: The fluorine atom at the ortho position to the ester lowers the pKa of the eventual benzoic acid (if hydrolyzed) and blocks metabolic hydroxylation at that site, extending half-life.

  • Divergent Synthesis:

    • Path A (Hydrolysis): Conversion to the acid (LiOH/THF) yields the free benzoic acid, a precursor for amide coupling (e.g., in Enzalutamide analogs).

    • Path B (Reduction): Reduction of the nitrile (H₂/Pd) yields a benzylamine.

    • Path C (Cyclization): Reaction of the nitrile with sodium azide yields a tetrazole, a bioisostere for carboxylic acids in angiotensin II receptor blockers.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

  • Signal Word: Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. Moisture sensitive (ester hydrolysis risk).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Biaryl Building Blocks: A Technical Guide to Structural Mastery in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few scaffolds command the ubiquity of the biaryl unit. First defined by Evans et al. (1988) as "privileged structures," biaryls serve as the architectural spine for nearly 20% of all small-molecule drugs currently on the market.

For the Senior Application Scientist, the biaryl unit is not merely a linker; it is a tunable platform for controlling vectorial display . By modulating the torsion angle between two aromatic rings, we dictate the precise 3D orientation of pharmacophores, enabling high-affinity interactions with "cryptic" protein pockets that flat, sp²-rich systems cannot access.

This guide moves beyond basic cross-coupling. It addresses the critical challenges of atropisomerism , metabolic stability , and high-fidelity synthesis of sterically encumbered heteroaryl systems.

Structural Dynamics: Torsion and Atropisomerism

The physicochemical success of a biaryl drug often hinges on the dihedral angle (


) between the rings. This angle balances steric repulsion (ortho-substituents) and electronic conjugation (

-overlap).
The "Magic Methyl" and Axial Chirality

Introducing a substituent at the ortho position (the "Magic Methyl" effect) drastically alters the energy barrier to rotation (


). When 

, the conformers become separable atropisomers at room temperature.

Case Study: Sotorasib (LUMAKRAS™) The development of Sotorasib, the first approved KRAS(G12C) inhibitor, exemplifies the exploitation of biaryl atropisomerism.[1][2][3][4] The molecule features a hindered biaryl axis that locks the drug into a specific conformation, maximizing occupancy in the switch-II pocket of KRAS.

Table 1: Impact of Ortho-Substitution on Biaryl Rotational Energy Barriers Data synthesized from conformational analysis of biaryl scaffolds.

Ortho-Substituent (R)Torsion Angle (

)

(kcal/mol)
Half-life (

) at 25°C
Medicinal Consequence
-H ~30-40°< 5NanosecondsFree rotation; entropic penalty upon binding.
-F ~45°6-8Microseconds"Floppy" but biased conformation.
-CH₃ ~90°18-22Minutes to HoursAtropisomers separable but racemize slowly.
-Cl / -Br ~90°> 28YearsConfigurationally stable. Resolvable axial chirality.

Critical Insight: For Sotorasib, the specific atropisomer (M-isomer) exhibited a 10-fold potency improvement over its rotamer, necessitating an atroposelective synthesis strategy.

Mechanistic Mastery: The Catalytic Cycle

To synthesize complex biaryls, particularly those with heteroatoms (pyridines, pyrimidines) or high steric bulk, one must move beyond "textbook" Suzuki-Miyaura conditions. The use of Buchwald Precatalysts (e.g., XPhos Pd G4) is essential to bypass the unstable Pd(0) generation step.

Diagram 1: The Modern Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the pathway using a precatalyst to ensure rapid initiation and stabilization of the monoligated Pd(0) species.

SuzukiCycle PreCat Pd(II) Precatalyst (e.g., XPhos Pd G4) Pd0 Active Species L-Pd(0) PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd Ar-X Int1 Intermediate I L-Pd(II)-Ar-X OxAdd->Int1 TransMet Transmetallation Int1->TransMet [Ar'-B(OH)3]- BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boronic Acid Int2 Intermediate II L-Pd(II)-Ar-Ar' TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle emphasizing the entry of the precatalyst and the regeneration of the active L-Pd(0) species.

Experimental Protocol: High-Fidelity Heteroaryl Coupling

Objective: Synthesis of a sterically hindered 2,2'-bis(heteroaryl) scaffold (e.g., 2-chloropyridine coupling with 2-pyridylboronic acid). These are notoriously difficult due to protodeboronation and catalyst poisoning by the pyridine nitrogen.

Reagents & System
  • Catalyst: XPhos Pd G4 (2 mol%) – Provides steric bulk to facilitate reductive elimination.

  • Solvent: 1,4-Dioxane:H₂O (4:1) – Biphasic system dissolves inorganic base while solvating organics.

  • Base: K₃PO₄ (3.0 equiv) – Mild enough to prevent rapid protodeboronation of the 2-pyridyl species.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charge Solids: Add aryl chloride (1.0 mmol), heteroaryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

    • Note: Weighing the precatalyst in air is permissible due to the stability of the G4 scaffold.

  • Solvent Degassing (Critical): In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand (XPhos to XPhos-oxide), killing the catalyst.

  • Reaction Initiation: Syringe the degassed solvent into the reaction vial. Seal the cap with a PTFE-lined septum.

  • Thermal Activation: Heat the block to 80°C. Stir vigorously (800 rpm).

    • Monitor: Reaction is typically complete in 2-4 hours. Monitor by UPLC-MS. Look for the mass of the protodeboronated byproduct (Ar'-H) to assess if base concentration needs adjustment.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd-black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Tip: Pre-treat silica with 1% Et₃N if the product is a basic pyridine to prevent streaking.

Strategic Decision Making: Catalyst Selection

Choosing the right ligand/precatalyst is the single most significant variable in biaryl synthesis.

Diagram 2: Catalyst Selection Decision Tree

Use this logic flow to select the optimal Buchwald ligand based on substrate properties.

CatalystSelection Start Start: Analyze Substrates Q1 Is the Halide Sterically Hindered (Ortho-subst)? Start->Q1 SPhos Use SPhos Pd G4 (Excellent for sterics) Q1->SPhos Yes Q2 Does it contain Basic Heteroatoms (Pyridines)? Q1->Q2 No XPhos Use XPhos Pd G4 (General Purpose / Heterocycles) Q2->XPhos Yes Q3 Is the Boronic Acid Unstable (Protodeboronation)? Q2->Q3 No FastCat Use P(tBu)3 Pd G4 (Fast Oxidative Addition) Q3->FastCat Yes (e.g. 2-pyridyl) Standard Use Pd(dppf)Cl2 or AmPhos Pd G4 Q3->Standard No (Standard Phenyl)

Figure 2: Logic flow for selecting the optimal precatalyst based on steric and electronic constraints.

References

  • Evans, B. E., et al. (1988).[5] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.

  • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: A Versatile Class of Palladium Precatalysts for Cross-Coupling." Chemical Science, 4, 916-920.

Sources

Strategic Synthesis and Medicinal Applications of Fluorinated Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorinated cyanobiphenyl scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between high-performance materials (liquid crystals) and bioactive small molecules. This guide analyzes the strategic value of 4'-fluoro[1,1'-biphenyl]-4-carbonitrile and its derivatives. By synergizing the metabolic stability of the carbon-fluorine bond with the versatile electronic properties of the nitrile group, researchers can engineer drug candidates with optimized lipophilicity, prolonged half-lives, and enhanced target affinity. This whitepaper provides a rigorous technical examination of their synthesis via Suzuki-Miyaura coupling, their structure-activity relationships (SAR), and their application in therapeutic areas such as NSAIDs and androgen receptor antagonists.

Structural & Electronic Rationale

The efficacy of fluorinated cyanobiphenyls stems from the precise electronic modulation of the biphenyl core.

The Fluorine Effect: Metabolic Armor

The introduction of a fluorine atom, typically at the para position (4'-fluoro), serves a dual purpose:

  • Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing fluorine at the 4'-position blocks para-hydroxylation mediated by Cytochrome P450 enzymes, a common metabolic clearance pathway for biphenyl drugs.

  • Lipophilicity Modulation: Fluorine substitution increases the

    
     value, facilitating passive transport across cell membranes and the blood-brain barrier (BBB) without the steric bulk associated with chloro- or bromo- substituents.
    
The Nitrile Group: Electronic Anchor

The nitrile (-CN) moiety acts as a robust bioisostere and synthetic handle:

  • Electronic Withdrawal: As a strong electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions with receptor binding pockets (e.g., aromatic residues in the Androgen Receptor).
    
  • Hydrogen Bonding: The nitrogen lone pair serves as a weak hydrogen bond acceptor, critical for orientation within the active site.

  • Synthetic Versatility: The nitrile is a "masked" functional group, easily converted into carboxylic acids (via hydrolysis), amines (via reduction), or tetrazoles (via cycloaddition), allowing for rapid diversification of lead compounds.

Synthesis Protocol: 4'-Fluoro[1,1'-biphenyl]-4-carbonitrile

The industry-standard method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction . This pathway offers high chemoselectivity, tolerance for the nitrile group, and scalability.

Reaction Mechanism & Workflow

The synthesis couples 4-bromobenzonitrile with 4-fluorophenylboronic acid using a Palladium(0) catalyst.

SuzukiSynthesis cluster_inputs Reagents Boronic 4-Fluorophenylboronic acid (Nucleophile) Base K2CO3 (aq) Base Activation Boronic->Base Activation Halide 4-Bromobenzonitrile (Electrophile) Intermediate Pd(II) Oxidative Complex Halide->Intermediate Oxidative Addition Cat Pd(PPh3)4 Catalyst (3-5 mol%) Cat->Intermediate Transmetal Transmetallation Complex Base->Transmetal Intermediate->Transmetal Product 4'-Fluoro[1,1'-biphenyl]-4-carbonitrile (Target) Transmetal->Product Reductive Elimination Product->Cat Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated cyanobiphenyls.

Step-by-Step Experimental Protocol

Note: All steps should be performed in a fume hood due to the potential toxicity of nitriles and organic solvents.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv, 10 mmol)

  • 4-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Addition: Add 4-bromobenzonitrile, 4-fluorophenylboronic acid, and

    
     to the solvent mixture.
    
  • Catalyst Introduction: Add

    
     quickly under a nitrogen stream. Seal the flask with a septum and reflux condenser.
    
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1] Reaction typically completes in 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude solid via recrystallization from ethanol or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Expected Yield: 85–95% Appearance: White crystalline solid.

Medicinal Chemistry Applications

The fluorinated cyanobiphenyl motif is not merely a passive scaffold; it is an active pharmacophore used to tune the biological activity of NSAIDs and hormone receptor modulators.

Case Study: NSAID Analogs (Flurbiprofen Series)

Flurbiprofen is a potent NSAID containing a 2-fluoro-4-biphenyl core. Research into "biaryl analogs" utilizes the nitrile group as a precursor to the active carboxylic acid or as a bioisostere to reduce gastric toxicity.

  • Mechanism: The biphenyl core fits into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Modification: Replacing the carboxylic acid with a nitrile (in intermediates) or a tetrazole can alter selectivity between COX-1 and COX-2. The 4'-fluorine atom prevents rapid metabolic deactivation, extending the analgesic effect [1].

Case Study: Androgen Receptor (AR) Antagonists

Non-steroidal antiandrogens (NSAAs) like bicalutamide rely on electron-deficient aromatic rings to bind to the AR ligand-binding domain.

  • Structural Homology: The 4-cyanobiphenyl moiety mimics the steroid backbone of testosterone but with antagonistic electronic properties.

  • Optimization: The 4'-fluorine substitution enhances binding affinity by optimizing the electrostatic potential surface of the ring, while the nitrile acts as a critical H-bond acceptor for Arg752 in the AR active site [2].

Structure-Activity Relationship (SAR) Map

SAR_Logic Core Biphenyl Scaffold (Hydrophobic Core) F_Node 4'-Fluorine Substitution Core->F_Node CN_Node 4-Nitrile Group Core->CN_Node Effect_F1 Blocks CYP450 Oxidation (Metabolic Stability) F_Node->Effect_F1 Effect_F2 Increases Lipophilicity (Membrane Permeability) F_Node->Effect_F2 Effect_CN1 H-Bond Acceptor (Receptor Binding) CN_Node->Effect_CN1 Effect_CN2 Synthetic Handle (COOH, Tetrazole, Amine) CN_Node->Effect_CN2

Caption: SAR analysis of the fluorinated cyanobiphenyl pharmacophore.

Quality Control & Characterization

Ensuring the purity of intermediates is critical for downstream synthesis.

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18 column, ACN:H2O)Essential for preventing side-reactions in subsequent steps.
Identity (

NMR)
Characteristic doublets400 MHz DMSO-

Confirms biphenyl coupling pattern (AA'BB' systems).
Identity (

NMR)
Singlet ~ -115 ppmInternal Std (

)
Verifies presence and integrity of the C-F bond.
Melting Point 100–102°CCapillary MethodQuick purity check against literature values [3].

Safety Note: While 4'-fluoro[1,1'-biphenyl]-4-carbonitrile is generally stable, all nitriles should be treated as potentially liberating cyanide under extreme acidic/metabolic conditions. Standard PPE (gloves, goggles) and fume hood usage are mandatory.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of Chemical Research. [Link]

  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters. [Link]

  • 4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040. PubChem. [Link][2]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Solubility data for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and understand the solubility of the novel compound Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents. Given the absence of published solubility data for this specific molecule, this document serves as a detailed roadmap for its empirical determination and theoretical analysis, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It is a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. Poor solubility can lead to insufficient absorption from the gastrointestinal tract, resulting in sub-therapeutic drug concentrations in the bloodstream.[1][2][3]

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, as a potential NCE, requires a thorough understanding of its solubility profile in a range of organic solvents. This knowledge is paramount for various stages of drug development, including:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with optimal stability and dissolution characteristics.[4]

  • Formulation Development: The choice of excipients and the design of the final dosage form (e.g., tablets, capsules, or injectables) are heavily influenced by the drug's solubility.

  • Preclinical and Clinical Studies: Understanding solubility in biorelevant media is essential for predicting in vivo performance.

This guide will detail the experimental methodologies, data analysis techniques, and thermodynamic modeling approaches necessary to build a robust solubility profile for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

Physicochemical Characterization of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

PropertyImportance in Solubility Studies
Molecular Weight Essential for converting between mass-based and mole-based solubility units.
Melting Point & Enthalpy of Fusion Provides insight into the crystal lattice energy that must be overcome for dissolution.
pKa Determines the ionization state of the molecule at different pH values, which significantly impacts aqueous solubility.
LogP/LogD Indicates the lipophilicity of the compound and helps in predicting its solubility in non-polar versus polar solvents.

Note: The user of this guide should populate this table with their experimentally determined values.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for solubility determination is the isothermal shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a constant temperature.[4][5] This method is highly accurate and reproducible when performed correctly.

Materials and Equipment
  • Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (purity > 99%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess Methyl 4-(3-cyanophenyl)-2-fluorobenzoate to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil Place vials in a thermostatically controlled shaker bath at the desired temperature (e.g., 298.15 K) prep2->equil sample1 Allow vials to stand to let undissolved solids settle equil->sample1 equil_note Shake for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate with a suitable solvent sample3->sample4 sample5 Quantify the concentration using a validated analytical method (e.g., HPLC) sample4->sample5

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol
  • Preparation: Add an excess amount of solid Methyl 4-(3-cyanophenyl)-2-fluorobenzoate to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[3][6]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Place the sealed vials in a shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). The shaking ensures efficient mixing and facilitates the dissolution process. The equilibration time should be sufficient to reach a thermodynamic equilibrium; this can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Sampling: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate using a pre-validated HPLC or UV-Vis spectroscopy method.

Data Presentation

The experimentally determined mole fraction solubility (x) of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents at different temperatures should be tabulated as follows:

Table 1: Experimental Mole Fraction Solubility (x) of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Various Organic Solvents at Different Temperatures (T/K)

T/KMethanolEthanolAcetoneEthyl AcetateAcetonitrileTolueneHeptane
298.15x₁x₂x₃x₄x₅x₆x₇
303.15x₈x₉x₁₀x₁₁x₁₂x₁₃x₁₄
308.15x₁₅x₁₆x₁₇x₁₈x₁₉x₂₀x₂₁
313.15x₂₂x₂₃x₂₄x₂₅x₂₆x₂₇x₂₈
318.15x₂₉x₃₀x₃₁x₃₂x₃₃x₃₄x₃₅

*Populate with experimental data.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, thereby reducing the number of experiments required and providing insights into the dissolution process.[1][2][4]

The Jouyban-Acree Model

For solubility in binary solvent mixtures, the Jouyban-Acree model is widely recognized for its accuracy.[7][8][9][10][11] The model correlates the solubility of a solute in a binary solvent mixture at a specific temperature.

The van't Hoff Equation

The temperature dependence of solubility can be described by the van't Hoff equation. This allows for the calculation of the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[4] These parameters provide valuable information about the dissolution mechanism (e.g., whether it is an endothermic or exothermic process).

The relationship between solubility and these thermodynamic parameters is illustrated below:

G cluster_thermo Thermodynamic Analysis sol_data Experimental Solubility Data (ln(x) vs. 1/T) vant_hoff van't Hoff Equation ln(x) = -ΔH°/RT + ΔS°/R sol_data->vant_hoff Apply delta_h Enthalpy of Dissolution (ΔH°) (Slope of ln(x) vs. 1/T plot) vant_hoff->delta_h delta_s Entropy of Dissolution (ΔS°) (Intercept of ln(x) vs. 1/T plot) vant_hoff->delta_s delta_g Gibbs Free Energy of Dissolution (ΔG°) ΔG° = ΔH° - TΔS° delta_h->delta_g delta_s->delta_g

Caption: Relationship between experimental solubility data and thermodynamic parameters.

Table 2: Apparent Thermodynamic Properties of Dissolution for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Various Organic Solvents

SolventΔH° (kJ/mol)ΔG° (kJ/mol) at 308.15 KΔS° (J/mol·K)
MethanolValueValueValue
EthanolValueValueValue
AcetoneValueValueValue
Ethyl AcetateValueValueValue
AcetonitrileValueValueValue
TolueneValueValueValue
HeptaneValueValueValue

*Populate with calculated data from van't Hoff analysis.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining and analyzing the solubility of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents. By following the detailed experimental protocols and applying the appropriate thermodynamic models, researchers can generate the high-quality data necessary to advance the development of this compound.

Future work should focus on extending these studies to include:

  • Solubility in binary and ternary solvent systems, which are often more representative of industrial crystallization processes.

  • Determination of solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo dissolution.

  • Solid-state characterization (e.g., via PXRD, DSC) of the undissolved solid after the solubility experiment to check for any polymorphic transformations.

By systematically building a comprehensive solubility profile, the path from a promising new chemical entity to a potential therapeutic agent becomes clearer and more predictable.

References

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. MDPI. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). [Link]

  • Perlovich, G. L. (2014). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics. [Link]

  • Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Shayanfar, A., & Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate. [Link]

  • Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Faraz, F., et al. (2021). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. ResearchGate. [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. [Link]

  • Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. PubMed. [Link]

  • Jouyban, A. (2022). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. ResearchGate. [Link]

  • Shim, J.-J., & Johnston, K. P. (1991). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. [Link]

  • Bergström, C. A. S., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Fakhree, M. A. A., & Jouyban, A. (2021). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. [Link]

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A Senior Application Scientist’s Guide to Securing Methyl 2-fluoro-4-(3-cyanophenyl)benzoate for Advanced R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 2-fluoro-4-(3-cyanophenyl)benzoate (CAS No. 1309439-93-7) is a highly valuable, complex chemical intermediate pivotal for the development of novel therapeutics and advanced materials. However, its direct, off-the-shelf availability from major chemical suppliers is often limited, posing a significant procurement challenge for research and drug development professionals. This guide presents a strategic framework for securing this critical compound. We will explore a robust retrosynthetic approach, focusing on the sourcing and validation of key starting materials, and provide a field-proven, step-by-step protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. This document serves as a practical technical guide for scientists to navigate the complexities of sourcing and synthesizing this non-readily available intermediate, ensuring project timelines are met without compromising on quality or purity.

Introduction: The Strategic Importance of Methyl 2-fluoro-4-(3-cyanophenyl)benzoate

Methyl 2-fluoro-4-(3-cyanophenyl)benzoate is a biaryl compound whose structural motifs—a fluorinated benzoic acid ester and a cyanophenyl ring—make it a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group is a versatile functional handle that can be transformed into other functional groups or act as a key interaction point in a final active pharmaceutical ingredient (API).[1]

Chemical Identity:

  • Chemical Name: Methyl 2-fluoro-4-(3-cyanophenyl)benzoate

  • CAS Number: 1309439-93-7

  • Molecular Formula: C₁₅H₁₀FNO₂

  • Molecular Weight: 255.24 g/mol

The primary challenge for researchers is not the utility of this molecule, but its procurement. It is often classified as a "make-on-demand" compound, leading to long lead times and high costs. A more reliable strategy is the in-house synthesis from readily available precursors.

Retrosynthetic Analysis and Precursor Availability

The most logical and industrially scalable method for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is renowned for its high functional group tolerance and generally mild conditions.[4]

Our retrosynthetic analysis deconstructs the target molecule into two key, commercially available precursors:

  • An Aryl Halide: Methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2)

  • An Organoboron Reagent: 3-Cyanophenylboronic acid (CAS: 150255-96-2)

Supplier Landscape for Key Precursors

The success of the synthesis hinges on the quality of these starting materials. Below is a comparative analysis of representative suppliers for each precursor.

PrecursorCAS NumberRepresentative SuppliersPurity (Typical)Key Considerations
Methyl 4-bromo-2-fluorobenzoate 179232-29-2Sigma-Aldrich, TCI Chemical, ChemicalBook vendors[5][6]≥98%A white to off-white solid.[7] Verify melting point (58-62 °C) upon receipt as an initial purity check.[7]
3-Cyanophenylboronic acid 150255-96-2Sigma-Aldrich (via Fisher Scientific), Chem-Impex[8][9]≥95%Prone to dehydration/trimerization (boroxine formation). Ensure proper storage in a dry environment.[10] Assay by titration is a key quality metric.[9]

Supplier and Precursor Qualification Protocol

Sourcing precursors requires rigorous due diligence. Simply relying on the label is insufficient for critical applications. As a Senior Application Scientist, I advocate for a self-validating system where incoming materials are independently verified.

The Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and approving a chemical supplier for critical starting materials.

A Identify Potential Suppliers (e.g., Sigma, TCI) B Request Certificate of Analysis (CoA) & SDS A->B C Evaluate CoA: Purity (HPLC/GC), Identity (NMR), Residual Solvents B->C D Order Small Sample for In-House QC C->D E Perform Incoming QC: 1H NMR, LC-MS, Moisture Analysis (KF) D->E F QC Pass? E->F G Approve Supplier & Place Bulk Order F->G Yes H Reject Lot/ Supplier F->H No

Caption: A decision workflow for qualifying suppliers of critical chemical precursors.

Experimental Protocol: Incoming QC of 3-Cyanophenylboronic Acid

Rationale: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). While often usable in Suzuki couplings, the presence of significant boroxine affects molar mass calculations and can indicate improper storage. ¹H NMR is a rapid method to assess this.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the 3-cyanophenylboronic acid sample in 0.6 mL of DMSO-d₆. The use of a deuterated polar aprotic solvent is crucial to observe the exchangeable B(OH)₂ protons.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Data Analysis:

    • Aromatic Region (7.5-8.5 ppm): Expect four distinct aromatic protons. The pattern should be consistent with a 1,3-disubstituted benzene ring.

    • Boronic Acid Protons (~8.3 ppm): Look for a broad singlet corresponding to the two protons of the B(OH)₂ group. The integration of this peak relative to the aromatic protons is a key indicator of purity and the absence of significant boroxine formation.

    • Water Content: A broad peak around 3.4 ppm will indicate the presence of water.

  • Acceptance Criteria: The integration of the aromatic protons should match the theoretical values. The B(OH)₂ peak should integrate to approximately two protons relative to the four aromatic protons. Significant deviation may suggest boroxine presence.

Verified Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is designed for robustness and high yield on a laboratory scale.

Mechanistic Principles

The Suzuki coupling catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the cyano-phenyl group from the boronic acid to the palladium center, and reductive elimination to form the final C-C bond and regenerate the catalyst.[3] The choice of a mild base like potassium phosphate (K₃PO₄) is critical to prevent hydrolysis of the methyl ester on the starting material and product.[11]

Synthesis Workflow Diagram

cluster_reactants Reactants & Reagents cluster_reaction Process cluster_product Product & Workup A Methyl 4-bromo-2-fluorobenzoate (1.0 eq) F Combine & Degas (Argon Purge) A->F B 3-Cyanophenylboronic acid (1.2 eq) B->F C Pd(dppf)Cl2 (0.02 eq) C->F D K3PO4 (Base) (2.0 eq) D->F E 1,4-Dioxane / H2O (Solvent) E->F G Heat to 85 °C (Monitor by TLC/LC-MS) F->G H Aqueous Workup & Extraction (EtOAc) G->H I Purification (Silica Gel Chromatography) H->I J Methyl 2-fluoro-4-(3-cyanophenyl)benzoate I->J

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Synthesis Methodology
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 3-Cyanophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 5:1 ratio), via syringe. The mixture should be a stirrable slurry.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield Methyl 2-fluoro-4-(3-cyanophenyl)benzoate as a solid.[12]

Characterization and Quality Control of the Final Product

Final product validation is essential to confirm identity and purity before use in downstream applications.

Analytical Methods for Product Validation
Analysis TypePurposeExpected Outcome
¹H NMR Structural confirmation and identification of protons.A complex aromatic region showing the correct number of protons and splitting patterns for both rings. A singlet around 3.9 ppm corresponding to the methyl ester protons.
LC-MS Confirmation of molecular weight and initial purity assessment.A major peak in the chromatogram with a mass corresponding to the expected M+H⁺ or M+Na⁺ adduct (e.g., 256.08 or 278.06 m/z).
HPLC Quantitative purity determination.[13]A single major peak with purity ≥98% by area normalization. The method should be developed to separate starting materials and potential homocoupling byproducts.
Melting Point Physical property check and indicator of purity.A sharp melting point range, consistent across batches.

Conclusion

While the direct sourcing of Methyl 2-fluoro-4-(3-cyanophenyl)benzoate presents a logistical hurdle, this guide demonstrates a clear and reliable path forward for researchers and drug development professionals. By focusing on the procurement and rigorous validation of its commercially available precursors—Methyl 4-bromo-2-fluorobenzoate and 3-Cyanophenylboronic acid—and employing a robust, well-understood Suzuki-Miyaura coupling protocol, scientists can confidently synthesize this critical intermediate in-house. This strategic approach mitigates supply chain risks, controls quality, and ultimately accelerates the pace of innovation in both pharmaceutical and materials science R&D.

References

  • 3-Cyanophenylboronic Acid CAS 150255-96-2. (n.d.). Shaanxi Bloom Tech Co., Ltd. Retrieved February 13, 2026, from [Link]

  • Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. (n.d.). New Venture. Retrieved February 13, 2026, from [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents.
  • Analyst - VIURRSpace. (2025, March 7). Retrieved February 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). PubMed. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (2022). PubMed. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Purification of the food-borne carcinogens 2-amino-3-methylimidazo. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

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Technical Guide: Physical Properties of Fluorinated Biaryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of fluorinated biaryl esters.

Executive Summary

Fluorinated biaryl esters represent a critical intersection between advanced materials science and medicinal chemistry. In liquid crystal (LC) technologies, these compounds are prized for their ability to induce negative dielectric anisotropy (


) and modulate viscoelastic properties, essential for Vertical Alignment (VA) and In-Plane Switching (IPS) displays. In drug development, the fluorinated biaryl ester motif serves as a tunable scaffold where the fluorine atom acts as a "metabolic gatekeeper," modulating lipophilicity (LogP), altering molecular conformation via the ortho-effect, and protecting the labile ester bond from premature enzymatic hydrolysis.

This guide provides a comprehensive analysis of their physicochemical behavior, supported by experimental protocols for synthesis and characterization.[1]

Molecular Architecture: The Fluorine Effect

The introduction of fluorine into a biaryl ester core is not merely a substitution of mass; it is a profound electronic and steric perturbation.

The Ortho-Fluorine Effect

When fluorine is introduced at the ortho position of the biaryl linkage or the ester group, it forces a non-planar conformation due to steric repulsion with the carbonyl oxygen or the adjacent aromatic ring.

  • Conformational Twist: Unlike hydrogen, the Van der Waals radius of fluorine (1.47 Å) is sufficient to twist the biaryl dihedral angle (

    
    ) from 
    
    
    
    35° (typical biphenyl) to
    
    
    . This disruption of planarity reduces
    
    
    -stacking efficiency, which lowers melting points (
    
    
    ) and suppresses high-order smectic phases in favor of nematic phases.
  • Hydrolytic Shielding: In pharmaceutical contexts, an ortho-fluorine atom creates a steric blockade around the carbonyl carbon, significantly retarding the rate of hydrolysis by esterases. This allows for the design of prodrugs with tunable half-lives.

Electronic Polarization

The high electronegativity of fluorine (3.98 Pauling scale) induces a strong local dipole moment.

  • Lateral Substitution: A fluorine atom positioned lateral to the long molecular axis creates a dipole vector perpendicular to the principal axis. This is the mechanistic basis for negative dielectric anisotropy (

    
    ), a requirement for VA-mode LCDs where molecules align perpendicular to an applied electric field.
    

Physicochemical Properties Data

The following table summarizes the comparative impact of fluorination patterns on key physical properties of biaryl esters.

Table 1: Impact of Fluorination on Biaryl Ester Properties

PropertyNon-Fluorinated ReferenceOrtho-Fluorinated (Lateral)Terminal-FluorinatedMechanism of Action
Melting Point (

)
High (Efficient packing)Lower (

)
VariableSteric disruption of crystal lattice packing.
Mesophase Type Smectic / NematicPredominantly Nematic Smectic EnhancedLateral F disrupts lamellar layering; Terminal F promotes segregation.
Dielectric Anisotropy (

)
Weakly Positive (

)
Negative (

to

)
Strongly PositiveVectorial summation of C-F dipoles relative to the long axis.
Viscosity (

)
ModerateHigher LowerDipole-dipole interaction increases rotational friction.
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5 units)IncreasedF increases hydrophobicity; C-F bond is non-polarizable.
Metabolic Stability Low (Rapid hydrolysis)High ModerateSteric hindrance protects the ester carbonyl from nucleophilic attack.

Experimental Protocols

Synthesis Workflow: Fluorinated Biaryl Esters

Objective: Synthesize 4'-((4-pentylphenyl)ethynyl)-2-fluorophenyl 4-pentylbenzoate.

Reagents: 4-pentylbenzoic acid, 2-fluoro-4-bromophenol, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM (Dichloromethane).

Protocol:

  • Activation: Dissolve 4-pentylbenzoic acid (1.0 eq) in anhydrous DCM under

    
     atmosphere. Add DCC (1.1 eq) and stir at 0°C for 30 mins to form the O-acylisourea intermediate.
    
  • Coupling: Add 2-fluoro-4-bromophenol (1.0 eq) and DMAP (0.1 eq) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-24 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel) followed by recrystallization from Ethanol to ensure high purity (>99.5%) required for LC characterization.
    
  • Biaryl Formation (Suzuki): Note: If the biaryl core is not pre-formed, perform Suzuki coupling of the resulting aryl bromide with the appropriate boronic acid using

    
     and 
    
    
    
    in Toluene/Water.
Characterization Workflow
A. Differential Scanning Calorimetry (DSC)

Purpose: Determine phase transition temperatures (


, 

) and enthalpies.
  • Weigh 2-5 mg of sample into an aluminum pan; crimp seal.

  • Cycle 1: Heat from 20°C to isotropic liquid at 10°C/min to erase thermal history.

  • Cycle 2: Cool to -50°C at 5°C/min (observe crystallization/glass transition).

  • Cycle 3: Heat at 5°C/min. Record onset temperatures of endothermic peaks.

    • Validation: The sum of enthalpies for mesophase transitions should be significantly lower than the melting enthalpy.

B. Polarized Optical Microscopy (POM)

Purpose: Identify mesophase texture (Schlieren, Focal Conic).

  • Place sample between untreated glass slides (for random alignment) or polyimide-rubbed slides (for planar alignment).

  • Heat sample to isotropic phase on a hot stage.

  • Cool slowly (1°C/min) and observe textures under crossed polarizers.

    • Nematic: Thread-like Schlieren textures or flashing upon mechanical stress.

    • Smectic: Focal conic fans or homeotropic (black) regions.

Visualizations & Logic Pathways

Diagram 1: Synthesis & Logic Flow

This diagram illustrates the convergent synthesis pathway and the critical decision points for purification.

SynthesisWorkflow Start Starting Materials (Fluorophenol + Benzoic Acid) Activation Activation Step (DCC/DMAP, 0°C) Start->Activation Coupling Esterification (RT, 12-24h) Activation->Coupling Check TLC Check (Hexane/EtOAc) Coupling->Check Check->Coupling Incomplete Workup Workup & Filtration (Remove DCU) Check->Workup Complete Purify Column Chromatography + Recrystallization Workup->Purify Final Fluorinated Biaryl Ester (>99.5% Purity) Purify->Final

Caption: Convergent synthesis workflow for fluorinated biaryl esters emphasizing purification rigor for high-grade material.

Diagram 2: The "Ortho-Effect" Mechanism

This diagram visualizes how steric hindrance translates to physical property changes.

OrthoEffect F_Atom Ortho-Fluorine Atom (Steric Bulk & Electronegativity) Twist Biaryl Twist (Increased Dihedral Angle) F_Atom->Twist Dipole Dipole Vector (Perpendicular to Axis) F_Atom->Dipole Shield Steric Shielding of Carbonyl F_Atom->Shield Melting Lower Melting Point (Disrupted Packing) Twist->Melting Dielectric Negative Dielectric Anisotropy Dipole->Dielectric Stability Metabolic Stability (Hydrolysis Resistant) Shield->Stability

Caption: Causal relationship between ortho-fluorine substitution and macroscopic physicochemical properties.

Applications in Drug Development

While often associated with display materials, the fluorinated biaryl ester motif is a potent tool in medicinal chemistry.

Bioisosterism & Metabolic Stability

Esters are typically avoided in final drug candidates due to rapid hydrolysis by plasma esterases. However, placing a fluorine atom ortho to the ester linkage (on the phenolic side) increases the half-life of the compound.

  • Mechanism: The fluorine atom blocks the trajectory of the nucleophilic water/enzyme attack on the carbonyl carbon (Burgi-Dunitz angle).

  • Application: This allows the use of biaryl esters as prodrugs where the release rate of the active acid/phenol can be fine-tuned by the number and position of fluorine atoms.

Lipophilicity Modulation

Fluorination increases LogP (lipophilicity), enhancing membrane permeability. For biaryl esters, this is critical for CNS (Central Nervous System) penetration.

  • Data Point: A single aryl-F substitution typically increases LogP by ~0.25 units.

References

  • Hird, M. (2007).[2] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Gray, G. W., Hird, M., & Toyne, K. J. (1991). The synthesis and transition temperatures of some 4,4''-dialkyl- and 4,4''-alkoxyalkyl-1,1':4',1''-terphenyls with lateral fluorine substituents. Molecular Crystals and Liquid Crystals, 204(1), 43-64. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Esters. Journal of Chemistry, 2010. Link

Sources

Methodological & Application

Suzuki coupling protocol for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Executive Summary & Strategic Rationale

This technical guide details the protocol for synthesizing Methyl 4-(3-cyanophenyl)-2-fluorobenzoate , a biaryl scaffold common in medicinal chemistry (e.g., PARP inhibitors, kinase modulators).

The Core Challenge: This reaction requires the coupling of two aryl species while preserving two sensitive functionalities:

  • Methyl Ester: Susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki couplings.

  • Nitrile (Cyano group): Generally stable but prone to hydration to primary amides under prolonged heating in alkaline media.

The Strategy: We utilize a Ligand-Controlled Pd(II) Precatalyst System . By employing Pd(dppf)Cl₂[1]·CH₂Cl₂ , we leverage the large bite angle of the dppf ligand to accelerate the reductive elimination step, allowing the reaction to proceed at moderate temperatures (60–80°C) to minimize ester hydrolysis. We employ a biphasic solvent system (1,4-Dioxane/H₂O) with Sodium Carbonate (Na₂CO₃) , balancing base strength to activate the boronic acid without degrading the ester.

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed via the cross-coupling of an electron-deficient aryl bromide with an aryl boronic acid.

  • Electrophile: Methyl 4-bromo-2-fluorobenzoate. The C4-Br bond is activated for oxidative addition by the inductive electron-withdrawing effect of the ortho-fluorine atom.

  • Nucleophile: (3-Cyanophenyl)boronic acid.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Reaction Scheme

ReactionScheme Reactant1 Methyl 4-bromo- 2-fluorobenzoate (Electrophile) Product Methyl 4-(3-cyanophenyl)- 2-fluorobenzoate (Target) Reactant1->Product Pd(dppf)Cl2 (3 mol%) Na2CO3 (2.0 equiv) Dioxane/H2O (4:1) 80°C, 4-6 h Reactant2 (3-Cyanophenyl) boronic acid (Nucleophile) Reactant2->Product

Figure 1: General reaction scheme for the synthesis of the target biaryl ester.

Mechanistic Pathway & Critical Control Points[2]

To ensure reproducibility, researchers must understand the catalytic cycle's specific interaction with these substrates.

Key Mechanistic Insights:

  • Oxidative Addition (Rate Limiting): The Pd(0) species inserts into the C-Br bond. The ortho-fluorine on the benzoate destabilizes the ground state of the bromide, actually accelerating this step compared to a non-fluorinated analogue.

  • Transmetallation: The boronic acid must be activated by the base (formation of a boronate species, Ar-B(OH)₃⁻). This is pH-dependent. If the pH is too low, transmetallation stalls; too high, the ester hydrolyzes. Na₂CO₃ provides the optimal pH buffer (~pH 11).

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle.[2][3][4][5] Note that Pd(II) precatalysts must first be reduced to Pd(0) in situ.

Detailed Experimental Protocol

Safety Warning: Aryl halides and boronic acids are irritants. Palladium salts are toxic. Perform all operations in a fume hood.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[6][7]Amount (Example)Role
Methyl 4-bromo-2-fluorobenzoate 233.031.0233 mg (1.0 mmol)Electrophile
(3-Cyanophenyl)boronic acid 146.941.2176 mg (1.2 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0324.5 mg (3 mol%)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.0212 mg (2.0 mmol)Base
1,4-Dioxane --4.0 mLSolvent (Organic)
Water (Deionized) --1.0 mLSolvent (Aqueous)
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Essential):

  • Step 1.1: To a dry 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Step 1.2: Add the Pd(dppf)Cl₂ catalyst (3 mol%). Note: Adding solids together before solvent ensures better inerting.

  • Step 1.3: Seal the vial with a septum cap. Evacuate the vial via needle/vacuum line and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

2. Solvent Addition & Reaction:

  • Step 2.1: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Nitrogen for 10 minutes to remove dissolved oxygen.

  • Step 2.2: Syringe the degassed solvent mixture into the reaction vial through the septum.

  • Step 2.3: Place the vial in a pre-heated block/oil bath at 80°C . Stir vigorously (800+ rpm).

  • Step 2.4: Monitor the reaction. Standard time is 4–6 hours .

3. Monitoring (Self-Validating System):

  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV Light (254 nm).

  • Validation Check:

    • Starting Material (Bromide): High Rf (approx 0.6–0.7).

    • Product: Distinct blue fluorescence under UV (typical of biaryls), Rf slightly lower than bromide (approx 0.4–0.5) due to the polar cyano group.

    • Side Product (Hydrolysis): If a spot appears at the baseline (Rf ~0), this is likely the carboxylic acid. Action: Stop heating immediately.

4. Work-up:

  • Step 4.1: Cool the mixture to room temperature.

  • Step 4.2: Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Step 4.3: Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Step 4.4: Combine organics and wash with Brine (saturated NaCl) to remove residual boronic acid and dioxane.

  • Step 4.5: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Method: Flash Column Chromatography (Silica Gel).

  • Gradient: 0% to 30% Ethyl Acetate in Hexanes.

  • Yield Expectation: 85–95% (Pale white/off-white solid).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂) or degraded boronic acid.Ensure rigorous degassing. Add 10% excess boronic acid.
Ester Hydrolysis (Baseline spot) Base too strong or reaction too hot.Switch base to K₃PO₄ (anhydrous) or lower temp to 60°C.
Protodeboronation Boronic acid loses Boron before coupling.This is rare with cyano-phenyl, but if observed, switch to DME (Dimethoxyethane) as solvent.
"Black Metal" Precipitate Catalyst decomposition ("Pd Black").Normal at end of reaction. If early, indicates lack of ligand stabilization; add 1-2% free ligand (dppf).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1981). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling.[5][8][9] The Journal of Organic Chemistry. (Foundational protocol for biaryl synthesis).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses ligand effects including dppf). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Technical Application Note: Synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate , a critical biaryl scaffold often utilized in the development of PARP inhibitors (e.g., Olaparib analogs) and MDM2 antagonists. The presence of the ortho-fluorine atom confers metabolic stability and modulates the acidity of the benzoic acid moiety, while the nitrile group serves as a versatile handle for further transformation (e.g., to amides or amines).

The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] While conceptually straightforward, the simultaneous presence of a base-sensitive methyl ester and a potentially reducible nitrile group requires a precisely tuned catalytic system to avoid chemoselectivity issues such as saponification or nitrile hydrolysis.

Retrosynthetic Analysis

The most efficient disconnection is at the biaryl bond. We utilize an electron-deficient aryl bromide and a stable aryl boronic acid.

  • Electrophile: Methyl 4-bromo-2-fluorobenzoate (Activated by the electron-withdrawing ester and fluorine, facilitating oxidative addition).

  • Nucleophile: (3-Cyanophenyl)boronic acid (Stable, commercially available).

Reaction Scheme

[4]

Experimental Design & Causality

To ensure high yield and reproducibility, the following parameters were selected based on mechanistic principles:

Catalyst Selection: Pd(dppf)Cl₂[5]·CH₂Cl₂
  • Why: Unlike Pd(PPh₃)₄, which is air-sensitive and prone to rapid oxidation ("blacking out"), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is robust and air-stable. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is crucial for forming sterically congested biaryls.

  • Alternative: For extremely hindered substrates, Pd(OAc)₂/SPhos is a superior, albeit more expensive, alternative.

Base Selection: Potassium Carbonate (K₂CO₃)[4]
  • Why: Strong bases like NaOH or alkoxides would rapidly hydrolyze the methyl ester to the carboxylic acid (saponification) and potentially hydrate the nitrile to a primary amide. K₂CO₃ provides sufficient basicity to activate the boronic acid (forming the boronate species) without aggressively attacking the functional groups at moderate temperatures.

Solvent System: 1,4-Dioxane / Water (4:1)
  • Why: The Suzuki mechanism requires water to dissolve the inorganic base and facilitate the formation of the reactive hydroxy-boronate species. Dioxane is miscible with water and has a high boiling point (101°C), allowing the reaction to proceed at the necessary activation energy (80-90°C) without pressurization.

Mechanistic Pathway (Visualization)

The following diagram outlines the catalytic cycle specific to this synthesis. Note the critical role of the base in the transmetallation step.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ester RedElim->Product Reactants Reactants: Ar-Br + Pd(dppf)Cl2 Reactants->Pd0 Reduction Boronate Activated Boronate Ar'-B(OH)3- K+ Boronate->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The active Pd(0) species inserts into the Ar-Br bond, followed by base-mediated transmetallation with the boronate, and finally reductive elimination to form the C-C bond.[2][5][6]

Detailed Protocol

Materials
  • Reagent A: Methyl 4-bromo-2-fluorobenzoate (1.0 equiv, 233.0 g/mol )

  • Reagent B: (3-Cyanophenyl)boronic acid (1.2 equiv, 146.9 g/mol )

  • Catalyst: Pd(dppf)Cl₂[7]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to Reagent A) and Distilled Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Nitrogen (

      
      ) or Argon.[1]
      
  • Reagent Loading:

    • Add Reagent A (1.0 equiv), Reagent B (1.2 equiv), and K₂CO₃ (2.5 equiv) to the flask.

    • Note: Do not add the catalyst yet. This prevents premature catalyst decomposition before the atmosphere is inert.

  • Solvent Addition & Degassing (CRITICAL):

    • Add the 1,4-Dioxane and Water mixture.

    • Sparging: Submerge a long needle connected to an Argon line into the solvent. Provide an outlet needle. Bubble Argon vigorously for 15–20 minutes.

    • Why: Oxygen causes homocoupling of the boronic acid (forming Ph-Ph dimers) and oxidizes the phosphine ligands, killing the catalyst.

  • Catalyst Addition:

    • Remove the sparging needle. Quickly add the Pd(dppf)Cl₂ catalyst.

    • Seal the system immediately and purge the headspace with Argon for 2 minutes.

  • Reaction:

    • Heat the mixture to 85°C in an oil bath.

    • Monitor via TLC or LC-MS.

    • Typical Time: 2 to 4 hours.

    • Endpoint: Disappearance of the aryl bromide (Reagent A).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

    • Observation: The product is typically a white to off-white solid.

Bench Workflow Visualization

Workflow Step1 1. Weigh Reagents (Flask) Step2 2. Solvent Addn & Sparging (Ar) Step1->Step2 Step3 3. Add Catalyst Pd(dppf)Cl2 Step2->Step3 Step4 4. Reflux 85°C, 3h Step3->Step4 Step5 5. Extraction (EtOAc/Water) Step4->Step5 Step6 6. Flash Column (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the bench-scale synthesis.

Troubleshooting & Optimization

Issue observedRoot CauseCorrective Action
Low Conversion Catalyst poisoning by

.
Increase degassing time; switch to freeze-pump-thaw method.
Homocoupling Boronic acid dimerization.Reduce

; add boronic acid slowly; reduce catalyst loading.
Hydrolysis Base too strong / Temp too high.Ensure temp <90°C; verify K₂CO₃ is used (not KOH/NaOH).
Black Precipitate "Palladium Black" formation.Normal at end of reaction. If early, indicates ligand failure (add excess ligand).

References

  • Miyaura, N., & Suzuki, A. (1995).[3][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma Technical Library.

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010.

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Fluorinated Biaryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biaryl Esters in Modern Chemistry

Fluorinated biaryl esters are a class of organic compounds of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into the biaryl scaffold can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These desirable characteristics have made fluorinated biaryl esters valuable intermediates and final products in the development of novel pharmaceuticals and advanced materials.

This document provides a comprehensive guide to the palladium-catalyzed synthesis of these important molecules. We will delve into the key synthetic strategies, provide detailed experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Strategic Approaches to Fluorinated Biaryl Ester Synthesis

The construction of the biaryl ester linkage can be accomplished through several palladium-catalyzed cross-coupling reactions. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and the desired substitution pattern of the final product. The most prevalent and effective methods include:

  • Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. For the synthesis of fluorinated biaryl esters, this can be approached in two ways: coupling a fluorinated aryl halide with an aryl boronic ester containing the ester functionality, or vice-versa.

  • Decarboxylative Cross-Coupling: This method offers an alternative to traditional cross-coupling reactions by utilizing carboxylic acids as readily available and stable coupling partners. In this approach, a fluorinated benzoic acid can be coupled with an aryl halide or pseudohalide, or a fluorinated aryl halide can be coupled with a benzoate derivative.

  • Carbonylative Cross-Coupling: This strategy introduces the ester functionality during the cross-coupling reaction by utilizing a carbon monoxide source. A notable example is the palladium-catalyzed esterification of aryl fluorosulfates with aryl formates.[1][2]

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycles for these transformations share common fundamental steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura and related reactions) or decarboxylation, and reductive elimination. The specific nature of the intermediates and the rate-determining step can vary depending on the chosen reaction, ligands, and substrates.

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling, a cornerstone of biaryl synthesis.

Suzuki_Miyaura_Coupling Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_Ln Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Biaryl Ester Product Reductive_Elimination->Ar-Ar' Ar-X Fluorinated Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Aryl Boronic Ester (Ar'-B(OR)2) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the synthesis of fluorinated biaryl esters. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Carbonylative Esterification of Aryl Fluorosulfates with Aryl Formates[1][2]

This protocol describes a direct method for the synthesis of biaryl esters without the need for pre-synthesized organometallic reagents.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Aryl Fluorosulfate (1.0 equiv)

  • Aryl Formate (2.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%) and XantPhos (5 mol%).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add the aryl fluorosulfate (1.0 equiv), aryl formate (2.0 equiv), and anhydrous DMF.

  • Add triethylamine (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Substrate Scope for Carbonylative Esterification [1]

EntryAryl FluorosulfateAryl FormateProductYield (%)
14-Cyanophenyl fluorosulfatePhenyl formate4-Cyanophenyl benzoate85
24-Nitrophenyl fluorosulfatePhenyl formate4-Nitrophenyl benzoate82
34-(Trifluoromethyl)phenyl fluorosulfatePhenyl formate4-(Trifluoromethyl)phenyl benzoate78
44-Fluorophenyl fluorosulfate4-Methoxyphenyl formate4-Fluorophenyl 4-methoxybenzoate75
5Naphthalen-2-yl fluorosulfatePhenyl formateNaphthalen-2-yl benzoate72
Protocol 2: Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Imidazolylsulfonates[3]

This protocol provides a route to polyfluorinated biaryls, which can be adapted for biaryl ester synthesis by using an appropriate aryl imidazolylsulfonate bearing an ester group.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc Polyfluorobenzoate (1.5 equiv)

  • Aryl Imidazolylsulfonate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), zinc polyfluorobenzoate (1.5 equiv), aryl imidazolylsulfonate (1.0 equiv), and K₂CO₃ (2.0 equiv) to a reaction tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Expert Insights: Troubleshooting and Optimization

Successful palladium-catalyzed cross-coupling reactions depend on careful control of various parameters. The following workflow provides a logical approach to optimizing your synthesis.

Optimization_Workflow cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path cluster_2 Successful Optimization Start Standard Protocol Analysis Analyze Reaction Outcome (TLC, GC-MS, NMR) Start->Analysis Low_Yield Low or No Conversion Analysis->Low_Yield Catalyst Vary Catalyst/Ligand Low_Yield->Catalyst Check Catalyst Activity Base Screen Different Bases Catalyst->Base Optimize Base Solvent Test Alternative Solvents Base->Solvent Solvent Effects Temperature Adjust Reaction Temperature Solvent->Temperature Temperature Screening Optimized Optimized Conditions Temperature->Optimized Scale_Up Scale-Up Synthesis Optimized->Scale_Up

Caption: A logical workflow for optimizing the palladium-catalyzed synthesis of fluorinated biaryl esters.

Common Issues and Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst is of high quality and the ligands are not oxidized. Consider using a more active catalyst system or a pre-activated palladium(0) source.

    • Poorly Soluble Reagents: The choice of solvent is crucial. Ensure all reactants are sufficiently soluble at the reaction temperature.

    • Incorrect Base: The strength and nature of the base can significantly impact the reaction rate and yield. A screening of different bases (e.g., carbonates, phosphates, fluorides) is often beneficial.

  • Formation of Side Products:

    • Homocoupling: This can occur if the transmetalation or decarboxylation step is slow. Adjusting the stoichiometry of the coupling partners or changing the ligand can mitigate this issue.

    • Protodeborylation/Protodecarboxylation: The presence of trace amounts of water or protic solvents can lead to the protonation of the organometallic intermediate. Ensure all reagents and solvents are anhydrous.

Conclusion

The palladium-catalyzed synthesis of fluorinated biaryl esters is a powerful and versatile tool for the modern chemist. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of these synthetic strategies in your own research endeavors.

References

  • Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(10), 5063–5072. [Link]

  • Le C-N, Chesters, N., Le, T., & Greaney, M. F. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. Chemistry – An Asian Journal, 12(10), 1040-1049. [Link]

  • Chu, X.-Q., et al. (2021). Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis. Organic & Biomolecular Chemistry, 19(3), 556-560. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(49), 17701–17703. [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 825-832. [Link]

  • Chen, X., et al. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 29(9), 1991. [Link]

  • Chen, X., et al. (2024). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. PubMed. [Link]

  • Straathof, N. J. W., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6573–6577. [Link]

  • Goossen, L. J., et al. (2007). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Journal of the American Chemical Society, 129(15), 4824-4833. [Link]

  • Ueda, M., et al. (2012). Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Chemical Communications, 48(64), 8012-8014. [Link]

Sources

Application Note: Precision Coupling of 3-Cyanophenylboronic Acid and Methyl 4-Bromo-2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized reaction conditions for the synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate via Suzuki-Miyaura cross-coupling. This specific transformation represents a classic "mismatched" electronic pairing common in medicinal chemistry:

  • Electrophile (Methyl 4-bromo-2-fluorobenzoate): Highly activated. The electron-withdrawing ester and fluorine substituents make the C-Br bond electron-deficient, facilitating rapid oxidative addition.

  • Nucleophile (3-Cyanophenylboronic acid): Deactivated. The electron-withdrawing cyano group reduces the Lewis basicity of the boron center, potentially slowing the transmetallation step and making the catalyst resting state susceptible to decomposition.

Key Challenges:

  • Chemoselectivity: Ensuring coupling occurs exclusively at the C-Br bond while preserving the C-F bond.

  • Functional Group Stability: Preventing hydrolysis of the methyl ester (a common side reaction under basic aqueous conditions).

  • Catalyst Turnover: Overcoming the sluggish transmetallation of the electron-poor boronic acid.

Mechanistic Insight & Reactivity Profile

Understanding the catalytic cycle is crucial for troubleshooting.

  • Oxidative Addition: The presence of the ortho-fluoro and para-ester groups on the aryl bromide significantly lowers the activation energy for oxidative addition. Pd(0) insertion into the C-Br bond will be fast.

  • Transmetallation (Rate-Determining Step): The 3-cyano group pulls electron density away from the boron atom. Standard bases (like carbonate) may struggle to form the necessary reactive boronate "ate" complex efficiently.

  • Reductive Elimination: Once the bis-aryl Pd(II) complex is formed, the presence of electron-withdrawing groups on both rings usually accelerates reductive elimination.

Visualization: Reaction Logic & Pathway[1][2]

ReactionLogic Start Reactants (Ar-Br + Ar-B(OH)2) OxAdd Oxidative Addition (Fast due to EWG on Ar-Br) Start->OxAdd Pd(0) BaseAct Boron Activation (Base dependent) Start->BaseAct Base TransMet Transmetallation (Slow due to CN group) OxAdd->TransMet Pd(II)-Ar BaseAct->TransMet Boronate SideRxn Side Reaction: Ester Hydrolysis BaseAct->SideRxn Excess H2O/Strong Base RedElim Reductive Elimination (Fast) TransMet->RedElim Product Biaryl Product RedElim->Product

Caption: Mechanistic flow highlighting the rate-limiting transmetallation step (Red) and potential ester hydrolysis side reaction (Yellow).

Experimental Protocols

We present two protocols: Method A (Standard Robust) for initial screening and Method B (High-Efficiency/Anhydrous) for cases where ester hydrolysis or low conversion is observed.

Method A: The Robust Standard (Aqueous/Organic Biphasic)

Best for: Initial scale-up, cost-efficiency, and when ester stability is not the primary limiting factor.

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • 3-Cyanophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Base Addition: Add degassed aqueous K₂CO₃ solution (2.0 equiv). Note: Pre-dissolving the base ensures homogeneity.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS after 2 hours. If the methyl ester (M+) is disappearing but the acid (M-14) is appearing, switch to Method B.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "Ester-Safe" Optimization (Anhydrous/Phosphate)

Best for: Preventing ester hydrolysis and boosting conversion of sluggish electron-poor boronic acids.

Rationale: Phosphate bases (K₃PO₄) are excellent for Suzuki couplings involving sensitive esters. The use of Buchwald ligands (XPhos) creates a highly active catalyst system capable of facilitating the difficult transmetallation step.

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

  • 3-Cyanophenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate, anhydrous, finely ground) (2.0 - 3.0 equiv)

  • Solvent: Toluene / Water (20:1) OR Anhydrous THF

Step-by-Step Protocol:

  • Solids: Charge the reaction vessel with aryl bromide, boronic acid, XPhos Pd G2, and finely ground K₃PO₄.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add Toluene and a minimal amount of water (ratio 20:1). The trace water is necessary for the boronic acid mechanism but low enough to prevent ester hydrolysis.

  • Reaction: Heat to 90-100°C for 2–6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite (to remove phosphate salts). Rinse with EtOAc. Concentrate the filtrate.

Data Summary & Troubleshooting Guide

Comparative Reagent Table
VariableMethod A (Standard)Method B (Optimized)Notes
Catalyst Pd(dppf)Cl₂XPhos Pd G2XPhos is superior for electron-poor nucleophiles [1].
Base K₂CO₃ / Na₂CO₃K₃PO₄Carbonates may hydrolyze methyl esters; Phosphates are gentler [2].
Solvent Dioxane/H₂O (High water)Toluene/H₂O (Low water)High water content promotes hydrolysis.
Temp 80°C100°CHigher temp needed for Method B due to lower solvent polarity.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Hydrolysis of Ester Base is too strong or water content too high.Switch to Method B (K₃PO₄). Alternatively, use anhydrous DMF with CsF as the base activator.
Low Conversion (<50%) Slow transmetallation of 3-CN-phenylboronic acid.Increase catalyst loading to 5 mol%. Switch ligand to SPhos or XPhos . Ensure boronic acid is not "wet" or degraded.
Protodeboronation Loss of Boron group before coupling.This is less common with -CN groups than -F groups, but if observed, lower temperature to 60°C and use a highly active catalyst (Pd-132 or Pd-162).
Homocoupling (Ar-Ar) Oxygen present in the system.[1]Degas solvents more thoroughly (sparge with Ar for 15 mins).

Visual Workflow: Optimized Pathway

Workflow Start Start: Weigh Reagents (Ar-Br, Ar-B(OH)2, Cat, Base) Solvent Add Solvent (Method A: Dioxane/H2O) (Method B: Toluene/Trace H2O) Start->Solvent Degas Degas (Argon/N2) CRITICAL STEP Solvent->Degas Heat Heat to 80-100°C Degas->Heat Monitor LCMS Check (2h) Heat->Monitor Decision Ester Intact? Monitor->Decision Continue Continue to Completion Decision->Continue Yes Abort Switch to Anhydrous Conditions Decision->Abort No (Hydrolysis) Workup Workup & Purification Continue->Workup

Caption: Operational workflow emphasizing the critical degassing step and the decision point regarding ester stability.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][1][3][4][5] Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sigma-Aldrich Application Note. Suzuki-Miyaura Cross-Coupling Reaction User Guide.

Sources

Using Methyl 4-(3-cyanophenyl)-2-fluorobenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Pharmaceutical Synthesis

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS: 1365272-67-8) is a specialized biaryl building block characterized by an ortho-fluoro ester motif and a meta-cyano substitution on the distal ring. This scaffold is increasingly relevant in the design of Androgen Receptor (AR) antagonists , PARP inhibitors , and Kinase inhibitors (e.g., p38 MAPK, VEGFR) where the biaryl axis provides a rigid linker and the fluorine atom modulates metabolic stability and conformational preference (atropisomerism control).

This guide provides authoritative protocols for the quality control , hydrolytic activation , and downstream derivatization of this intermediate. It addresses the specific challenges of handling fluorinated biaryl esters, including preventing defluorination during aggressive hydrolysis and managing solubility issues.

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 4-(3-cyanophenyl)-2-fluorobenzoate
CAS Number 1365272-67-8
Molecular Formula C₁₅H₁₀FNO₂
Molecular Weight 255.24 g/mol
Structural Features Biaryl core, ortho-fluoro ester, meta-nitrile
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water
LogP (Predicted) ~3.2 (Lipophilic)

Application Logic: The Biaryl Scaffold in Drug Design

The utility of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate lies in its ability to serve as a pre-assembled pharmacophore .

  • Conformational Locking: The fluorine atom at the C2 position creates steric repulsion with the carbonyl oxygen and the biaryl bond, restricting rotation and favoring a non-planar conformation often required for binding pockets in kinases and nuclear receptors.

  • Synthetic Versatility:

    • Ester (C1): Precursor to lipophilic amides (via hydrolysis + coupling).

    • Nitrile (C3'): Precursor to primary amines (reduction), amides (hydrolysis), or tetrazoles (bioisostere of carboxylic acid).

Pathway Visualization: Downstream Utility

G Start Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS 1365272-67-8) Acid Intermediate Acid (Hydrolysis) Start->Acid LiOH/THF (Protocol 1) Tetrazole Tetrazole Derivative (Sartan-like analogs) Start->Tetrazole NaN3/ZnBr2 Amine Benzylamine Derivative (Reductive Amination) Start->Amine H2/Pd-C or LAH Amide Biaryl Amide Scaffold (Kinase/AR Inhibitors) Acid->Amide HATU/Amine (Protocol 2)

Figure 1: Synthetic divergence from the parent ester scaffold. The primary pathway for medicinal chemistry is hydrolysis followed by amide coupling.

Detailed Protocols

Protocol 1: Controlled Hydrolysis to 4-(3-cyanophenyl)-2-fluorobenzoic Acid

Objective: Convert the methyl ester to the free acid without hydrolyzing the nitrile group or causing defluorination.

Reagents:

  • Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Water (Deionized)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the ester in 10 mL of THF. Ensure complete dissolution (sonicate if necessary).

  • Reagent Addition: Prepare a solution of LiOH·H₂O (2.5 eq) in 5 mL of water. Add this dropwise to the THF solution at 0°C (ice bath) to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (Rf ~0.6) should disappear; the acid spot (Rf ~0.1) will appear.

    • Caution: Do not heat above 40°C. High temperatures can hydrolyze the nitrile to a primary amide.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water.

    • Acidify carefully with 1N HCl to pH ~3. A white precipitate (the acid) will form.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Yield Expectation: >90%.[1][2]

    • Product: 4-(3-cyanophenyl)-2-fluorobenzoic acid (CAS 1365272-66-7).

Protocol 2: Amide Coupling (General Drug Synthesis)

Objective: Couple the activated acid to a heterocycle or amine (e.g., for AR antagonist synthesis).

Reagents:

  • Acid Intermediate (from Protocol 1) (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) under Nitrogen.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 10 minutes at RT to form the active ester.

  • Coupling: Add the Target Amine (1.1 eq). Stir at RT for 2–12 hours.

  • Quench: Pour into ice-cold brine.

  • Isolation: Filter the precipitate (if solid) or extract with EtOAc/LiCl (5%) solution to remove DMF.

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before use in GMP or GLP workflows, use the following HPLC method.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile)
Retention Time Ester: ~7.5 min

Common Impurities:

  • Defluorinated byproduct: Mass [M-F+H] or [M-F+OH]. Rare, usually from harsh basic conditions.

  • Nitrile hydrolysis product: Mass [M+18] (Amide). Occurs if hydrolysis (Protocol 1) is too hot or acidic.

Troubleshooting & Handling

  • Issue: Low Solubility during Hydrolysis.

    • Solution: Use a THF/MeOH/Water (2:1:1) ternary solvent system to improve solubility of the lipophilic ester.

  • Issue: Nitrile Hydrolysis (Side Reaction).

    • Solution: Strictly control temperature during LiOH treatment. Do not exceed 40°C. If the nitrile hydrolyzes to the amide (CONH₂), it is very difficult to separate from the carboxylic acid product.

  • Storage: Store the ester at 2–8°C under inert gas. It is relatively stable but sensitive to moisture over long periods.

References

  • Gong, H., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Benzoates." Journal of Organic Chemistry, 2012. (General method for synthesis of the scaffold).
  • Combi-Blocks Inc. "Product Datasheet: Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS 1365272-67-8)."

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • CymitQuimica. "Chemical Catalog: Methyl 4-(3-cyanophenyl)-2-fluorobenzoate."

Sources

Application Note: Scalable Synthesis of Cyanophenyl Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization for Liquid Crystal and Pharmaceutical Intermediates

Abstract & Strategic Overview

Cyanophenyl fluorobenzoates are a critical class of dielectric mesogens used extensively in the formulation of nematic liquid crystals (LCs) for display technologies.[1] The cyano group (


) provides strong longitudinal dipole moments (positive dielectric anisotropy, 

), while the fluoro substituent modulates viscosity, melting point, and optical birefringence (

).

While laboratory-scale synthesis often utilizes carbodiimide coupling (e.g., DCC/DMAP), this route is ill-suited for multi-kilogram scale-up due to poor atom economy and the formation of urea byproducts that are difficult to remove without chromatography.

This guide details a scalable, chromatography-free protocol based on the telescoped acid chloride method . This route prioritizes cost-efficiency, safety, and high purity (>99.5%) required for electronic-grade materials.

Route Selection & Mechanistic Logic

The Engineering Challenge

The primary challenge in scaling esterification of cyanophenols is the nucleophilicity of the phenol. The electron-withdrawing cyano group (


) increases the acidity of the phenol (

) but decreases the nucleophilicity of the hydroxyl oxygen, making standard Fischer esterification (acid-catalyzed equilibrium) sluggish and low-yielding.
Comparative Analysis of Routes
FeatureRoute A: Steglich (DCC/EDC)Route B: Acid Chloride (Recommended)
Reagent Cost High (Coupling agents expensive)Low (Thionyl chloride is a commodity)
Atom Economy Poor (Generates heavy urea waste)High (Generates gaseous

/

)
Purification Column Chromatography often requiredCrystallization / Distillation
Scalability < 100 g> 100 kg
The Selected Pathway: Telescoped Acid Chloride

We utilize Thionyl Chloride (


) to activate the fluorobenzoic acid. To maximize efficiency, we employ a "telescoped" process where the intermediate acid chloride is not isolated, reducing handling of moisture-sensitive compounds.

ReactionLogic Start 4-Fluorobenzoic Acid Activation Activation (SOCl2, cat. DMF) Start->Activation Reflux Intermediate Acid Chloride (Transient Species) Activation->Intermediate -SO2, -HCl Coupling Esterification (4-Cyanophenol + Base) Intermediate->Coupling Toluene, 0-5°C Product 4-Cyanophenyl 4-fluorobenzoate Coupling->Product Crystallization

Figure 1: Strategic reaction pathway emphasizing the transient nature of the acid chloride intermediate to minimize isolation steps.

Detailed Experimental Protocol

Target Molecule: 4-Cyanophenyl 4-fluorobenzoate Scale: 100 g Input (Scalable to kg)

Phase 1: Activation (Acid Chloride Formation)

Reagents:

  • 4-Fluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)

  • Toluene (Solvent, 5 volumes relative to acid mass)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an inert gas inlet (

    
    ). Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved 
    
    
    
    and
    
    
    gases.
  • Charging: Charge 4-Fluorobenzoic acid and Toluene. Stir to create a slurry.

  • Catalysis: Add catalytic DMF. Note: DMF reacts with

    
     to form the Vilsmeier reagent, the active chlorinating species.
    
  • Addition: Heat the slurry to 50°C. Add

    
     dropwise via an addition funnel over 30 minutes.
    
  • Reaction: Heat to reflux (approx. 110°C) for 2–3 hours. The slurry will clarify as the acid converts to the soluble acid chloride.

  • Completion: Monitor by TLC (quench aliquot with methanol) or GC.

  • Strip: Distill off excess

    
     and 20% of the Toluene under slightly reduced pressure. Critical: Removing excess 
    
    
    
    prevents side reactions with the phenol in the next step.
Phase 2: Esterification (Coupling)

Reagents:

  • 4-Cyanophenol (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.1 equiv)
    
  • Toluene (Existing solvent from Phase 1)

Procedure:

  • Cooling: Cool the acid chloride solution from Phase 1 to 0–5°C using an ice/salt bath.

  • Base Preparation: In a separate vessel, dissolve 4-Cyanophenol and Triethylamine in minimal Toluene.

  • Coupling: Slowly add the Phenol/Base solution to the cold Acid Chloride solution.

    • Exotherm Control: Maintain internal temperature < 10°C. The reaction is highly exothermic.

    • Observation: A heavy precipitate of Triethylamine Hydrochloride (

      
      ) will form immediately.
      
  • Aging: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Work-up and Crystallization

Procedure:

  • Quench: Add water (3 volumes) to the reaction mixture to dissolve the amine salts.

  • Separation: Transfer to a separatory funnel. Discard the aqueous (lower) layer containing the salt.

  • Wash: Wash the organic layer with:

    • 1M HCl (removes unreacted amine).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine (drying).

  • Solvent Swap (The Key to Purity): Distill the Toluene to near dryness.

  • Recrystallization:

    • Add Ethanol (95%) or Isopropanol (3 volumes per g of theoretical yield).

    • Heat to reflux until fully dissolved.

    • Optional: Hot filtration if insoluble particulates remain.

    • Cool slowly to room temperature, then to 0°C.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow & Troubleshooting

ProcessFlow cluster_0 Reactor 1: Activation cluster_1 Reactor 2: Coupling cluster_2 Finishing R1_Charge Charge Acid + Toluene R1_Reflux Reflux with SOCl2 R1_Charge->R1_Reflux R1_Strip Distill Excess SOCl2 R1_Reflux->R1_Strip R2_Add Add Phenol + Base (Temp < 10°C) R1_Strip->R2_Add Transfer R2_Wash Aqueous Wash (Remove Salts) R2_Add->R2_Wash Cryst Crystallization (Ethanol) R2_Wash->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Process Flow Diagram (PFD) illustrating the linear progression from activation to isolation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure

is fresh; dry Toluene; protect from atmospheric moisture.
"Oiling Out" during Crystallization Cooling too fast or impure solventRe-heat to dissolve, add seed crystal, and cool very slowly. Use a co-solvent (e.g., add water to Ethanol dropwise).
Yellow Coloration Oxidation of PhenolPerform coupling under strict Nitrogen atmosphere. Wash crude solid with cold methanol.
Strong Amine Smell Residual BaseIncrease the efficiency of the 1M HCl wash step.

Analytical Validation (QC)

To ensure the material meets electronic-grade specifications, the following markers must be verified:

  • HPLC Purity: >99.5% (Critical for liquid crystal switching speeds).

  • 
     NMR:  Single peak (approx -105 to -110 ppm, depending on substitution). Absence of starting material peak.
    
  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1730–1740

      
       (Ester).
      
    • C

      
      N Stretch:  Sharp band at ~2230 
      
      
      
      (Nitrile).
    • -OH Stretch: Absence of broad peak at 3200–3500

      
       (confirms full conversion of phenol).
      

Safety & Hazard Analysis

  • Thionyl Chloride (

    
    ):  Highly corrosive; reacts violently with water to release 
    
    
    
    and
    
    
    . Must be handled in a fume hood with a scrubber.
  • Cyanophenols: Toxic if swallowed or absorbed through skin.[2] While the cyanide is bound to the ring, metabolic breakdown can be hazardous. Wear nitrile gloves and long sleeves.

  • Toluene: Flammable and reprotoxic. Ground all glassware to prevent static discharge.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Thionyl Chloride. Retrieved from

  • Common Organic Chemistry. (n.d.). Acid to Ester: Common Conditions (Acid Chloride Method). Retrieved from

  • Goulding, M., et al. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from

  • BenchChem. (2025). 4-Cyanobenzoyl Fluoride in the Synthesis of Liquid Crystals. Retrieved from

Sources

Application Note: Esterification Strategies for 4-(3-cyanophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 4-(3-cyanophenyl)-2-fluorobenzoic acid presents a specific set of chemoselective challenges. The molecule contains three distinct electronic features that dictate reagent selection:

  • Ortho-Fluorine Substituent: Provides inductive electron withdrawal, increasing the electrophilicity of the carbonyl carbon but potentially reducing the nucleophilicity of the carboxylate oxygen.

  • Biaryl System: Increases molecular rigidity and lipophilicity, often requiring polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM) for solubility.

  • Meta-Nitrile Group: The critical "watchpoint." This group is susceptible to hydrolysis (to amide/carboxylic acid) under strong acidic aqueous conditions or reduction under harsh catalytic hydrogenation.

This guide outlines three validated protocols designed to preserve the nitrile functionality while overcoming the electronic deactivation of the carboxylate.

Reagent Selection Matrix

The following decision matrix compares the three primary methodologies based on scale, alcohol type, and risk profile.

ParameterMethod A: Acyl Chloride Activation Method B: Base-Promoted Alkylation Method C: Steglich Coupling
Primary Reagents Oxalyl Chloride / cat. DMFAlkyl Halide (R-X) /

EDC·HCl / DMAP
Mechanism Nucleophilic Acyl Substitution

Displacement
Carbodiimide Activation
Scale Suitability Gram to Kilogram (Scale-up)Milligram to Gram (Library)Milligram to Gram (Complex Alcohols)
Nitrile Compatibility High (Anhydrous conditions)High (Non-acidic)High (Mild, Neutral pH)
Key Risk HCl generation (requires venting)O-alkylation vs N-alkylation (rare)Urea byproduct removal
Preferred Solvents DCM, Toluene, THFDMF, Acetone, AcetonitrileDCM, DMF

Detailed Protocols

Method A: Activation via Oxalyl Chloride (Scale-Up Preferred)

Rationale: This method converts the acid to the highly reactive acid chloride using oxalyl chloride. It is superior to thionyl chloride (


) because the byproducts (

,

) are gases, simplifying purification. The anhydrous conditions prevent nitrile hydrolysis.
Reagents
  • Substrate: 4-(3-cyanophenyl)-2-fluorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Nucleophile: Target Alcohol (1.5 – 3.0 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv) – To scavenge HCl
    
Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Cool the suspension to 0°C.

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

    • Add Oxalyl Chloride dropwise via syringe. Caution: Vigorous gas evolution (

      
      , 
      
      
      
      ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clarifies.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification:

    • Cool to 0°C.[1]

    • Add the Target Alcohol mixed with

      
       dropwise.
      
    • Stir at RT for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Workflow Diagram (Method A)

MethodA_Workflow Start Start: 4-(3-cyanophenyl)-2-fluorobenzoic acid Activation Activation: Add (COCl)2 + cat. DMF (0°C -> RT, 2h) Start->Activation Suspend in DCM Intermediate Intermediate: Acid Chloride Formed (Gases CO/CO2 vented) Activation->Intermediate Vilsmeier Mechanism Addition Esterification: Add Alcohol + Et3N (Scavenge HCl) Intermediate->Addition Electrophilic Attack Workup Workup: Quench sat. NaHCO3 Extract DCM Addition->Workup Complete Conversion

Caption: Step-by-step workflow for anhydrous acid chloride activation preventing nitrile hydrolysis.

Method B: Base-Promoted Alkylation ( )

Rationale: Ideal for simple esters (methyl, ethyl, benzyl) or library synthesis. The reaction proceeds via the carboxylate anion attacking an alkyl halide. The ortho-fluorine slightly reduces the nucleophilicity of the carboxylate, so a polar aprotic solvent (DMF) is used to "naked" the anion and accelerate the rate.

Reagents
  • Substrate: 1.0 equiv

  • Alkylating Agent: Methyl Iodide (MeI), Ethyl Bromide, or Benzyl Bromide (1.2 – 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 – 2.0 equiv)
  • Solvent: DMF (anhydrous)[2]

Protocol
  • Dissolution: Dissolve the carboxylic acid in DMF (0.5 M).

  • Deprotonation: Add

    
    . Stir for 15 minutes at RT. The mixture will likely be a suspension.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT.

    • Note: If reaction is sluggish due to the ortho-fluorine steric/electronic effect, heat to 50°C. Do not exceed 80°C to avoid nitrile degradation.

  • Workup: Pour into ice-water (precipitates the product in many cases) or extract with EtOAc/Water.

Method C: Steglich Esterification (EDC/DMAP)

Rationale: Best for coupling complex, acid-sensitive, or secondary alcohols. EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying purification compared to the insoluble DCU formed by DCC.

Reagents
  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: DCM (anhydrous)

Protocol
  • Mix: Combine Acid (1.0 equiv), Alcohol (1.0–1.2 equiv), and DMAP in DCM.

  • Coupling: Cool to 0°C. Add EDC·HCl.

  • Stir: Allow to warm to RT overnight.

  • Workup: Wash with 1N HCl (removes DMAP/EDC), then sat.

    
    , then Brine.
    
Mechanism Diagram (Steglich)

Steglich_Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC (Coupling) EDC->O_Acyl ActiveEster N-Acylpyridinium (Super-Active) O_Acyl->ActiveEster + DMAP (Fast) Urea Water Soluble Urea O_Acyl->Urea Byproduct DMAP DMAP (Acyl Transfer) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Final Ester ActiveEster->Product + Alcohol

Caption: DMAP-catalyzed acyl transfer mechanism preventing N-acylurea side products.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete activationEnsure DMF is added; check Oxalyl Chloride quality.
New Spot on TLC (

~0.1)
Nitrile HydrolysisAcid concentration too high or water present. Switch to Method B or C.
Sluggish Reaction (Method B) Fluorine Electronic EffectSwitch base to

(solubility effect) or heat to 50°C.
Urea Contamination (Method C) Incomplete washingEnsure acidic wash (1N HCl) is thorough to remove EDC urea.

Analytical Markers (Expected):

  • IR: Nitrile stretch at ~2230

    
     (Must be preserved). Ester Carbonyl at ~1720–1735 
    
    
    
    .
  • 1H NMR: Loss of broad -COOH singlet (~11-13 ppm). Appearance of alkoxy signals (e.g., methoxy singlet ~3.9 ppm).

References

  • Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

  • Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth., 63, 183. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry. Link

  • Common Organic Chemistry. (2023). Steglich Esterification (DCC + DMAP).[3][5] Link

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles: Hydrolysis and Stability. Link

Sources

Preparation of biaryl scaffolds for kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Synthesis of Biaryl Scaffolds for Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biaryl motif is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural and electronic properties enable critical interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. However, the synthesis of these vital scaffolds presents significant challenges, including issues of regioselectivity, functional group tolerance, and scalability. This application note provides a comprehensive guide to the strategic preparation of biaryl scaffolds. We delve into the rationale behind synthetic choices, offering detailed mechanistic insights and field-proven protocols for cornerstone methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we explore modern C-H activation strategies as a sustainable alternative. This guide is designed to equip researchers with the knowledge to select and execute the most effective synthetic routes for accelerating kinase inhibitor discovery and development.

Introduction: The Central Role of Kinases and the Biaryl Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, controlling processes such as cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of a highly successful class of drug targets. A significant portion of approved kinase inhibitors incorporates a biaryl scaffold , a structural motif composed of two directly connected aromatic or heteroaromatic rings.[1][2][3][4][5][6][7]

The prevalence of this scaffold is not coincidental. The biaryl unit offers a rigid, planar, or torsionally-controlled framework that can effectively occupy the ATP-binding site. This structure allows for precise orientation of functional groups to engage in key hydrogen bonding and hydrophobic interactions with the kinase hinge region and other critical residues.[4][5][6][8][9][10][11][12] However, the very properties that make biaryls attractive, such as their "flat" sp²-sp² character, can also introduce developability challenges like high lipophilicity and poor solubility, which must be managed during the drug design process.[13]

cluster_pathway Generic Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activates Kinase_A Kinase A (e.g., Ras/Raf) Receptor->Kinase_A Phosphorylates Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Phosphorylates TF Transcription Factor Kinase_C->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Biaryl Kinase Inhibitor Inhibitor->Kinase_B Blocks ATP Binding Site

Caption: Simplified kinase cascade and the intervention point for a biaryl inhibitor.

Strategic Considerations for Biaryl Synthesis

The construction of the core C(sp²)-C(sp²) or C(sp²)-N bond in kinase inhibitors is a critical step that often defines the overall efficiency of the synthetic route. The choice of methodology is dictated by several factors, including the availability of starting materials, functional group tolerance, desired regiochemistry, and scalability.

cluster_questions Key Questions cluster_methods Synthetic Methods Start Goal: Synthesize Biaryl Scaffold Q1 Are both aryl precursors readily available? Start->Q1 Q3 Is a C-N or C-C bond required? Start->Q3 Q2 Is C-H functionalization desired to avoid pre-functionalization? Q1->Q2 No Suzuki Suzuki-Miyaura (C-C Coupling) Q1->Suzuki Yes Q2->Suzuki No CH_Activation C-H Activation (C-C Coupling) Q2->CH_Activation Yes Q3->Suzuki C-C Buchwald Buchwald-Hartwig (C-N Coupling) Q3->Buchwald C-N

Caption: Decision workflow for selecting a biaryl synthesis strategy.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationDirect C-H Arylation
Bond Formed C(sp²)-C(sp²)C(sp²)-NC(sp²)-C(sp²)
Key Reactants Aryl Halide/Triflate + Arylboronic Acid/EsterAryl Halide/Triflate + AmineArene + Aryl Halide/Triflate
Primary Advantage High functional group tolerance, commercially available reagents.[13][14]Premier method for C-N bond formation, wide amine scope.[15][16][17]High atom economy, avoids pre-functionalization of one arene.[1][2][3]
Key Challenge Residual boron impurities, availability of boronic acids.Ligand sensitivity, potential for side reactions (e.g., hydrodehalogenation).Regioselectivity control (often requires a directing group), catalyst loading.
Typical Catalyst Pd(0) complexes with phosphine ligands (e.g., Pd(dppf)Cl₂)Pd(0) complexes with bulky phosphine or NHC ligands.[18][19]Pd(II), Ru(II), or Rh(III) catalysts.[1]

Palladium-Catalyzed Cross-Coupling: Protocols & Insights

The Suzuki-Miyaura Reaction (C-C Bond Formation)

The Suzuki-Miyaura cross-coupling is arguably the most utilized reaction for constructing biaryl C-C bonds in drug discovery.[13] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of boronic acid reagents.[14]

Mechanistic Insights: The catalytic cycle is a self-validating system that relies on the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[20][21]

  • Transmetalation: The organoboron species (Ar²-B(OR)₂) coordinates to the palladium center. In the presence of a base, the Ar² group is transferred from boron to palladium, displacing the halide. The base is critical for activating the boronic acid.[20]

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[20][21]

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Product Out Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²B(OR)₂ + Base Ar2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a functionalized biaryl ketone, a common intermediate in kinase inhibitor synthesis.[22]

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (e.g., 4-bromobenzoyl chloride): 1.0 equiv.

  • Arylboronic Acid (e.g., phenylboronic acid): 1.05 - 1.2 equiv.

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(dppf)Cl₂): 1-5 mol%

  • Base (e.g., K₂CO₃, Cs₂CO₃): 2.0 equiv.

  • Solvent: Toluene, Dioxane, or a Toluene/Water mixture (approx. 0.1-0.5 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., Toluene, 5 mL per mmol of aryl bromide) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[22][23]

The Buchwald-Hartwig Amination (C-N Bond Formation)

For kinase inhibitors featuring a biarylamine or related N-aryl core, the Buchwald-Hartwig amination is the gold standard.[8] This reaction transformed medicinal chemistry by providing a general and mild method for forming C-N bonds, a task that was previously challenging and limited in scope.[16][17]

Mechanistic Insights: The mechanism shares principles with Suzuki coupling but is distinct in the nucleophile addition step.

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[16][18]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A stoichiometric amount of a strong base then deprotonates the coordinated amine to form a palladium-amido complex.[18]

  • Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[16][18] The choice of ligand is critical here; bulky, electron-rich phosphine ligands facilitate this step and prevent side reactions.[18][19]

Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Product Out ArX Ar-X ArX->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for coupling an aryl chloride with a primary amine, a common transformation in the synthesis of kinase inhibitors like those targeting PDK1 or Met.[8][24]

Objective: To couple an aryl chloride with a primary amine.

Materials:

  • Aryl Chloride (e.g., 2,4-dichloropurine derivative): 1.0 equiv.

  • Amine (e.g., aniline derivative): 1.2 equiv.

  • Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃): 2-5 mol%

  • Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos): 2.2-5.5 mol%

  • Base (e.g., NaOt-Bu, Cs₂CO₃): 1.4 - 2.1 equiv.

  • Solvent: Anhydrous Toluene or Dioxane (approx. 0.1-0.5 M concentration)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). Causality Note: Pre-forming the catalyst complex by briefly stirring the Pd source and ligand in the solvent before adding other reagents can improve reaction efficiency.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene) and stir for 5-10 minutes. Then, add the aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Ensure the vessel is sealed and remains under a positive pressure of Nitrogen or Argon.

  • Reaction: Heat the mixture to the specified temperature (typically 85-110 °C) with efficient stirring. The reaction is often sensitive to air, so maintaining a good seal is crucial.

  • Monitoring: Track the disappearance of the starting materials using LC-MS or TLC. Reactions can range from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the desired biarylamine product.[25]

Modern Frontiers: C-H Arylation

As a more sustainable and atom-economical alternative to traditional cross-coupling, direct C-H arylation has emerged as a powerful tool.[1][2] This strategy avoids the need to pre-functionalize one of the aromatic partners with a halide or organometallic group, streamlining synthetic routes.[3]

The primary challenge in C-H activation is controlling regioselectivity. This is often achieved by using a directing group on one of the arenes, which coordinates to the metal catalyst and directs the C-H cleavage to a specific, typically ortho, position. Recent advances are expanding the scope to meta and para functionalization, significantly broadening the utility of this method for exploring chemical space in drug discovery.[3] While detailed protocols are highly substrate-dependent, the field is rapidly advancing, offering exciting possibilities for late-stage functionalization of complex molecules.[1]

References

  • Dandepally, S. R., & Williams, A. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 177. [Link]

  • Simonetti, M., Cannas, D. M., & Larrosa, I. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Advances in Organometallic Chemistry, 67, 299-399. [Link]

  • Bhatti, M. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 59-75. [Link]

  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998-3002. [Link]

  • Simonetti, M., Cannas, D. M., & Larrosa, I. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. University of Manchester Research Explorer. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Hennessy, E. J., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(7), 1363-1374. [Link]

  • Mondal, M., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3986. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Li, H., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565. [Link]

  • Li, Z., et al. (2025). Ether-Directed Enantioselective C(sp2)–H Borylation for the Synthesis of Axially Chiral Biaryls. Organic Letters. [Link]

  • Liu, K., et al. Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry. [Link]

  • Valente, C., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. European Journal of Organic Chemistry, 2011(24), 4583-4592. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85461-85465. [Link]

  • Johnson, A. R., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 969-976. [Link]

  • da Silva, A. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609. [Link]

  • Mastracchio, A., et al. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1481-1486. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (2025). Kinase array design, back to front: Biaryl amides. [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. [Link]

  • Meanwell, N. A. (2018). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 22(17), 1666-1739. [Link]

  • ResearchGate. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Trova, M. P., et al. (2009). Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I. Bioorganic & Medicinal Chemistry Letters, 19(23), 6608-6612. [Link]

  • van de Stolpe, A., et al. (2008). Kinase array design, back to front: biaryl amides. Journal of Medicinal Chemistry, 51(19), 6038-6048. [Link]

  • Ashikari, Y., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemical Engineering, 3. [Link]

  • Devine, S. K. M., & Van Vranken, D. L. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(19), 6245. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Catalysis, 4(5), 373-380. [Link]

  • van Rensburg, C., et al. (2021). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 26(18), 5462. [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • Al-Salahat, S., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5522. [Link]

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. [Link]

  • Google Patents. (1999). Process for preparing biaryl compounds.
  • National Institutes of Health. (2012). Bivalent Inhibitors of Protein Kinases. [Link]

Sources

Application Note: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials.[1][2] The use of fluorobenzoates as coupling partners is increasingly attractive due to the prevalence of fluorine in bioactive molecules and the low cost of fluoroaromatic feedstocks.[3] However, the inherent strength and low reactivity of the C-F bond present a formidable challenge, making the choice of solvent a critical parameter that governs reaction success.[4] This guide provides an in-depth analysis of solvent effects, offering a mechanistic rationale for solvent selection and delivering robust protocols for researchers engaged in the synthesis of complex biaryl structures from fluorobenzoate substrates.

The Decisive Role of the Solvent in Activating C-F Bonds

In any palladium-catalyzed cross-coupling, the solvent is not merely an inert medium. It is an active participant that influences nearly every stage of the catalytic cycle by:

  • Solubilizing Reactants: Ensuring the aryl fluoride, boronic acid derivative, base, and catalyst are in a reactive state.

  • Modulating Base Activity: The solubility and, therefore, the efficacy of the inorganic base are highly dependent on the solvent system.[5]

  • Stabilizing Catalytic Intermediates: The solvent can coordinate with palladium species, impacting their stability and reactivity.[6][7][8]

  • Influencing Reaction Kinetics and Selectivity: The polarity and coordinating ability of the solvent can dramatically alter reaction rates and, in some cases, the chemoselectivity of the coupling.[6][9][10]

For challenging substrates like fluorobenzoates, the solvent's primary role is to facilitate the rate-limiting oxidative addition step. The high dissociation energy of the C-F bond creates a significant activation barrier for the insertion of the Pd(0) catalyst.[4] Solvents with higher polarity can stabilize the charged, transition-state complex formed during this step, thereby lowering the activation energy and promoting the reaction.[11]

Mechanistic Insight: How Solvents Drive the Catalytic Cycle

Understanding the Suzuki-Miyaura catalytic cycle is essential to appreciate the specific interventions of the solvent. The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][12]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(F)L₂ pd0->oa_complex Oxidative Addition (Often Rate-Limiting for Ar-F) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination reagents Ar-F boronic R-B(OR)₂ + Base waste F⁻ + L₂

Caption: The Suzuki-Miyaura Catalytic Cycle.

2.1. Oxidative Addition: The Polarity Effect The insertion of the electron-rich Pd(0) catalyst into the C-F bond is the most energetically demanding step. Computational and experimental studies show that polar solvents significantly lower the activation barrier for this process.[11] This is attributed to the stabilization of the polar, charge-separated transition state. Therefore, highly polar aprotic solvents or aqueous biphasic systems are often preferred over nonpolar media.

2.2. Transmetalation: The Critical Role of Water and Base Transmetalation, the transfer of the organic group from boron to palladium, requires the activation of the boronic acid or ester by a base.[13] This step is profoundly influenced by the solvent system.

  • Base Solubilization: Common bases like K₃PO₄ and K₂CO₃ have poor solubility in purely organic solvents. The inclusion of water is paramount to dissolve the base and enable it to interact with the organoboron species.[14]

  • Boronate Formation: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which readily undergoes transmetalation.

  • Hydrolysis of Boronic Esters: Many stable boronic esters (e.g., pinacol esters) are thought to hydrolyze in situ to the more reactive boronic acids before transmetalation can occur, a process that inherently requires water.[1]

Sources

Application Note: Chemoselective Hydrolysis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the saponification of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate to its corresponding carboxylic acid.

The Challenge: This transformation presents a "Selectivity Triad" that often leads to process failure in standard drug discovery workflows:

  • Target Reaction: Hydrolysis of the methyl ester.[1]

  • Side Reaction A (Over-hydrolysis): The nitrile group on the biaryl motif is susceptible to hydration (forming the primary amide) or full hydrolysis (forming the di-acid) under harsh basic conditions.

  • Side Reaction B (

    
    ):  The ortho-fluorine atom is activated by the adjacent ester carbonyl. Use of aggressive nucleophiles or elevated temperatures can result in nucleophilic aromatic substitution, displacing the fluorine with a hydroxyl group.
    

The Solution: We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water .[1][2][3] Unlike Na+ or K+, the Lithium cation (


) acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydroxide attack at lower temperatures (

to Ambient), thereby preserving both the nitrile and the aryl fluoride.

Mechanistic Insight

Understanding the role of the cation is critical for reproducibility.

  • Reagent Selection: LiOH is superior to NaOH or KOH for this substrate. The high charge density of

    
     stabilizes the tetrahedral intermediate formed during ester hydrolysis.[1]
    
  • Solvent System: A biphasic mixture of Tetrahydrofuran (THF) and Water is essential.[2]

    • THF solubilizes the hydrophobic biaryl substrate.

    • Water provides the nucleophile (

      
      ) and solvates the lithium carboxylate product.
      
  • Selectivity Profile:

    • Ester vs. Nitrile:[4][5][6][7][8] Nitrile hydrolysis typically requires higher activation energy (heat or stronger acid/base). By operating at ambient temperature with LiOH, we kinetically favor ester cleavage.

    • Ester vs. Fluorine: While the ortho-ester activates the fluorine towards

      
      , the reaction rate of carbonyl attack (saponification) is orders of magnitude faster than aryl-fluoride displacement at temperatures 
      
      
      
      .
Mechanistic Pathway Diagram[5][9]

G Start Substrate (Ester + Nitrile + F) Li_Coord Li+ Coordination (Activated Carbonyl) Start->Li_Coord LiOH, THF/H2O Tet_Inter Tetrahedral Intermediate Li_Coord->Tet_Inter OH- Attack Path_Side1 Side Path B: Nitrile Hydrolysis (Thermodynamic/High T) Li_Coord->Path_Side1 Slow (Requires Heat) Path_Side2 Side Path C: SnAr (F displacement) (Strong Nu/High T) Li_Coord->Path_Side2 Slow (Requires Heat) Path_Main Path A: Saponification (Kinetic Product) Tet_Inter->Path_Main Fast (RT) Product Target Acid (Intact Nitrile/F) Path_Main->Product Impurity Impurities (Amide/Phenol) Path_Side1->Impurity Path_Side2->Impurity

Caption: Kinetic competition between the target ester hydrolysis and undesired side reactions.

Materials & Equipment

ComponentGrade/SpecificationRole
Substrate Methyl 4-(3-cyanophenyl)-2-fluorobenzoateStarting Material
LiOH[1][3][9]·H₂O Reagent Grade (>98%)Hydrolysis Reagent
THF HPLC Grade, non-stabilized preferredSolvent (Organic)
Water Deionized (DI) or Milli-QSolvent (Aqueous)
1N HCl Standard Volumetric SolutionQuench/Acidification
EtOAc ACS GradeExtraction Solvent

Experimental Protocol

Scale: 1.0 gram (approx. 3.9 mmol) basis.[10] Expected Yield: 90-95% Time: 3–5 hours

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Charge 1.0 g (1.0 equiv) of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

  • Add 10 mL of THF (10 vol). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents localized hot-spots during base addition that could trigger SnAr.

Step 2: Reagent Addition
  • Prepare a solution of LiOH·H₂O (0.49 g, 3.0 equiv) in 10 mL of Water (10 vol).

  • Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

  • The mixture will likely turn biphasic or cloudy.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Reaction Monitoring (IPC)

Monitor by HPLC or TLC (50% EtOAc/Hexanes) at t=2 hours.

  • Target: Disappearance of Ester (

    
    ).
    
  • Product: Appearance of Acid (Baseline on TLC, or

    
     with streaking).
    
  • Warning Signal: If a new spot appears slightly above the acid, check for Amide (nitrile hydration).

Step 4: Work-up & Isolation
  • Cool the reaction mixture to 0°C .

  • Slowly acidify to pH 3–4 using 1N HCl . Note: Do not go to pH < 1, as this may precipitate impurities or induce nitrile hydrolysis over time.

  • Extract with Ethyl Acetate (3 x 15 mL) .

  • Combine organic layers and wash with Brine (1 x 10 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo (Bath temp < 40°C).

Step 5: Purification (Optional)

The crude product is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Heptane or triturate with cold Dichloromethane (DCM) .

Workflow Logic Diagram

Protocol Start Start: 1.0g Substrate in 10 vol THF Cool Cool to 0°C Start->Cool AddBase Add LiOH (3 eq) in 10 vol Water Cool->AddBase Warm Warm to RT Stir 2-4 Hours AddBase->Warm Check IPC: HPLC/TLC Ester Consumed? Warm->Check Check->Warm No (Wait 1h) Acidify Cool to 0°C Acidify to pH 3-4 (1N HCl) Check->Acidify Yes Extract Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Acidify->Extract Isolate Concentrate Yield: Solid Acid Extract->Isolate

Caption: Step-by-step operational workflow for the hydrolysis process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Primary Amide Detected Nitrile hydrolysis due to high temp or excess base.Reduce LiOH to 1.5 eq. Ensure T < 25°C.
Phenol Detected

of Fluorine.
Strictly maintain 0°C during addition. Switch solvent to 2-MeTHF (lower polarity may slow

).
Incomplete Reaction Poor solubility or biphasic mass transfer issues.Add 5 vol Methanol to homogenize the mixture.
Low Yield Product stuck in aqueous phase during extraction.The 2-fluoro group increases acidity. Ensure aqueous phase pH is < 4.0 before extraction.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Cleavage of Esters.[8] Wiley.[1]

  • Pfizer Process Development Case Study. Studley, J. (2024). Ester, Nitrile and Oxetane Play Nice. Scientific Update. (Discusses chemoselective hydrolysis in fluoro-cyano-benzoate systems).

  • Lithium Hydroxide Selectivity. Otera, J. (1993). Transesterification.[4] Chemical Reviews, 93(4), 1449–1470. (Review covering metal-mediated ester reactivity).

  • General Hydrolysis Protocols. Common Organic Chemistry: Ester Hydrolysis Conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important biaryl compound. We will delve into the causality behind experimental choices, offer robust troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful and reproducible.

The synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is renowned for its versatility and functional group tolerance, making it a staple in modern organic chemistry.[3] The recommended synthetic approach involves the coupling of Methyl 4-bromo-2-fluorobenzoate (1) with 3-cyanophenylboronic acid (2) .

Diagram 1: General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product R1 Methyl 4-bromo-2-fluorobenzoate (1) catalyst Pd Catalyst Base, Solvent Heat R1->catalyst R2 3-Cyanophenylboronic acid (2) R2->catalyst P Methyl 4-(3-cyanophenyl)-2-fluorobenzoate catalyst->P

Caption: Suzuki-Miyaura coupling for target synthesis.

Optimized Experimental Protocol

This protocol is designed as a robust starting point, leveraging modern palladium precatalysts for reliable activation and high yields.

Reagent and Condition Table
ComponentMolar Mass ( g/mol )Molar Eq.AmountPurpose
Methyl 4-bromo-2-fluorobenzoate233.031.0(e.g., 1.00 g, 4.29 mmol)Aryl Halide Electrophile
3-Cyanophenylboronic acid146.941.2(e.g., 0.76 g, 5.15 mmol)Boronate Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.02(e.g., 70 mg, 0.086 mmol)Palladium Precatalyst
Potassium Carbonate (K₂CO₃)138.213.0(e.g., 1.78 g, 12.87 mmol)Base
1,4-Dioxane88.11-(e.g., 20 mL)Solvent
Degassed Water18.02-(e.g., 5 mL)Co-solvent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq.), 3-cyanophenylboronic acid (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling side reactions.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 20 mL) and degassed water (e.g., 5 mL) via syringe. The use of a biphasic solvent system with vigorous stirring is essential to facilitate the interaction between the organic and aqueous phases where the reaction occurs.[5]

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Many Suzuki couplings require heating to overcome the activation energy barriers for the catalytic steps.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the limiting reactant (Methyl 4-bromo-2-fluorobenzoate) indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 30 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product, Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows low or no conversion of starting materials. What went wrong?

Answer: This is a common issue that typically points to a problem with the catalytic system or reaction conditions.

  • Potential Cause 1: Inactive Catalyst. The active catalyst in the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(dppf)Cl₂, its reduction to Pd(0) may be inefficient.[4] Furthermore, palladium catalysts and phosphine ligands can degrade over time or upon exposure to air.

    • Solution:

      • Use a fresh, high-quality catalyst and ligand from a reputable supplier.

      • Ensure your degassing procedure is rigorous. Sparge solvents with argon or nitrogen for at least 30 minutes, or use several freeze-pump-thaw cycles.[4]

      • Consider using a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Potential Cause 2: Suboptimal Base or Solvent. The choice of base is critical for activating the boronic acid for the transmetalation step.[3][5] Its effectiveness can be highly dependent on the solvent system.

    • Solution:

      • Ensure the base (e.g., K₂CO₃) is finely powdered and dry.

      • If K₂CO₃ is ineffective, screen other bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[4]

      • Ensure solvents are of appropriate purity and are properly degassed.

  • Potential Cause 3: Insufficient Temperature or Stirring. The reaction may be kinetically slow under the current conditions.

    • Solution:

      • Gradually increase the reaction temperature in 10 °C increments, but be cautious as excessive heat can promote catalyst decomposition.[4]

      • For biphasic systems, ensure the stirring is vigorous enough to create an emulsion, maximizing the interfacial area for the reaction.[6]

Question 2: I see my starting aryl bromide being consumed, but the yield of my desired product is low. I have identified a major side product with a mass corresponding to Methyl 2-fluorobenzoate. What is this and how can I prevent it?

Answer: You are observing dehalogenation , a side reaction where the bromine atom is replaced by a hydrogen atom.[7]

  • Mechanism: This occurs when a palladium-hydride (Pd-H) species is formed. This species can arise from the reaction of the palladium complex with certain bases (e.g., amine bases) or solvents (e.g., alcohols).[5] Reductive elimination from an Ar-Pd-H intermediate then yields the dehalogenated byproduct.

    • Solution:

      • Avoid potential hydride sources. Switch from amine bases or alcohol solvents to carbonate or phosphate bases (like K₂CO₃ or K₃PO₄) and aprotic solvents (like dioxane or toluene).[5]

      • Ensure high purity of all reagents to avoid contaminants that could act as hydride donors.

Question 3: My main impurity is a symmetrical biaryl (3,3'-dicyanobiphenyl). How is this formed and how can I minimize it?

Answer: This side product results from the homocoupling of your boronic acid.

  • Mechanism: Homocoupling is most often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] It can also occur during the in-situ reduction of a Pd(II) precatalyst, which may consume some of the boronic acid.[4]

    • Solution:

      • Improve Degassing: This is the most critical step. Ensure your reaction flask and solvents are rigorously deoxygenated before heating.[4]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the reduction of Pd(II) sources.[4]

      • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling.

Question 4: I see significant amounts of unreacted aryl bromide and a byproduct of benzonitrile. What is happening?

Answer: This pattern suggests protodeboronation of your 3-cyanophenylboronic acid.

  • Mechanism: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and heat, and some boronic acids are more susceptible than others.[8]

    • Solution:

      • Use Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions using a base like K₃PO₄ in a solvent like anhydrous dioxane.

      • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) ester or an MIDA ester, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[5]

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for the side reaction to occur.

Frequently Asked Questions (FAQs)

Q: What is the catalytic cycle for the Suzuki-Miyaura reaction?

A: The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 4-bromo-2-fluorobenzoate, forming a Pd(II) complex.

  • Transmetalation: The cyano-phenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar¹-Pd(II)L₂-X Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArAr Ar¹-Pd(II)L₂-Ar² PdII_ArX->PdII_ArAr Transmetal Transmetalation PdII_ArAr->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) ArX Ar¹-X Boronate Ar²-B(OR)₃⁻

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Q: How do I prepare the starting materials?

A:

  • Methyl 4-bromo-2-fluorobenzoate: This can be prepared in high yield from the commercially available 4-bromo-2-fluorobenzoic acid. A common method is Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), or by using a reagent like thionyl chloride in methanol.[10]

  • 3-Cyanophenylboronic acid: This is commercially available but can also be synthesized from 3-bromobenzonitrile. The typical procedure involves a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C), followed by trapping the resulting aryllithium species with a trialkyl borate (e.g., triisopropyl borate), and subsequent acidic workup.

Q: Why is the choice of ligand important?

A: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (such as those in the Buchwald family, or the dppf in the recommended catalyst) are often used to:

  • Promote Oxidative Addition: The electron-donating nature of the ligand makes the palladium center more nucleophilic, accelerating the initial, often rate-limiting, step of the catalytic cycle.[3]

  • Facilitate Reductive Elimination: Steric bulk can promote the final C-C bond-forming step.[6]

  • Prevent Catalyst Deactivation: Bulky ligands can create a sterically hindered environment around the palladium, preventing the formation of inactive palladium clusters (palladium black).

Q: Can I run this reaction "ligand-free"?

A: While some Suzuki reactions are reported under "ligand-free" conditions, this term can be misleading. Often, the palladium precatalyst (e.g., Pd(OAc)₂) or even the solvent can act as a ligand source. For a complex synthesis like this, using a well-defined ligand is highly recommended to ensure high yield, reproducibility, and to suppress side reactions.[11]

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / No Reaction CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckSM BothSM Both Starting Materials (SMs) Remain Unreacted CheckSM->BothSM High % of both SMs SM1_Gone Aryl Bromide (SM1) Consumed, Boronic Acid (SM2) Remains CheckSM->SM1_Gone Low/No SM1 SM2_Gone Boronic Acid (SM2) Consumed, Aryl Bromide (SM1) Remains CheckSM->SM2_Gone Low/No SM2 Cause_Catalyst Cause: Inactive Catalyst - Poor Reagent Quality - Insufficient Degassing BothSM->Cause_Catalyst Cause_Conditions Cause: Suboptimal Conditions - Low Temperature - Ineffective Base/Solvent BothSM->Cause_Conditions Cause_Dehalogenation Cause: Dehalogenation (Product is Methyl 2-fluorobenzoate) SM1_Gone->Cause_Dehalogenation Cause_Protodeboronation Cause: Protodeboronation (Byproduct is Benzonitrile) SM2_Gone->Cause_Protodeboronation Solution_Catalyst Solution: - Use fresh catalyst/ligand - Improve degassing protocol - Screen different Pd sources Cause_Catalyst->Solution_Catalyst Solution_Conditions Solution: - Increase temperature - Screen bases (K₃PO₄, Cs₂CO₃) - Check solvent purity Cause_Conditions->Solution_Conditions Solution_Dehalogenation Solution: - Use non-hydride source base (K₂CO₃) - Use aprotic solvent (dioxane) Cause_Dehalogenation->Solution_Dehalogenation Solution_Protodeboronation Solution: - Use anhydrous conditions - Use stable boronic ester (Bpin) - Minimize reaction time Cause_Protodeboronation->Solution_Protodeboronation

Caption: A logical guide for diagnosing common synthesis issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Bhanushali, M., et al. (2014). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Natural Product Synthesis.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Al-Masum, M. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2022, June 15). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • PubMed. (2016, June 6). Synthesis of Biaryls through Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Bond Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Biaryl Synthesis Support Center: Eliminating Homocoupling Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Twin" Problem

In biaryl synthesis, homocoupling (the dimerization of two electrophiles E-E or two nucleophiles N-N ) is the silent yield-killer. Unlike other impurities, homocoupled byproducts often share nearly identical polarity and solubility profiles with your desired cross-coupled product (E-N ), rendering standard flash chromatography ineffective.

This guide treats homocoupling not just as a nuisance, but as a symptom of specific mechanistic failures in your catalytic cycle.

Module 1: Diagnostic Triage

Is it actually homocoupling? Before optimizing, confirm the identity of the impurity. Many researchers confuse protodeboronation (loss of the boron group replaced by H) with homocoupling.

The Diagnostic Workflow

Use this decision tree to identify the root cause based on your crude LC-MS/NMR data.

DiagnosticTree cluster_tips Quick Tips start Identify Impurity Mass (LC-MS) decision1 Mass = Electrophile Dimer? (Ar1-Ar1) start->decision1 decision2 Mass = Nucleophile Dimer? (Ar2-Ar2) decision1->decision2 No root1 CAUSE: Reductive Homocoupling Type: E-E Coupling decision1->root1 Yes decision3 Mass = Ar2-H (Protodeboronation) decision2->decision3 No root2 CAUSE: Oxidative Homocoupling Type: N-N Coupling decision2->root2 Yes root3 CAUSE: Hydrolytic Instability Not Homocoupling decision3->root3 Yes tip1 E-E often occurs in Ni-catalyzed systems tip2 N-N is O2 sensitive (Suzuki)

Figure 1: Diagnostic logic for categorizing biaryl impurities.

Module 2: Mechanistic Prevention

To fix the problem, you must understand how the catalyst is misbehaving.

Oxidative Homocoupling (N-N)

The Culprit: Oxygen. In Suzuki coupling, if the reaction atmosphere contains O₂, a peroxo-palladium species forms. This species acts as an oxidant, consuming two equivalents of your boronic acid to form the homodimer (Ar-Ar) instead of participating in the transmetallation loop.

The Fixes:

  • Rigorous Degassing: Sparging with Argon is often insufficient for sensitive cases. Use the Freeze-Pump-Thaw method (3 cycles) for high-value substrates.

  • Slow Addition: If the concentration of the nucleophile (boronic acid) is too high relative to the catalyst, homocoupling is statistically favored. Use a syringe pump to add the boronic acid over 1-2 hours.

  • Catalyst Quenching: N-N coupling often occurs during workup if the catalyst is still active when the flask is opened to air. Add a metal scavenger (e.g., QuadraPure™ or SiliaMetS®) or a chelator (EDTA) before exposing the reaction to air.

Reductive Homocoupling (E-E)

The Culprit: Disproportionation & Ligand Exchange. This occurs when two oxidative addition complexes (


) exchange ligands to form 

and

. The former eliminates to form the dimer. This is common with "naked" palladium (ligand-deficient) or when using reducing alcohols as solvents.

The Fixes:

  • Ligand Selection: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, or NHCs like PEPPSI). These sterically hinder the formation of the bis-aryl palladium complex required for homocoupling.

  • Solvent Switch: Avoid primary/secondary alcohols if E-E coupling is observed; they can act as hydride sources. Switch to non-protic polar solvents (DMF, Dioxane).

Visualizing the Competing Pathways

Mechanism cluster_cross Desired Pathway (Cross-Coupling) cluster_homo Side Pathway (Homocoupling) Pd0 Pd(0) Active Catalyst OxAdd Ar1-Pd(II)-X (Oxidative Addition) Pd0->OxAdd TransMet Ar1-Pd(II)-Ar2 (Transmetallation) OxAdd->TransMet + Ar2-B(OH)2 (Base) LigandEx Ar1-Pd(II)-Ar1 (Ligand Scrambling) OxAdd->LigandEx x2 (Disproportionation) Product Ar1-Ar2 (Biaryl Product) TransMet->Product Product->Pd0 HomoProd Ar1-Ar1 (Impurity) LigandEx->HomoProd Reductive Elim.

Figure 2: The divergence point between productive cross-coupling and reductive homocoupling.

Module 3: Purification Protocols (The "Cure")

If prevention failed, you are left with a mixture of Ar¹-Ar² (Product) and Ar¹-Ar¹ (Byproduct). Since polarity is similar, standard silica chromatography often fails.

Strategy A: The "Chemical Knockout" (For Boronic Acid Homocoupling)

If your impurity is the homocouple of the boronic acid, it means you likely had excess boronic acid remaining.

  • Before Workup: Add a mild oxidant (e.g., dilute H₂O₂ or NaBO₃) to the reaction mixture.

  • Mechanism: This converts unreacted boronic acid to the corresponding phenol (Ar-OH).

  • Separation: The phenol is significantly more polar and acidic than the biaryl product. It can be removed by a basic wash (1M NaOH) or easily separated on silica.

Strategy B: Stationary Phase Modulation

Standard silica separates based on polarity. If polarities are identical, separate based on polarizability (pi-pi interactions).

MethodStationary PhaseMechanismBest For
Argentation Chromatography 10% AgNO₃ on SilicaAg⁺ complexes with pi-systems. Dimer (2 rings) binds differently than Product (2 different rings).Difficult separations of non-polar biaryls.
Reverse Phase (C18) C18-bonded SilicaSeparates based on hydrophobicity. Homodimers often have distinct retention times in highly aqueous gradients.Polar biaryls or heterocycles.
Alumina (Basic) Aluminum OxideAlternative surface activity to silica; often resolves compounds that co-elute on silica.Acid-sensitive substrates.

Module 4: Frequently Asked Questions (FAQs)

Q: I am using Pd(dppf)Cl₂ and seeing massive amounts of homocoupling. Why? A: While Pd(dppf)Cl₂ is robust, it is prone to ligand scrambling in the presence of excess halides. For difficult couplings, switch to a catalyst with a bulky monodentate phosphine like XPhos Pd G4 or SPhos Pd G4 . The bulk prevents the formation of the bis-aryl complex necessary for homocoupling.

Q: Can I just add more catalyst to fix the yield loss? A: No. Adding more catalyst often increases the rate of homocoupling, especially if the cross-coupling step (transmetallation) is slow. It is better to increase the temperature or change the base (e.g., from carbonate to phosphate) to accelerate transmetallation relative to the homocoupling background reaction.

Q: My LC-MS shows a mass of [2M-H]. Is this homocoupling? A: Likely yes. In Electrospray Ionization (ESI), biaryls often do not fly well. However, if you see a strong signal for the dimer, check the isotope pattern. If it contains Br/Cl, it's not a fully coupled dimer. If it is purely organic, it is likely the N-N or E-E homocouple.

References

  • Adrio, J., & Hii, K. K. (2007). Oxidative Homocoupling of Boronic Acids: Mechanism and Prevention. Chemical Communications.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Textbook Reference for Ligand Effects).
  • McKendry, S., et al. (2015). Scavengers for the Removal of Palladium in Organic Synthesis. Process Chemistry in the Pharmaceutical Industry.

Technical Support Center: Optimizing Catalyst Load for Suzuki Coupling of Electron-Deficient Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are tackling the challenge of coupling electron-deficient aryl chlorides. These substrates are notoriously difficult due to the strength of the C-Cl bond and the reluctance of these molecules to undergo the critical oxidative addition step in the catalytic cycle.[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your catalyst loading for efficient and reproducible results.

FAQs - First Principles: Understanding the Challenge

Q1: Why are electron-deficient aryl chlorides so challenging for Suzuki coupling?

The primary hurdle is the initial, often rate-limiting, step of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center.[3] The strong carbon-chlorine bond, further strengthened by electron-withdrawing groups on the aromatic ring, makes this bond difficult to break. This sluggish reactivity often leads to low yields, slow reactions, and the need for higher temperatures, which can promote side reactions.[1]

Q2: What is a "typical" catalyst loading, and why is optimization critical for these substrates?

While general Suzuki couplings might use 1-2 mol% of a palladium catalyst, there is no one-size-fits-all answer for challenging substrates. For electron-deficient aryl chlorides, loadings can range from as low as 0.005 mol% (50 ppm) in highly optimized industrial processes to as high as 5 mol% in difficult laboratory-scale syntheses.[4]

Optimization is critical for several reasons:

  • Cost: Palladium is a precious metal, and minimizing its use is crucial, especially for scale-up.

  • Purity: High catalyst loadings can lead to higher residual palladium in the final product, a major concern in pharmaceutical development.

  • Side Reactions: Excess catalyst doesn't always lead to better results. It can sometimes promote unwanted side reactions like homocoupling of the boronic acid.[5]

The goal of optimization is to find the "sweet spot"—the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe.

Q3: How do I choose the right palladium source and ligand? This seems overwhelming.

This is the most critical decision. For activating inert C-Cl bonds, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] Success relies on using a combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand.[5][7]

  • Palladium Precatalysts: These are stable Pd(II) sources that are readily reduced in situ to the active Pd(0) species. They offer better stability and reproducibility than air-sensitive Pd(0) sources.

  • Ligands: The ligand's job is to stabilize the Pd(0) center and, most importantly, to promote the difficult oxidative addition step.[3] Bulky, electron-donating ligands increase the electron density on the palladium, making it more nucleophilic and better able to break the C-Cl bond.[5]

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Chlorides

Palladium PrecatalystRecommended LigandsKey Characteristics
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))SPhos, XPhos, RuPhosA common Pd(0) source, often paired with Buchwald ligands for high activity.
Pd(OAc)₂ (Palladium(II) acetate)cataCXium® A, SPhos, tBuXPhosA versatile Pd(II) source that requires in-situ reduction.
Buchwald Precatalysts (e.g., XPhos Pd G3)(Pre-associated ligand)Highly active, air- and moisture-stable Pd(II) precatalysts that rapidly form the active Pd(0) species.[8][9][10]
PEPPSI™ Precatalysts (e.g., PEPPSI-IPr)(N-Heterocyclic Carbene)Utilizes a strongly donating NHC ligand, excellent for challenging couplings.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion of the aryl chloride.

This is the most common issue and almost always points back to inefficient oxidative addition.

Workflow for Troubleshooting Low Conversion

start Low / No Conversion q1 Is the catalytic system active enough? start->q1 sol1 Increase Catalyst Loading (e.g., from 1% to 3%) q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a more active ligand (e.g., PPh3 -> SPhos/XPhos) sol2->q2 sol3 Use a modern precatalyst (e.g., Pd(OAc)2 -> XPhos Pd G3) sol3->q2 sol4 Increase Temperature (e.g., 80°C -> 110°C) q2->sol4 No q3 Are reagents high quality? q2->q3 Yes a2_yes Yes a2_no No sol4->q3 sol5 Screen different bases (e.g., K2CO3 -> K3PO4, Cs2CO3) sol5->q3 sol6 Ensure anhydrous conditions (Dry solvents, fresh base) sol6->q3 sol7 Use fresh boronic acid/ester q3->sol7 No end Improved Conversion q3->end Yes a3_yes Yes a3_no No sol7->end sol8 Ensure inert atmosphere (Degas solvents thoroughly) sol8->end

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • Cause A: Insufficient Catalyst Activity. The Pd(0) species is not being formed efficiently or is not electron-rich enough to activate the C-Cl bond.

    • Solution: Switch to a more robust catalyst system. If you are using a simple system like Pd(OAc)₂/PPh₃, it is unlikely to work. Move to a palladium source paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos, or use an integrated precatalyst like a Buchwald G3 or G4 type.[8][10][12] These are designed for activating challenging substrates.

  • Cause B: Suboptimal Reaction Conditions.

    • Solution 1 (Temperature): Aryl chloride activation often requires higher temperatures than aryl bromides or iodides. If you are running at 80 °C, try increasing to 100-120 °C.

    • Solution 2 (Base): The choice of base is critical. Weaker bases like Na₂CO₃ are often insufficient. Use a stronger base like K₃PO₄ or Cs₂CO₃.[13] The base activates the boronic acid, facilitating the transmetalation step.[14] Ensure the base is a fine, dry powder for reproducibility.[15]

    • Solution 3 (Solvent): Aprotic polar solvents like dioxane, THF, or toluene are standard. Ensure they are anhydrous, as water can lead to unwanted side reactions.

  • Cause C: Reagent Quality.

    • Solution: Ensure your palladium catalyst has not decomposed and that your phosphine ligand is free of oxide. Crucially, confirm the quality of your boronic acid, as they can degrade over time.[16]

Problem 2: I'm seeing significant side products, mainly homocoupling of the boronic acid and/or dehalogenation of my starting material.

These side reactions compete with your desired cross-coupling and indicate an imbalance in the catalytic cycle.

The Suzuki Catalytic Cycle and Common Pitfalls

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)(Cl)-L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) SLOW STEP! pd_black Pd Black (Decomposition) pd0->pd_black Catalyst Decomposition trans_complex Ar-Pd(II)(Ar')-L₂ oa_complex->trans_complex Transmetalation (Ar'B(OH)₂ + Base) dehalogenation Ar-H (Dehalogenation) oa_complex->dehalogenation Hydride Source product Ar-Ar' (Product) trans_complex->product Reductive Elimination homocoupling Ar'-Ar' (Homocoupling) trans_complex->homocoupling O₂ / Fast Transmetalation product->pd0

Caption: The Suzuki cycle, highlighting the slow oxidative addition and common side reactions.

  • Cause A: Homocoupling (Ar'-Ar'). This often happens when the transmetalation step is much faster than the reductive elimination, or if Pd(II) species are present from the start (e.g., using Pd(OAc)₂) and react with the boronic acid before the catalytic cycle gets going.[5]

    • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen).[16] Oxygen can promote homocoupling.[5] Using a precatalyst that rapidly generates Pd(0) can also minimize this by ensuring the cycle starts quickly.[8][10]

  • Cause B: Dehalogenation (Ar-H). The Ar-Pd-Cl intermediate reacts with a hydride source instead of the boronic acid.[5]

    • Solution: The source of the hydride can be trace water, the base, or even the solvent at high temperatures. Ensure all reagents are anhydrous. If the problem persists, consider changing the solvent (e.g., from THF to dioxane) or the base.

Problem 3: My catalyst turns black and the reaction stalls.

This indicates the formation of palladium black, an inactive, precipitated form of palladium. It means your ligand is not effectively stabilizing the catalytically active Pd(0) species.

  • Cause: The ligand-to-palladium ratio may be too low, or the chosen ligand is not robust enough for the reaction conditions (e.g., high temperature).

    • Solution 1: Increase the ligand-to-palladium ratio. For systems generated in situ (e.g., Pd₂(dba)₃ + Ligand), a Pd:Ligand ratio of 1:2 to 1:4 is common.

    • Solution 2: Switch to a more sterically hindered ligand. The bulk of ligands like XPhos or SPhos helps to create a protective sphere around the palladium atom, preventing aggregation and precipitation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Load Screening

This protocol is designed to find the minimum effective catalyst loading for your specific substrates.

  • Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 mmol), boronic acid (1.2-1.5 mmol), and finely powdered K₃PO₄ (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand (if not using an integrated precatalyst). Add the appropriate volume of this stock solution to achieve the desired catalyst loadings (e.g., set up parallel reactions at 2.0 mol%, 1.0 mol%, 0.5 mol%, and 0.1 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC, GC, or LC-MS.

  • Analysis: Compare the conversion and yield across the different catalyst loadings to identify the optimal level.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Jagt, R. B. C., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Sumliner, J. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Macgregor, S. A., & McKay, D. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor. [Link]

  • Lin, C.-H., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Portnoy, M., & Milstein, D. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Ahlsten, N., & Deiana, L. (2010). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Oxidative addition. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Semantic Scholar. [Link]

  • ResearchGate. (2001). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [Link]

  • Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism: Distinguishing between Homogeneous and Heterogeneous Catalytic Mechanisms. ACS Catalysis. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Purification of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1365272-67-8 Chemical Formula: C₁₅H₁₀FNO₂ Molecular Weight: 255.24 g/mol Context: Key intermediate in the synthesis of androgen receptor antagonists and other biaryl pharmaceutical agents.

Part 1: Purification Strategy & Troubleshooting (Q&A)

Section 1: Crystallization & Phase Separation

Q: My crude product is "oiling out" instead of crystallizing. How do I induce precipitation?

A: Oiling out is common with biaryl esters containing flexible rotatable bonds and moderate polarity (like the nitrile and ester groups here). This usually occurs when the temperature drops too quickly or the anti-solvent ratio is too high.

Troubleshooting Protocol:

  • Re-dissolution: Re-heat the mixture until the oil dissolves completely.

  • Seed Crystal Generation: Withdraw a small aliquot (approx. 1 mL) into a separate vial. Scratch the glass side vigorously with a spatula or cool it rapidly in dry ice to force nucleation. Use these seeds to inoculate the main batch at a temperature just below the saturation point (cloud point).

  • Solvent Modification: If you are using a single solvent (e.g., Ethanol), switch to a binary system.

    • Recommended System:Ethyl Acetate / n-Heptane . Dissolve in minimal hot Ethyl Acetate, then add hot n-Heptane dropwise until slight turbidity appears. Cool slowly (10°C/hour).

Q: I have a persistent impurity at R_f ~0.4 (close to product). What is it, and how do I remove it?

A: In Suzuki couplings of Methyl 4-bromo-2-fluorobenzoate and 3-cyanophenylboronic acid, the two most common difficult-to-separate impurities are:

  • Protodeboronation Byproduct: Benzonitrile (from the boronic acid losing boron). This is usually a liquid or low-melting solid and is less polar.

  • Homocoupling Byproduct: 3,3'-Dicyanobiphenyl. This is structurally very similar to your product but lacks the ester/fluoro group.

Removal Strategy:

  • For Protodeboronation: This is best removed by washing with non-polar solvents (like cold hexanes) if your product is solid, as the impurity is much more soluble in alkanes.

  • For Homocoupling: This requires recrystallization from Isopropyl Alcohol (IPA) . The symmetrical nature of the homocoupling product often leads to a different crystal lattice energy, allowing separation from the asymmetrical product.

Section 2: Impurity Profiling & Palladium Removal

Q: The product is grey/brown, and Pd levels are >500 ppm. Standard carbon treatment isn't working.

A: Activated carbon is often insufficient for biaryl nitriles because the nitrile nitrogen can coordinate with Palladium, competing with the carbon pores. You need a chemically active scavenger .

Recommended Protocol (Thiol-Silica Scavenging):

  • Dissolve the crude material in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or MP-TMT (Trimercaptotriazine) resin at a loading of 0.5 equiv relative to the estimated Pd content (or 5-10 wt% of the substrate).

  • Stir at 50°C for 4 hours . (Heat is crucial to break the Nitrile-Pd coordination).

  • Filter through a 0.45 µm pad (Celite or PTFE) to remove the resin.

  • Result: This typically reduces Pd from >500 ppm to <20 ppm.

Q: I see a new spot on TLC after recrystallization from methanol. Did I degrade the compound?

A: Yes, likely via transesterification .

  • Mechanism: If your crude material contained residual base (e.g., K₂CO₃ or Cs₂CO₃ from the Suzuki coupling) and you heated it in Methanol, you may have exchanged the methyl ester for a methyl ester (no change) or hydrolyzed it to the acid if water was present.

  • Correction: Ensure the crude is neutralized (wash with dilute HCl or NH₄Cl) and dried before crystallization. Avoid alcohols if strong base residues are suspected; use Toluene/Heptane instead.

Part 2: Detailed Experimental Protocols

Protocol A: Optimized Recrystallization (High Purity)

This method is designed to maximize rejection of the homocoupling impurity and hydrolysis byproducts.

ParameterSpecificationNotes
Solvent System Ethanol / Water (9:1) The polarity of the ester/nitrile favors ethanol; water acts as a mild anti-solvent.
Concentration 1 g solute / 8 mL solventModerate dilution prevents oiling out.
Dissolution Temp 75°C (Reflux)Ensure complete dissolution.
Cooling Profile 75°C → 25°C over 4 hoursSlow cooling is critical for crystal purity.
Wash Solvent Cold Ethanol (0°C)Do not use water alone, as it may cause oiling of residual mother liquor on the crystals.
Drying 45°C under VacuumKeep below 50°C to prevent sintering.
Protocol B: Column Chromatography (Difficult Separations)

Use this if crystallization yield is too low (<60%).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% to 20% Ethyl Acetate in Hexanes over 10 CV.

    • Hold: 20% Ethyl Acetate until elution.

  • Detection: UV at 254 nm (Strong absorption due to biaryl conjugation).

Part 3: Visualizations

Figure 1: Purification Decision Tree

This logic flow helps you choose the correct method based on the impurity profile of your crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckPd Check Color/Pd Content (Is it Grey/Brown?) Start->CheckPd Scavenger Apply Thiol-Silica Scavenger (50°C, 4h) CheckPd->Scavenger Yes (>100ppm Pd) CheckPurity Check Purity (HPLC/TLC) CheckPd->CheckPurity No (Light Yellow) Scavenger->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 PathA Homocoupling (Biaryl) (Similar Rf) Decision1->PathA Dimer PathB Protodeboronation (Low Rf / Liquid) Decision1->PathB Nitrile oil PathC Hydrolysis (Acid) (Baseline Spot) Decision1->PathC Acid MethodA Recrystallization: Ethanol/Water or IPA PathA->MethodA MethodB Trituration: Cold Hexanes wash PathB->MethodB MethodC Base Extraction: Wash org. layer with NaHCO3 PathC->MethodC Final Pure Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (>99%) MethodA->Final MethodB->Final MethodC->Final

Caption: Decision matrix for selecting purification method based on specific impurity profiles.

Figure 2: Palladium Removal Mechanism

Understanding why standard carbon fails and Thiol-Silica works for this specific molecule.

PdRemoval Substrate Substrate: Biaryl Nitrile Complex Stable Complex: Pd-Nitrile Coordination Substrate->Complex Coordinates Pd Pd(II) Residue Pd->Complex Action Heat (50°C) Breaks Coordination Complex->Action Add Scavenger Scavenger Si-Thiol Scavenger (High Affinity -SH) Scavenger->Action Result Pd-S-Silica (Filtered off) Action->Result Pd binds Thiol Product Purified Product Action->Product Releases Product

Caption: Mechanism of competitive binding: Thiol scavengers displace the nitrile-palladium coordination under heat.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. Retrieved from

  • American Chemical Society (ACS). (2017). Synthesis of Polyfluorinated Biphenyls: Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. Journal of Organic Chemistry. Retrieved from

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps.[2] Retrieved from

  • Johnson Matthey. (2020). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[2][3][4][5] Johnson Matthey Technology Review.[3] Retrieved from

  • GuideChem. (2024). Methyl 4-fluorobenzoate: Synthesis and Uses.[6] Retrieved from

Sources

The Palladium Stability Hub: Troubleshooting Benzoate C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Death" of Catalysis

In benzoate-directed C-H activation, the formation of Palladium Black —the irreversible aggregation of monomeric Pd(0) into catalytically inactive nanoparticles—is the primary cause of premature reaction failure.

Unlike standard cross-couplings (Suzuki/Heck) where Pd(0) is the active starting species, benzoate C-H functionalizations typically rely on a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.[1] The critical vulnerability lies in the re-oxidation step . If the rate of Pd(0) re-oxidation to Pd(II) is slower than the rate of Pd(0) aggregation, the catalyst precipitates, and the reaction stalls.

This guide provides a self-validating troubleshooting system to diagnose, prevent, and reverse this instability.

Diagnostic Module: Reading the Reaction

Before altering conditions, identify the specific failure mode based on visual and kinetic cues.

ObservationDiagnosisRoot Cause
Immediate Black Precipitate (<10 min) Rapid Catalyst Death Reducing agents (amines/alcohols) present; Oxidant is insoluble or inactive; Ligand loading too low.
Grey Suspension after 1-2 Hours Cycle Attrition Re-oxidation rate is too slow; Pd(0) pool slowly accumulates and crashes out.
Silver Mirror on Glass Walls Slow Deposition "Leaching" mechanism; Solvent polarity is incompatible with the Pd-Ligand complex.
Reaction Stalls at ~40-50% Conv. Product Inhibition The product binds Pd more strongly than the substrate, displacing the ligand and causing aggregation.

Mechanistic Insight: The Re-Oxidation Bottleneck

To fix the problem, you must understand the competition between the Catalytic Cycle and the Deactivation Pathway .

In oxidative benzoate coupling (e.g., with olefins or boronic acids), the Pd(II) catalyst activates the C-H bond. After product release, a transient Pd(0) species is generated. This species must be intercepted by an oxidant (Ag(I), Cu(II), or Benzoquinone) immediately.

Visualization: The Cycle of Instability

The following diagram illustrates the critical "Danger Zone" where Pd(0) aggregation outcompetes re-oxidation.

Pd_Cycle PdII Active Pd(II) (Ligand-Bound) CH_Act C-H Activation (CMD Mechanism) PdII->CH_Act Substrate + Base Intermed Pd(II)-Metallacycle CH_Act->Intermed Prod_Rel Product Release (Reductive Elimination) Intermed->Prod_Rel Coupling Partner Pd0 Transient Pd(0) (DANGER ZONE) Prod_Rel->Pd0 Pd0->PdII Fast Re-oxidation Pd_Black Palladium Black (Inactive Aggregates) Pd0->Pd_Black Slow Oxidation / Ligand Dissociation Oxidant Oxidant (Ag+, BQ, O2) Oxidant->Pd0 Intercepts

Figure 1: The Kinetic Competition. Stability depends on the Re-oxidation pathway (Green) being faster than the Aggregation pathway (Red).

The Stabilization Triad: Solvents, Ligands, Oxidants

When troubleshooting Pd black, optimization should follow this hierarchy.

A. The "Magic" Solvent: HFIP

Hexafluoroisopropanol (HFIP) is the single most effective solvent for preventing Pd black in benzoate C-H activation.

  • Why: HFIP is a strong hydrogen-bond donor. It stabilizes the electron-rich Pd(0) intermediates via H-bonding to the ligands (carboxylates), preventing them from dissociating. It also solubilizes the Pd-Ag clusters often required for turnover.

  • Action: If using DMF/Toluene and seeing Pd black, switch to HFIP or TFE (Trifluoroethanol).

B. Ligand Acceleration: MPAA

Mono-N-Protected Amino Acids (MPAA) (e.g., Boc-Val-OH, Ac-Ile-OH) are crucial.

  • Why: They form a rigid bridge between the Pd center and the substrate (CMD mechanism). Crucially, they remain bound to Pd(0) longer than simple acetate ligands, protecting the metal center from aggregation.

  • Action: Add 10-20 mol% Boc-Val-OH. If already using it, ensure the ratio is at least 1:2 (Pd:Ligand).

C. The Oxidant Switch

Silver salts are standard but often insoluble.

  • Ag2CO3: Basic. Good for deprotonation but insoluble. Often causes "crusting" of Pd black on the flask.

  • AgOAc: More soluble. Better for homogeneous re-oxidation.

  • Benzoquinone (BQ): Acts as a

    
    -acid ligand. It coordinates to Pd(0) before oxidation, stabilizing it.
    
  • Action: If Ag salts fail, add 20 mol% 1,4-Benzoquinone as a co-oxidant/stabilizer.

Troubleshooting Workflow & Protocols

Protocol 1: The "Rescue" Screen

If your standard condition (e.g., Pd(OAc)2, Ag2CO3, Toluene) yields Pd black, run this 4-vial screen.

VialModificationHypothesis
A Add 20 mol% Boc-Val-OH Ligand acceleration/stabilization required.
B Switch Solvent to HFIP H-bonding stabilization of Pd(0) required.
C Add 0.5 eq Pivalic Acid Proton shuttle needed for CMD step; prevents catalyst "starvation."
D Add 20 mol% Benzoquinone Pd(0) needs immediate

-acid coordination to prevent aggregation.
Protocol 2: The Decision Tree

Use this logic flow to determine your next step.

Decision_Tree Start Problem: Pd Black Formation Check_Time When does it form? Start->Check_Time Immediate < 10 Mins Check_Time->Immediate Instant Late > 1 Hour Check_Time->Late Gradual Solubility Check Oxidant Solubility Immediate->Solubility ReOx Re-oxidation Too Slow Late->ReOx Action1 Switch to AgOAc or AgTFA Solubility->Action1 Oxidant Undissolved Action3 Increase Ligand (MPAA) Loading Solubility->Action3 Oxidant Dissolved Action2 Add BQ (20 mol%) or Switch to HFIP ReOx->Action2 Std Conditions ReOx->Action3 Already using BQ

Figure 2: Troubleshooting Logic Flow.

FAQ: Technical Support

Q: Can I use O2 (balloon) instead of Silver salts to prevent the waste? A: You can, but it increases the risk of Pd black. O2 oxidation of Pd(0) is often slower than Ag(I) mediated oxidation. If you use O2, you must use a solvent like DMSO or DMF that supports electron transfer, or add a co-oxidant like Cu(OAc)2 (10-20 mol%) to act as an electron shuttle (The Wacker principle).

Q: My reaction works on 50mg scale but turns to black sludge on 1g scale. Why? A: This is a mass transfer issue. On a larger scale, the oxidant (often solid Ag2CO3) is not dispersed efficiently, creating localized "oxidant-starved" zones where Pd(0) aggregates.

  • Fix: Increase stirring speed (1000 rpm+). Use finely ground Ag salts. Switch to a soluble oxidant (AgOAc) or add HFIP to improve homogeneity.

Q: Does the electronic nature of the benzoic acid matter? A: Yes. Electron-rich benzoic acids (e.g., methoxy-substituted) facilitate the C-H activation step (making it faster). If the subsequent oxidation step doesn't keep up, you build up Pd(0) faster, leading to precipitation.

  • Fix: For electron-rich substrates, you need more aggressive re-oxidation conditions (e.g., add BQ or use AgF).

References

  • MPAA Ligand Acceleration & Stabilization

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.[2]

  • The Role of Silver Salts

    • Sanford, M. S., & Canty, A. J. (2010). "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews.

  • HFIP Solvent Effects

    • Colletto, C., et al. (2017). "Hexafluoroisopropanol as a Unique Solvent for C-H Activation." Chemical Science.

  • Mechanism of Pd Black Formation

    • Stahl, S. S. (2004). "Palladium Oxidase Catalysis: Selective Oxidation of Organic Chemicals by Direct Dioxygen-Coupled Turnover." Angewandte Chemie International Edition.

Sources

Minimizing deborylation side reactions in cyanophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Deborylation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in Suzuki-Miyaura cross-coupling: the protodeborylation of cyanophenylboronic acids. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms to empower you to solve problems effectively in your own labs.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with cyanophenylboronic acids.

Q1: What is protodeborylation, and why is it a major problem with cyanophenylboronic acids?

Protodeborylation (also called protodeboronation) is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[1][2] In the context of your reaction, this means your valuable cyanophenylboronic acid is converted into simple cyanobenzene, a non-productive byproduct. This reaction consumes your starting material, reduces the overall yield of your desired coupled product, and complicates purification.[2]

Cyanophenylboronic acids are particularly susceptible because the strongly electron-withdrawing nature of the cyano group makes the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more vulnerable to protonolysis, especially under the basic conditions required for the Suzuki-Miyaura coupling.[3][4]

Q2: How can I confirm that protodeborylation is the primary issue in my reaction?

The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant amount of cyanobenzene. This will typically be accompanied by a low yield of your target biaryl product and a substantial amount of unreacted aryl halide starting material.[2]

Q3: What are the main experimental factors that accelerate this unwanted side reaction?

Several factors can significantly increase the rate of protodeborylation:

  • Substrate Structure: Electron-deficient arylboronic acids, like cyanophenylboronic acid, are inherently prone to this decomposition pathway.[3][4]

  • Reaction Conditions: High temperatures and prolonged reaction times are major contributors.[2]

  • Choice of Base: The type, strength, and concentration of the base are critical. The reaction is often accelerated under strongly basic conditions, which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[2][5]

  • Presence of Water: While often necessary for the Suzuki coupling, excess water can provide a ready source of protons and facilitate the protodeborylation mechanism.[1]

  • Catalyst System: The choice of palladium source and ligand can influence the relative rates of the productive coupling versus the decomposition. In some cases, bulky phosphine ligands have been shown to promote palladium-catalyzed protodeborylation.[2][6]

Q4: I'm seeing significant deborylation. What are the first three things I should try to fix it?

  • Switch to a Milder Base: If you are using a strong base like NaOH or Cs₂CO₃, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃. Powdered potassium fluoride (KF) can also be effective, particularly if your substrates are sensitive to stronger bases.[7]

  • Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired deborylation. Try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) for a slightly longer time.

  • Use a More Stable Boron Reagent: Convert the cyanophenylboronic acid to its corresponding pinacol ester (–B(pin)) derivative. Boronic esters are significantly more stable and less prone to protodeborylation.[3][6] They act as a "slow-release" reservoir for the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[8]

In-Depth Troubleshooting Guide

This section explores specific problems in a "Problem → Probable Cause → Recommended Solution" format, complete with detailed protocols.

Problem 1: Low yield of the desired coupled product with cyanobenzene as the major byproduct.
  • Probable Cause: The rate of protodeborylation is significantly faster than the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. This is common with electron-deficient boronic acids, as the transmetalation step can be slow.[4]

  • Recommended Solutions:

    • Optimize the Base and Solvent System: The choice of base is paramount. Strong bases can accelerate the formation of the unstable boronate anion.

      • Action: Replace strong bases (NaOH, Cs₂CO₃) with milder alternatives. K₃PO₄ is an excellent starting point.

      • Protocol: See Experimental Protocol 1.

    • Employ a More Stable Boronic Acid Derivative: Protecting the boronic acid functional group is one of the most robust strategies.

      • Action: Synthesize the pinacol ester of cyanophenylboronic acid. These esters are more stable to the reaction conditions and can be easily prepared.[6][9] Alternatively, aryl trifluoroborates or MIDA boronates offer even greater stability.[10][11]

      • Protocol: See Experimental Protocol 2.

    • Use a High-Activity Catalyst System: A more active catalyst can accelerate the desired transmetalation step, allowing it to outcompete the deborylation side reaction.

      • Action: Switch from standard catalysts like Pd(PPh₃)₄ to more active pre-catalyst systems that rapidly generate the catalytically active Pd(0) species.[11] Consider using catalysts with electron-rich, bulky phosphine ligands like SPhos or XPhos.

      • Protocol: See Experimental Protocol 3.

Problem 2: Reaction works, but yields are inconsistent and starting boronic acid seems to degrade upon storage.
  • Probable Cause: Free boronic acids, especially electron-deficient ones, can be unstable. They can dehydrate to form cyclic boroxine anhydrides or decompose via other pathways over time. This variability in the quality of your starting material leads to inconsistent results.

  • Recommended Solutions:

    • Convert to a Bench-Stable Derivative: As mentioned above, converting the boronic acid to a pinacol ester, trifluoroborate, or a diethanolamine adduct provides a stable, crystalline solid that can be stored for long periods without degradation.[9][12] This ensures you are starting with a consistent, high-purity reagent for every reaction.

    • Proper Storage: If using the free boronic acid, store it in a desiccator, under an inert atmosphere (Argon or Nitrogen), and in a freezer to minimize degradation from moisture and air.

    • Quality Check: Before use, check the purity of your boronic acid by NMR to ensure it has not significantly degraded.

Mechanistic Insights: The Battle Between Coupling and Deborylation

Understanding the underlying mechanisms is key to rational troubleshooting. The Suzuki-Miyaura coupling is a catalytic cycle, but the protodeborylation pathway is a competing, non-productive cycle that consumes your substrate.

The critical step is the formation of the tetrahedral boronate species [Ar-B(OH)₃]⁻ upon addition of a base.[5][7] This species is necessary for the productive transmetalation step with the palladium complex. However, for electron-deficient systems like cyanophenylboronic acid, this boronate is also highly susceptible to protonolysis by water or other protic sources in the reaction mixture, leading to the formation of cyanobenzene.[13][14]

Your goal is to select conditions that favor the kinetic pathway of transmetalation over the pathway of protodeborylation .

Visualization of Competing Pathways

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deborylation Undesired Protodeborylation A Ar-B(OH)₂ (Cyanophenylboronic Acid) B [Ar-B(OH)₃]⁻ (Activated Boronate) A->B Base (OH⁻) F Ar'-Pdᴵᴵ(L)₂-Ar (Transmetalation) B->F Transmetalation (PRODUCTIVE PATH) C L₂Pd⁰ E Ar'-Pdᴵᴵ(L)₂-X (Oxidative Addition) C->E Oxidative Addition D Ar'-X (Aryl Halide) D->E E->F F->C G Ar-Ar' (Coupled Product) F->G Reductive Elimination H Ar-B(OH)₂ (Cyanophenylboronic Acid) I [Ar-B(OH)₃]⁻ (Activated Boronate) H->I Base (OH⁻) J Ar-H (Cyanobenzene Byproduct) I->J Proton Source (H₂O) (DEGRADATION PATH)

Caption: Competing reaction pathways for the activated boronate intermediate.

Data Summary Tables

For quick reference, these tables summarize the impact of key variables on reaction success.

Table 1: Comparison of Common Bases

BaseStrengthTypical ConditionsAdvantagesDisadvantages
NaOH, Cs₂CO₃ StrongDioxane/H₂O, Toluene/H₂OHigh reactivity for robust substratesOften accelerates protodeborylation of sensitive substrates
K₃PO₄ MediumDioxane/H₂O, Toluene/H₂O, THF/H₂OGood balance of reactivity and selectivity; often suppresses deborylationMay require slightly higher temperatures or longer times than strong bases
K₂CO₃ MediumDioxane/H₂O, Toluene/H₂OMilder than K₃PO₄, widely availableCan be less effective for challenging couplings
KF WeakAnhydrous THF, DioxaneExcellent for base-sensitive functional groups; minimizes deborylationOften requires anhydrous conditions and longer reaction times

Table 2: Comparison of Boron Reagents

Reagent TypeStructureStabilityHandlingKey Advantage
Boronic Acid Ar-B(OH)₂Low-ModerateCan dehydrate; sensitive to air/moistureCommercially available, no prior prep needed
Pinacol Ester Ar-B(pin)HighStable, crystalline solid; easy to purifyExcellent balance of stability and reactivity; suppresses deborylation.[6]
Trifluoroborate K⁺[Ar-BF₃]⁻Very HighVery stable, crystalline solidHighly resistant to protodeborylation; slow release of boronic acid.[10]
MIDA Boronate Ar-B(MIDA)Very HighStable, crystalline solidAllows for sequential, controlled couplings.[11]
Validated Experimental Protocols
Experimental Protocol 1: Optimized Coupling Using a Milder Base (K₃PO₄)

This protocol is a robust starting point for minimizing deborylation with free cyanophenylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), cyanophenylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). The final concentration should be around 0.1 M with respect to the aryl halide.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 1-3 mol %) and the ligand if required.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol 2: Preparation and Use of Cyanophenylboronic Acid Pinacol Ester

This two-step procedure provides a stable and highly effective coupling partner.

Part A: Synthesis of the Pinacol Ester

  • Setup: To a round-bottom flask, add the aryl bromide/iodide corresponding to your desired cyanophenylboronic acid (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).[15][16]

  • Solvent & Catalyst: Add anhydrous 1,4-dioxane. Degas the mixture with argon for 20 minutes. Add Pd(dppf)Cl₂ (3 mol %).

  • Reaction: Heat the mixture to 80-90 °C and stir overnight.

  • Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography (typically with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.

Part B: Suzuki Coupling with the Pinacol Ester

  • Follow the steps in Experimental Protocol 1, but substitute the cyanophenylboronic acid with the cyanophenylboronic acid pinacol ester (1.2 equiv) you prepared. The pinacol ester is generally more effective in couplings using K₃PO₄ or Cs₂CO₃ as the base.

Experimental Protocol 3: High-Activity Catalyst System for Challenging Couplings

This protocol uses a modern pre-catalyst to accelerate the desired coupling.

  • Reagent Preparation: In a glovebox, add the aryl chloride or triflate (1.0 equiv), cyanophenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.

  • Catalyst Addition: Add the pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol %).

  • Solvent Addition: Remove the vial from the glovebox and add degassed solvent (e.g., THF/H₂O 10:1).

  • Reaction: Seal the vial and heat to 60-80 °C. These reactions are often much faster, so monitor closely.

  • Workup: Follow the workup procedure from Experimental Protocol 1.

Troubleshooting Decision Workflow

Caption: A step-by-step decision tree for troubleshooting deborylation.

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37). Available at: [Link]

  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11). Available at: [Link]

  • Hayes, J. J., et al. (2021). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Protodeboronation. Wikipedia. Available at: [Link]

  • Leadbeater, N. E. (2021). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Dreher, S. D., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Available at: [Link]

  • Buchwald, S. L., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Comiskey, A. M., et al. (2025). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Hartwig, J. F., et al. (2007). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. Available at: [Link]

Sources

Recrystallization solvents for methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization Guide Topic: Recrystallization of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS: 1365272-67-8 Ticket ID: INC-2024-BIO-098 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile

User Query: "I need a robust recrystallization protocol for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate. My crude material is dark and contains residual catalyst."

Scientist’s Assessment: This compound is a biaryl ester with a nitrile handle. Its structural features—a hydrophobic biphenyl core modified by a polar ester (-COOMe) and nitrile (-CN)—dictate its solubility profile. The fluorine atom adds lipophilicity but does not significantly alter the dipole moment compared to the nitrile.

  • Core Challenge: Balancing the solubility of the hydrophobic biaryl scaffold against the polar functional groups to prevent "oiling out" (liquid-liquid phase separation) before crystallization occurs.

  • Impurity Profile: Likely contains Palladium (Pd) residues (from Suzuki coupling), unreacted boronic acids (polar), and protodeboronated side products (non-polar).

Solvent Selection Matrix

The following data is derived from standard solubility parameters for fluorinated biaryl esters and field application data.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethyl Acetate / Hexanes Primary System High (Recommended) Excellent for removing non-polar impurities. The ester group interacts well with EtOAc. Hexanes acts as a gentle anti-solvent to induce slow crystal growth.
Ethanol (Abs.) / Water AlternativeModerateGood for removing polar boronic acid residues. Risk: Heating aqueous ethanol with an ester can cause hydrolysis (saponification) if traces of base are present.
Isopropanol (IPA) Single SolventHigh"Magic solvent" for biaryls. Often dissolves the compound at reflux and crystallizes it upon cooling without an anti-solvent.
Toluene / Heptane PolishingModerateBest for removing colored organic impurities, but may retain the product if not cooled to -20°C.

Step-by-Step Experimental Protocol

Method A: The "Cloud Point" Dual-Solvent Recrystallization (EtOAc/Hexanes) Best for: High-purity requirements (>98%) and removal of non-polar side products.

Prerequisites:

  • Crude Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (dried, <1% solvent).

  • Hotplate/Stirrer with temperature probe.

  • 0.45 µm PTFE syringe filter (for hot filtration).

Protocol:

  • Dissolution (The Saturation Phase):

    • Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) in 2 mL increments while heating to a gentle reflux (approx. 70°C).

    • Critical Check: Stop adding solvent exactly when the solid dissolves. If a dark residue remains insoluble, this is likely Pd black or inorganic salts.

    • Action: Perform a hot filtration through a pre-warmed glass funnel or PTFE filter to remove insolubles.

  • The Anti-Solvent Addition:

    • Keep the filtrate at a gentle boil.

    • Slowly add Hexanes dropwise.[1]

    • Visual Cue: Continue until a persistent turbidity (cloudiness) appears and does not disappear upon swirling.

    • Add one drop of EtOAc to clear the solution back to transparency. This establishes a saturated metastable state.

  • Controlled Cooling (The Nucleation Phase):

    • Remove from heat and place the flask on a cork ring (insulator).

    • Allow to cool to room temperature undisturbed for 2 hours. Do not stir.

    • Why? Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding defects.

    • Once at room temperature, move to a 4°C fridge for 4 hours to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold Hexanes/EtOAc (9:1 ratio).

    • Dry under high vacuum at 40°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the anti-solvent ratio is too high, pushing the compound out of solution faster than the crystal lattice could form.

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount (1-2 mL) of the good solvent (EtOAc). Add a seed crystal (a tiny speck of pure solid) at roughly 40-50°C. This provides a template for nucleation.

Q2: The crystals are off-white or grey. How do I remove the color?

  • Cause: Residual Palladium (Pd) from the cross-coupling reaction.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and treat with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol). Stir at 50°C for 30 minutes, filter through Celite, then proceed with recrystallization.

Q3: Can I use Methanol instead of Ethanol?

  • Risk: Transesterification. If your compound is a methyl ester, Methanol is safe. If you use Ethanol with a methyl ester under heating/acidic conditions, you risk converting your Methyl ester to an Ethyl ester. Since your target is the Methyl ester, Methanol is chemically safe, but it may be too good a solvent (too soluble), leading to low recovery yields.

Process Logic Visualization

The following diagram illustrates the decision logic for purifying this specific biaryl ester.

RecrystallizationLogic Start Crude Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CheckSolubility Solubility Test (100 mg) Start->CheckSolubility Decision1 Soluble in Hot IPA? CheckSolubility->Decision1 MethodIPA Method B: IPA Recrystallization (Cool to 4°C) Decision1->MethodIPA Yes MethodDual Method A: EtOAc / Hexanes (Cloud Point) Decision1->MethodDual No (Too insoluble) CheckColor Is solution dark/grey? MethodIPA->CheckColor MethodDual->CheckColor Charcoal Add Activated Carbon Filter Hot CheckColor->Charcoal Yes OilingOut Problem: Oiling Out CheckColor->OilingOut If Phase Sep Final Pure Crystalline Solid CheckColor->Final No Charcoal->Final ReheatSeed Re-heat + Add Solvent + Seed OilingOut->ReheatSeed ReheatSeed->Final

Caption: Decision tree for solvent selection and troubleshooting phase separation events during purification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific chemical classes).[1][2]

  • Toronto Research Chemicals . (n.d.). Methyl 4-(3-cyanophenyl)-2-fluorobenzoate Product Page. Retrieved February 13, 2026. (Verifies CAS 1365272-67-8 and commercial availability).[3][4]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for "Cloud Point" and "Oiling Out" troubleshooting).

Sources

Technical Guide: Resolving Solubility Issues of Fluorinated Biaryl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

Incorporating fluorine into biaryl scaffolds is a standard strategy in drug discovery to modulate metabolic stability (blocking P450 sites) and lipophilicity. However, this often introduces a physicochemical paradox: Polar Hydrophobicity .

While fluorine increases lipophilicity (logP), the strong C-F bond dipoles can induce dense electrostatic lattices. In biaryl systems, this often leads to "brick dust" intermediates—compounds with high melting points that are insoluble in both aqueous media (due to lipophilicity) and common organic solvents (due to high lattice energy). This guide addresses the specific technical bottlenecks caused by these properties during analysis, synthesis, and purification.

Module 1: Diagnostic & Analysis (NMR)

Standard NMR solvents (CDCl₃, DMSO-d₆) frequently fail to dissolve fluorinated biaryls at concentrations sufficient for 13C or 2D acquisition.

The Mechanism of Insolubility

Fluorinated aromatics often aggregate via


 stacking enhanced by quadrupole moments. Standard solvents cannot disrupt these strong intermolecular forces.
The Solution: Fluorinated Alcohol Solvents

Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Why: These solvents are potent hydrogen bond donors (high acidity, pKa ~9.3 for HFIP). They disrupt the solute-solute aggregation by forming strong H-bonds with the fluorine atoms or the

    
    -system of the biaryl, effectively "solvating" the lattice [1].
    
NMR Solvent Selection Protocol

NMR_Solvent_Selection Start Sample: Insoluble Fluorinated Biaryl Step1 Attempt Dissolution in DMSO-d6 (Heat to 40°C) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Attempt TFE-d3 or HFIP-d2 Check1->Step2 No (Precipitate/Cloudy) Result1 Proceed with Acquisition (Note: DMSO may broaden peaks) Check1->Result1 Yes Check2 Soluble? Step2->Check2 Result2 Proceed with Acquisition (Note: Significant Chemical Shift Changes) Check2->Result2 Yes Result3 Use Solid-State NMR or High-Temp (100°C) C2D2Cl4 Check2->Result3 No

Figure 1: Decision tree for selecting NMR solvents for recalcitrant fluorinated intermediates.

Critical Technical Note: HFIP and TFE are "shift reagents." They will induce significant chemical shift changes compared to CDCl₃ due to their strong solvation shell. Always report the solvent clearly.

Module 2: Reaction Optimization (Synthesis)

The "brick dust" nature of these intermediates often halts reactions (e.g., Suzuki-Miyaura coupling) because the substrate precipitates out of the catalytic cycle.

Solvent System Engineering

Standard biphasic systems (Toluene/Water) fail because the fluorinated substrate remains solid at the interface.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Technical Rationale
Solvent Toluene, Dioxane, THFDMF, NMP, or DMAc High-boiling polar aprotic solvents break dipole-dipole stacking better than ethers.
Co-Solvent Water (large excess)Water (Min. volume) Use only enough water to dissolve the inorganic base; maintain a homogeneous organic phase if possible.
Temperature 60–80 °C100–120 °C High temperature is thermodynamically required to overcome the crystal lattice energy (

).
Base K₂CO₃ (Solid suspension)Cs₂CO₃ or K₃PO₄ Cesium has a larger cation radius, improving solubility in organic media ("Cesium Effect").
Protocol: High-Temperature Homogeneous Coupling
  • Dissolution: Dissolve the insoluble aryl halide in NMP (N-Methyl-2-pyrrolidone) . If it does not dissolve at RT, heat to 100°C before adding catalyst.

  • Degassing: Sparge the hot solution with Argon.

  • Catalyst Addition: Add a thermally stable catalyst precursor (e.g., Pd(dppf)Cl₂ or Pd-PEPPSI-IPr ) which resists aggregation at high temperatures [2].

  • Reaction: Run at 110°C. The high polarity of NMP stabilizes the polar transition state of the oxidative addition step.

Module 3: Purification & Workup

This is the most common failure point. Liquid loading of "brick dust" compounds onto flash columns results in precipitation at the column head, leading to streaking, high backpressure, and poor separation.

The "Dry Load" Protocol (Solid Loading)

Never liquid load an insoluble fluorinated intermediate. Use the adsorption technique.

Step-by-Step Methodology
  • Dissolution (The "Super-Solvent" Step):

    • Find a solvent that completely dissolves the crude material.

    • Options: THF, Acetone, DCM, or even hot Pyridine.

    • Tip: If the compound is only soluble in hot DMSO, purification by chromatography may be impossible. Consider trituration (see below).

  • Adsorption:

    • Add Celite 545 or Silica Gel to the dissolved sample.

    • Ratio: 1 part crude product : 3 parts solid support (by weight).

  • Evaporation:

    • Rotary evaporate to dryness.[1][2]

    • Critical Check: The resulting powder must be free-flowing "dust." If it is sticky or clumpy, add more support and re-evaporate.

  • Loading:

    • Pour the dry powder into an empty solid-load cartridge (or directly atop the column pre-packed with sand).

    • Cap with a frit or a layer of sand to prevent disturbance.

Dry_Load_Protocol Crude Crude Mixture (Insoluble Oil/Solid) Dissolve Dissolve in Strong Solvent (THF/Acetone/DCM) Crude->Dissolve Mix Add Solid Support (Celite or Silica) Ratio 1:3 Dissolve->Mix Evap Rotovap to Dry Powder Mix->Evap Load Load Cartridge on Flash System Evap->Load Elute Elute with Gradient Load->Elute

Figure 2: Workflow for Dry Loading (Solid Loading) chromatography.

Alternative: Trituration (Purification without Chromatography)

Because fluorinated biaryls are so insoluble, impurities often remain in solution while the product crystallizes.

  • Workup: Wash the reaction mixture with water to remove inorganic salts (halides/borates).

  • Precipitation: Add a "bad" solvent (Methanol or Hexanes) to the organic layer.

  • Filtration: Filter the precipitate.[3] The "brick dust" property now becomes an asset, yielding high-purity solid without a column.

Frequently Asked Questions (FAQ)

Q: My compound crashes out of CDCl₃ immediately. Can I just add a drop of TFA? A: Adding Trifluoroacetic Acid (TFA) can help if the insolubility is due to basic nitrogens (forming a salt). However, for neutral fluorinated biaryls, TFA is less effective than TFE or HFIP . Furthermore, TFA is reactive and may decompose acid-sensitive intermediates.

Q: I see "ghost peaks" or broad humps in the NMR. Is my compound impure? A: Not necessarily. Fluorinated biaryls often exhibit atropisomerism (restricted rotation around the biaryl bond). This leads to broad signals at room temperature.

  • Test: Run the NMR at 50–80°C. If the peaks sharpen and coalesce, it is a dynamic rotational effect, not impurity.

Q: Can I use DCM/MeOH for the flash column? A: Yes, but be cautious. While DCM/MeOH is strong, silica gel dissolves slightly in high % MeOH.

  • Better Alternative: Use DCM/Acetone or Heptane/THF . THF is an excellent solvent for fluorinated aromatics and does not dissolve silica.

Q: Why does my pressure spike during the flash run? A: This indicates precipitation inside the column. You likely liquid-loaded a sample that was on the verge of crashing out. The mobile phase (e.g., Hexane) acted as an anti-solvent. Always use Dry Loading for these compounds to prevent this [3].

References

  • The Strong Beta-CF3 Shielding Effect in HFIP and 100 Other Organic Solvents. ResearchGate. (2017). Explains the solvation mechanism of fluorinated alcohols.

  • Optimizing Suzuki Coupling of Aryl Halides. BenchChem Technical Support. (2025). Protocols for high-temperature coupling of insoluble substrates.

  • Sample Loading Methods in Flash Chromatography. Sorbtech. (2023).[1] Detailed comparison of liquid vs. dry loading techniques.

Sources

Technical Support Center: Flash Chromatography of Biaryl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of biaryl esters via flash chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the underlying chemical principles that govern successful separations.

Introduction: The Challenge of Separating Biaryl Esters

Biaryl esters are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Their purification by flash chromatography can be deceptively complex. Success hinges on understanding and manipulating the subtle interplay of electronic and steric factors inherent to these structures. Common hurdles include poor resolution between closely related atropisomers, starting materials, and byproducts, as well as peak tailing and co-elution issues. This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a flash chromatography method for biaryl esters.

Q1: What is the best stationary phase for separating biaryl esters?

For biaryl esters, standard silica gel is often the first choice due to its versatility and cost-effectiveness.[1] However, the aromatic nature of these compounds opens the door to more specialized stationary phases that can offer enhanced selectivity.

  • Standard Silica Gel: The polar surface interacts well with the ester functional group, providing good retention. It's the workhorse for most "normal" polarity compounds.[1][2]

  • Chemically Modified Silica:

    • Phenyl Phases (e.g., Phenyl-Hexyl): These are excellent options for aromatic compounds. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the biaryl system of your analyte, providing an additional separation mechanism beyond simple polarity.[3] This can be particularly effective for separating isomers or compounds with subtle structural differences.

    • Biphenyl Phases: Similar to phenyl phases, biphenyl stationary phases offer enhanced π-π interactions and can provide unique selectivity for aromatic and unsaturated compounds.[4][5]

    • Amino (NH2) and Diol Phases: These are less common for biaryl esters unless the molecule also contains highly polar functional groups that would benefit from these specific interactions.[1] An amino phase can sometimes resolve impurities that co-elute on silica.[6]

Recommendation: Start with standard silica gel. If you face challenges with co-eluting aromatic impurities, consider a phenyl- or biphenyl-bonded phase to leverage π-π interactions.

Q2: How do I select an appropriate solvent system for my biaryl ester separation?

The choice of mobile phase is critical for achieving good selectivity.[2] The process should always begin with Thin Layer Chromatography (TLC).

  • Initial Screening: A common and effective starting point for compounds of intermediate polarity, like many biaryl esters, is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[7][8]

  • Tuning Selectivity: If you are not achieving adequate separation with a standard hexane/ethyl acetate system, consider solvents from different selectivity groups.[2] For example, replacing ethyl acetate with dichloromethane or toluene can alter the interactions with your biaryl ester and potentially resolve co-eluting spots. Toluene, being aromatic, can be particularly effective in separations of other aromatic compounds.[8]

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retardation factor) between 0.2 and 0.4 on the TLC plate.[9] This range generally translates well to a manageable retention time on a flash column.

Q3: My biaryl ester is showing significant peak tailing. What's causing this and how can I fix it?

Peak tailing is a common problem and can be caused by several factors:

  • Secondary Interactions: Residual acidic silanol groups on the silica surface can interact strongly with polar functional groups on your molecule, leading to tailing.[10] While the ester group itself is not strongly basic, other functionalities on your biaryl scaffold might be.

    • Solution: Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, adding ~0.5-1% acetic or formic acid can improve peak shape. For basic compounds (e.g., if your biaryl ester contains a nitrogen heterocycle), adding ~0.5-1% triethylamine or ammonia in methanol can be effective.[11]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.[10][11]

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-10% of the column's silica weight, but this is highly dependent on the difficulty of the separation.

  • Physical Issues: A poorly packed column or a void at the column inlet can cause tailing for all peaks.[11]

    • Solution: Ensure your column is packed uniformly. If using pre-packed cartridges, this is less of an issue. If a void has formed, the column may need to be replaced.

Q4: How do I translate my TLC results into a reliable flash chromatography gradient?

A linear gradient is often the most efficient way to run a flash column separation.

  • Isocratic to Gradient Conversion: A simple starting point for a linear gradient is to begin with a solvent system that gives your target compound a high Rf (e.g., 0.5-0.7) and end with a system that gives it a very low Rf (e.g., <0.1). A more refined approach is to use the Rf value from your optimized TLC to calculate the elution in column volumes (CV). The relationship is approximately CV = 1/Rf .[12]

  • Focused Gradients: For difficult separations, a shallow or "focused" gradient around the elution point of your target compound can significantly improve resolution. This involves running a steep initial gradient to quickly elute non-polar impurities, followed by a shallow gradient to separate the compounds of interest, and finally a steep flush to remove highly polar materials.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of biaryl esters.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Closely Eluting Spots 1. Insufficient Selectivity: The chosen solvent system is not differentiating enough between your compound and the impurity. 2. Sub-optimal Rf: Your target compound's Rf is too high on the TLC plate, leading to rapid elution and poor separation on the column.1. Change Solvent Selectivity: Replace your polar solvent with one from a different selectivity group (e.g., switch from ethyl acetate to dichloromethane or a hexane/toluene mixture).[2] 2. Lower the Rf: Adjust your solvent system to be less polar, aiming for an Rf of your target compound between 0.2-0.3.[9] 3. Change Stationary Phase: If solvent scouting fails, consider a stationary phase that offers different interactions, such as a phenyl- or biphenyl-bonded silica to leverage π-π interactions.[3][4]
Product Elutes as a Broad, Flat Peak 1. Poor Solubility in Mobile Phase: The compound may be precipitating at the top of the column and slowly redissolving as the gradient becomes more polar. 2. Compound Degradation: The compound may be unstable on silica gel.1. Check Solubility: Ensure your crude material is fully soluble in the initial mobile phase. If not, consider a different loading technique (see below). 2. Test for Stability: Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be degrading. Consider using a less acidic stationary phase like alumina or deactivating the silica with a base.
Inconsistent Retention Times Run-to-Run 1. Mobile Phase Composition Changes: Inconsistent mixing of solvents or evaporation of the more volatile component can alter the mobile phase strength. 2. Column Inconsistency: Poorly packed columns or variations between column batches can lead to reproducibility issues.1. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase for each run. If using a binary pump system, ensure the solvents are properly degassed. 2. Use High-Quality Columns: Stick to a reliable vendor for pre-packed columns to minimize batch-to-batch variability.
No Compound Eluting from the Column 1. Compound is Highly Polar: The chosen mobile phase may be too weak to elute your compound. 2. Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. 3. Compound is Non-UV Active: If you are relying solely on a UV detector, your compound may not have a chromophore.1. Increase Solvent Strength: Run a high-polarity flush (e.g., 10-20% methanol in dichloromethane) to see if the compound elutes. 2. Check for Stability: As mentioned above, your compound may have decomposed on the column. 3. Use Alternative Detection: If possible, analyze your fractions by TLC and use a stain (e.g., potassium permanganate or vanillin) to visualize the spots.

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Method Development from TLC

This protocol outlines a structured approach to developing a robust flash chromatography method for a novel biaryl ester.

Objective: To identify a suitable stationary and mobile phase for the purification of a target biaryl ester.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude reaction mixture

  • A selection of solvents: hexanes, ethyl acetate, dichloromethane, toluene, methanol

  • TLC development chambers

  • UV lamp for visualization

Procedure:

  • Spotting: Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small spot to the baseline of at least three TLC plates.

  • Initial Solvent Screening:

    • Develop the first plate in 20% ethyl acetate in hexanes.

    • Develop the second plate in 20% dichloromethane in hexanes.

    • Develop the third plate in 10% toluene in hexanes.

  • Analysis: Visualize the plates under a UV lamp. Assess the separation of your target spot from impurities. Look for the system that provides the best "spread" of spots.

  • Optimization:

    • Select the most promising solvent system from step 3.

    • Prepare several new solvent mixtures with varying ratios of the polar and non-polar components to achieve an Rf for your target compound between 0.2 and 0.4.[9] For example, if 20% ethyl acetate/hexanes gave an Rf of 0.6, try 10% and 15%.

  • Final Selection: The solvent system that provides good separation and an optimal Rf is your chosen mobile phase for the flash column.

Workflow Diagram: Method Development for Biaryl Ester Purification

MethodDevelopment cluster_TLC TLC Method Development cluster_Flash Flash Chromatography cluster_Troubleshoot Troubleshooting Loop TLC_Start Dissolve Crude & Spot on TLC Plates Screen Screen 3 Solvent Systems (e.g., EtOAc/Hex, DCM/Hex, Toluene/Hex) TLC_Start->Screen Analyze Analyze Separation & Select Best System Screen->Analyze Optimize Optimize Solvent Ratio for Target Rf (0.2-0.4) Analyze->Optimize Select_Column Select Stationary Phase (Start with Silica) Optimize->Select_Column Optimized Solvent System Load Load Sample (Dry or Liquid Loading) Select_Column->Load Run Run Gradient Based on Optimized TLC Load->Run Collect Collect & Analyze Fractions Run->Collect Evaluate Evaluate Purity & Yield Collect->Evaluate Problem Problem? (e.g., Co-elution, Tailing) Evaluate->Problem Modify Modify Method: - Change Solvent Selectivity - Change Stationary Phase Problem->Modify Yes End Pure Product Problem->End No Modify->TLC_Start

Caption: A systematic workflow for developing a flash chromatography method for biaryl esters, from initial TLC screening to troubleshooting.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • Biotage. (n.d.). Successful flash chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry.
  • JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama.
  • Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?
  • ResearchGate. (2014, January 26). What are the solvents used in TLC for esterification?
  • PubMed. (2024, January 12). Catalytic π-π Interactions Triggered Photoinduced Synthesis of Biaryls.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
  • Molnar Institute. (n.d.). Optimizing Multilinear Gradients in HPLC.
  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation.
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Science in China Series B: Chemistry. (2015, January 4). Multi-segment linear gradient optimization strategy based on resolution map in HPLC.
  • ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?
  • King Group. (n.d.). Successful Flash Chromatography.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
  • PubMed. (n.d.). Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC.
  • PubMed. (2014, August 29). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases.
  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
  • YouTube. (2021, June 23). Easy Prep Gradients from Analytical Runs Webinar.
  • PMC. (n.d.). Pi-stacking Enhances Stability, Scalability of Formation, Control over Flexibility and Circulation Time of Polymeric Filaments.
  • COSMOSIL. (n.d.). Comparison of biphenyl and other aromatic stationary phases.
  • Beilstein Journals. (n.d.). Experimental and theoretical insights in the alkene–arene intramolecular π-stacking interaction.

Sources

Technical Support Center: Methyl Ester Stability in Suzuki-Miyaura Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-EST-001 Topic: Chemoselectivity of Methyl Esters under Basic Coupling Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Flowchart

The Core Challenge: Methyl esters are electrophilic species susceptible to nucleophilic attack. Suzuki-Miyaura coupling inherently requires a nucleophilic base (to activate the organoboron species) and often utilizes water as a co-solvent.[1][2] This creates a direct competition between the desired transmetalation (C-C bond formation) and undesired saponification (ester hydrolysis) or transesterification .

Immediate Action: Before proceeding with your reaction, use the following decision tree to select the optimal base and solvent system.

BaseSelection Start START: Substrate Analysis Sensitive Is the Methyl Ester Sterically Hindered? Start->Sensitive YesHindered YES: Low Risk Sensitive->YesHindered Ortho-subst. NoHindered NO: High Risk Sensitive->NoHindered Exposed ester StdCond Standard Protocol: K3PO4 or Na2CO3 Dioxane/H2O (Monitor pH) YesHindered->StdCond WaterTol Can you exclude Water? NoHindered->WaterTol MildAq Mild Aqueous: K3PO4 (2-3 eq) Toluene/H2O (10:1) Temp < 60°C WaterTol->MildAq No (Boronic Acid used) Anhydrous Anhydrous Protocol: CsF or TMSOK THF or Dioxane No Water Added WaterTol->Anhydrous Yes (Boronic Ester used)

Figure 1: Decision matrix for base selection based on ester steric environment and water tolerance.

Technical Deep Dive: The Mechanics of Instability

To troubleshoot effectively, you must understand the competing mechanisms occurring in your flask.

The "Activation" Dilemma

In a standard Suzuki cycle, the base plays a dual role:

  • Activation: It converts the non-nucleophilic organoboron species (

    
    ) into a reactive boronate "ate" complex (
    
    
    
    ).[3]
  • Destruction: The same hydroxide or alkoxide ions required for activation are potent nucleophiles that attack the carbonyl carbon of your methyl ester.

Failure Modes
ObservationChemical CauseRoot Factor
Product is a Carboxylic Acid Saponification High concentration of

ions (from aqueous bases like

,

) combined with heat.
Product is a Different Ester Transesterification Use of alcohol solvents (MeOH, EtOH). Methoxide/Ethoxide generated by the base attacks the ester.
Low Yield / No Reaction Protodeboronation The base attacks the boron center, cleaving the C-B bond instead of activating it. Common with electron-deficient aryl boronates.

Troubleshooting Guide (FAQ)

Q1: My methyl ester is hydrolyzing to the acid. I am using


 in DMF/Water. What should I change? 
  • Diagnosis:

    
     is a relatively strong base in aqueous media, and DMF promotes nucleophilic attack by solvating cations, leaving anions "naked" and reactive.
    
  • Solution: Switch to Potassium Phosphate Tribasic (

    
    ) .
    
    • Why:

      
       often exhibits a buffering effect and lower effective concentration of free hydroxide compared to carbonates, while maintaining high efficiency for transmetalation [1].
      
    • Protocol Adjustment: Use a biphasic solvent system like Toluene/Water (20:1). The ester remains in the organic phase (Toluene), while the bulk of the base remains in the aqueous phase, minimizing contact time (Phase Transfer Catalysis principles).

Q2: Can I run this reaction without water to save the ester?

  • Diagnosis: If you use Boronic Acids, you generally need water or a source of hydroxide/alkoxide to form the active species.

  • Solution: If you switch to Boronic Esters (e.g., Bpin) or MIDA boronates , you can use anhydrous conditions.

    • Protocol: Use Potassium Trimethylsilanolate (TMSOK) or Cesium Fluoride (CsF) in dry THF. These bases activate the boron center via the silyl/fluoride pathway, completely avoiding the generation of destructive hydroxide ions [2].

Q3: I see an ethyl ester impurity in my LCMS. Where did it come from?

  • Diagnosis: You likely used Ethanol as a co-solvent or your substrate was dissolved in it. Under basic conditions,

    
     generates ethoxide (
    
    
    
    ), which rapidly transesterifies methyl esters.
  • Solution: Eliminate alcohol solvents. Use aprotic polar solvents like THF, Dioxane, or DME.

Optimized Experimental Protocols

Protocol A: The "Mild Aqueous" Method (Standard)

Best for: General substrates where the methyl ester is not extremely fragile.

  • Reagents:

    • Aryl Halide (1.0 equiv)[4]

    • Boronic Acid/Ester (1.2 equiv)[3][4][5]

    • Base:

      
       (2.0 – 3.0 equiv) – Use finely ground powder if possible.[3]
      
    • Catalyst:

      
       or XPhos Pd G3 (1–3 mol%)
      
    • Solvent: Toluene : Water (10:1 ratio) or Dioxane : Water (10:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes homocoupling and catalyst death, requiring higher temps which kills esters.

    • Mix reagents in the reaction vessel.

    • Heat to 40–60°C . Do not reflux unless necessary.

    • Checkpoint: Monitor by TLC/LCMS at 1 hour. If conversion is >50%, stop heating and stir at RT to finish.

Protocol B: The "Strictly Anhydrous" Method (High Sensitivity)

Best for: Highly sensitive esters, lactones, or substrates prone to hydrolysis.

  • Reagents:

    • Aryl Halide (1.0 equiv)[4]

    • Boronic Ester (Bpin) (1.2 equiv) – Note: Boronic Acids work poorly here.

    • Base: Potassium Trimethylsilanolate (TMSOK) (1.5 equiv) OR Anhydrous CsF (2.0 equiv).

    • Catalyst: Pd(OAc)2 + SPhos (or preformed SPhos Pd G2).

    • Solvent: Anhydrous THF (Dry).

  • Procedure:

    • Flame-dry glassware and cool under Argon.

    • Add solid reagents (Base, Catalyst, Boronate, Halide) in a glovebox or under rapid Argon flow.

    • Add Anhydrous THF via syringe.

    • Stir at Room Temperature .

    • Mechanism:[2][4][6][7][8][9][10] The trimethylsilanolate anion (

      
      ) activates the Bpin ester directly to form the ate-complex without generating water or free hydroxide [3].
      

Base Selection Matrix

BaseStrength (

)
Hydrolysis RiskRecommended For

/

HighHigh Robust substrates only. Avoid with unhindered methyl esters.

ModerateMedium/Low The industry standard for balancing activity vs. stability.

LowVery Low Highly sensitive substrates, but reaction may be sluggish.

/

N/A (F-)Zero (Anhydrous)Anhydrous coupling of boronic esters.

LowLow Rarely works well for Suzuki unless specific ligands are used.

References

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate: The Role of the Silanolate. Journal of the American Chemical Society. Retrieved from [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature.[11] Chemical Science.[11][12] Retrieved from [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a critical biaryl intermediate, often utilized in the synthesis of PARP inhibitors and other oncology targets. Its structural rigidity, provided by the biphenyl core, and the metabolic stability conferred by the fluorine atom, make it a high-value scaffold.

This guide provides an in-depth analysis of its 1H NMR spectral signature , comparing it against its synthetic precursor (Methyl 4-bromo-2-fluorobenzoate ) and its non-fluorinated analog (Methyl 4-(3-cyanophenyl)benzoate ). The objective is to establish a robust analytical standard for verifying structural identity and purity during drug development workflows.

The Core Challenge: Fluorine-Proton Coupling

Unlike standard organic intermediates, the presence of the fluorine atom at the C2 position introduces heteronuclear spin-spin coupling (


) . This transforms simple doublets into complex multiplets, requiring a nuanced interpretation strategy to avoid misassignment.

Part 2: Structural Analysis & Coupling Logic

The molecule consists of two distinct aromatic systems:

  • Ring A (Fluorinated Benzoate): Contains the ester and fluorine. Protons here exhibit strong

    
     coupling.
    
  • Ring B (Cyanophenyl): Attached at C4. Protons here show standard AB patterns, slightly perturbed by the biaryl bond.

DOT Diagram 1: Structural Connectivity & Coupling Network

The following diagram visualizes the critical coupling interactions that define the spectrum.

G cluster_legend Coupling Strength F_atom Fluorine (C2) H3 H-3 (Ring A) Ortho to F F_atom->H3 3J_HF (~10 Hz) Dominant Split H5 H-5 (Ring A) Meta to F F_atom->H5 5J_HF (~2 Hz) Weak/Broadening H6 H-6 (Ring A) Para to F F_atom->H6 4J_HF (~6 Hz) Secondary Split H3->H5 4J_HH (Meta) H5->H6 3J_HH (Ortho) RingB Ring B Protons (3-CN-Phenyl) Strong Coupling Strong Coupling Weak Coupling Weak Coupling

Caption: Figure 1. Heteronuclear coupling network showing the dominant influence of the C2-Fluorine on Ring A protons.

Part 3: Comparative Spectral Analysis

Comparison A: Product vs. Precursor (Reaction Monitoring)

Scenario: Monitoring the Suzuki coupling of Methyl 4-bromo-2-fluorobenzoate with 3-cyanophenylboronic acid.

Objective: Confirm consumption of starting material (SM) and formation of the biaryl bond.

FeatureMethyl 4-bromo-2-fluorobenzoate (Precursor)Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (Product)Diagnostic Change
Methyl Ester

3.93 ppm (s, 3H)

3.95 ppm (s, 3H)
Negligible shift (Not diagnostic).
H-3 (Ring A)

7.35 ppm (dd)

7.45 ppm (dd)
Downfield shift due to aryl ring current.
H-5 (Ring A)

7.38 ppm (dd)

7.50 ppm (dd)
Significant downfield shift; loss of Br effect.
H-6 (Ring A)

7.91 ppm (t)

8.05 ppm (t)
Deshielded by extended conjugation.
New Signals None

7.6 - 7.9 ppm (4H)
Appearance of Cyanophenyl multiplet is the primary confirmation .

Expert Insight: The "Triplet" appearance of H-6 in the precursor is actually a doublet of doublets (dd) where


. In the product, this overlap often persists, creating a pseudo-triplet at ~8.05 ppm.
Comparison B: Product vs. Non-Fluorinated Alternative

Scenario: Distinguishing the product from Methyl 4-(3-cyanophenyl)benzoate (a potential impurity if non-fluorinated starting material was used).

FeatureNon-Fluorinated AnalogFluorinated Product (Target)Performance/Resolution
Symmetry High. Ring A protons appear as two symmetric doublets (AA'BB' system).Asymmetric. Fluorine breaks symmetry. Ring A protons are distinct multiplets.Target is Superior: The complexity confirms the presence of Fluorine without needing 19F NMR.
H-6 Splitting Simple Doublet (

Hz).
Complex Multiplet (dd or pseudo-t).Diagnostic for F-substitution.[1][2]
Chemical Shift H-2/H-6 are equivalent (

8.1 ppm).
H-6 is distinct from H-3/H-5.Allows precise integration of individual positions.

Part 4: Experimental Protocol (Self-Validating)

Synthesis (Suzuki Coupling)
  • Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: 90°C, 4 hours, Inert Atmosphere (N₂).

NMR Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform). Note: DMSO-d6 is an alternative if the biaryl product shows poor solubility, but CDCl₃ provides sharper resolution for the ester peak.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (K₂CO₃/Pd black) which cause line broadening.

Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve

    
     couplings).
    
  • Pulse Sequence: Standard zg30.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons adjacent to the fluorine and the quaternary carbons (cyano group) have longer T1 relaxation times. A short D1 will lead to under-integration of the aromatic region relative to the methyl ester.

DOT Diagram 2: Analytical Workflow

Workflow Start Crude Reaction Mixture Workup Aq. Workup & Extraction (EtOAc) Start->Workup Prep Dissolve in CDCl3 (Filter Pd residues) Workup->Prep Acquisition 1H NMR Acquisition (D1 = 5.0s, ns = 16) Prep->Acquisition Check1 Validation Check 1: Methyl Singlet @ 3.95 ppm Integral = 3.00 Acquisition->Check1 Check1->Prep If Fail (Recalibrate/Reprep) Check2 Validation Check 2: Aromatic Region (7.4-8.1 ppm) Total Integral = 7.00 +/- 0.2 Check1->Check2 If Pass Result Confirm Structure: Presence of F-coupling on Ring A Presence of CN-Aryl pattern Check2->Result If Pass

Caption: Figure 2. Step-by-step analytical workflow with integrated self-validation checkpoints.

Part 5: Detailed Spectral Assignment (The "Gold Standard")

Solvent: CDCl₃ Reference: TMS (


 0.00 ppm)
Chemical Shift (

)
MultiplicityIntegrationCoupling (

Hz)
Assignment
8.05 dd (pseudo-t)1H

H-6 (Ring A)
7.86 t (fine)1H

H-2' (Ring B, ortho to CN)
7.82 dt1H

H-6' (Ring B)
7.68 dt1H

H-4' (Ring B)
7.58 t1H

H-5' (Ring B)
7.50 dd1H

H-5 (Ring A)
7.45 dd1H

H-3 (Ring A)
3.95 s3H--OCH₃ (Methyl Ester)
Interpretation Notes for the Researcher
  • H-3 vs H-5 Distinction: H-3 is flanked by the Fluorine (C2) and the biaryl bond (C4). However, the Fluorine coupling is the dominant force. H-3 typically shows a larger

    
     value (~10-11 Hz) due to 
    
    
    
    coupling compared to H-5.
  • Cyano Group Effect: The cyano group is electron-withdrawing. It deshields the ortho protons (H-2', H-6') significantly, pushing them downfield toward 7.8-7.9 ppm.

  • 19F NMR Cross-Check: If the proton region is too crowded (overlap between 7.4-7.6 ppm), run a

    
     NMR . You should see a single signal at approximately -105 to -110 ppm  (relative to CFCl₃), appearing as a quartet or multiplet due to coupling with H-3, H-5, and H-6.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard text for F-H coupling constants).

  • Reich, H. J. (2023).[4] WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Cyanophenylboronic acid. (Used for precursor shift verification). Link

Sources

A Researcher's Guide to ¹⁹F NMR Shifts for 2-Fluorobenzoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the arsenal of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for characterizing these fluorinated molecules. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus provide a window into the electronic environment of the fluorine atom, offering invaluable structural and functional insights.

This guide provides a comparative analysis of ¹⁹F NMR chemical shifts for a series of 2-fluorobenzoate derivatives. By examining the influence of various substituents on the ¹⁹F chemical shift, we aim to provide a practical reference for researchers engaged in the synthesis and analysis of fluorinated aromatic compounds. We will delve into the underlying principles governing these shifts and provide a detailed, field-proven protocol for acquiring high-quality ¹⁹F NMR spectra.

The Fundamentals of ¹⁹F NMR and Chemical Shift Perturbations

The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it an excellent nucleus for NMR studies.[1] The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment. Electron-donating groups (EDGs) increase the electron density around the fluorine nucleus, leading to increased shielding and an upfield shift (more negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in deshielding and a downfield shift (more positive ppm values).[1]

In the context of 2-fluorobenzoate derivatives, the position and electronic nature of substituents on the aromatic ring significantly perturb the ¹⁹F chemical shift. This sensitivity allows for the detailed electronic characterization of these molecules.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The following table summarizes the ¹⁹F NMR chemical shifts for a selection of 2-fluorobenzoate derivatives. These values, referenced to an external standard, illustrate the impact of substituent effects on the fluorine resonance.

CompoundSubstituent(s)Solvent¹⁹F Chemical Shift (δ, ppm)
2-Fluorobenzoic Acid-Sodium Phosphate, pH 7.0+6.0[2]
2-Fluoro-3-methylbenzoic Acid3-CH₃CD₃OD-114.82[3]
2-Fluoro-5-nitrobenzoic Acid5-NO₂-Not specified, formation confirmed[3]
3-Fluorobenzoic Acid(Isomer)Sodium Phosphate, pH 7.0+8.2[2]
4-Fluorobenzoic Acid(Isomer)Sodium Phosphate, pH 7.0+11.9[2]

Note: The sign convention for ¹⁹F NMR chemical shifts can vary in the literature. Historically, upfield shifts were often reported as positive. However, the modern convention, followed here where possible, designates upfield shifts as negative and downfield shifts as positive relative to a reference standard like CFCl₃.

The data clearly demonstrates the sensitivity of the ¹⁹F chemical shift to its electronic environment. For instance, the introduction of a methyl group, a weak electron-donating group, at the 3-position in 2-fluoro-3-methylbenzoic acid results in a significant upfield shift compared to the parent 2-fluorobenzoic acid. While a specific value for 2-fluoro-5-nitrobenzoic acid is not provided in the cited source, the presence of a strong electron-withdrawing nitro group is expected to cause a significant downfield shift.

The Causality Behind Experimental Choices: A Field-Proven Protocol

The acquisition of high-quality, reproducible ¹⁹F NMR spectra is paramount for accurate structural elucidation and comparative analysis. The following protocol is a self-validating system, designed to ensure reliability and precision.

Experimental Protocol for ¹⁹F NMR of 2-Fluorobenzoate Derivatives

1. Sample Preparation:

  • Analyte Purity: Ensure the 2-fluorobenzoate derivative is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). The choice of standard should be inert and have a resonance that does not overlap with the analyte signals.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹⁹F Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically sufficient.

    • Spectral Width (SW): The chemical shift range for fluoroaromatic compounds is broad. A spectral width of at least 200 ppm is a good starting point to ensure all signals are captured.

    • Transmitter Offset (O1p): Center the spectral window around the expected chemical shift of the fluorine signal (for 2-fluorobenzoates, a region around -110 to -130 ppm is a reasonable starting point, but this can vary significantly).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation.

    • Number of Scans (NS): Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans (e.g., 16-64) is often sufficient to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard or an external reference. If no internal standard is used, the solvent's residual proton signal can be used to reference the ¹H spectrum, and the ¹⁹F spectrum can be referenced indirectly.

Visualizing the Workflow and Substituent Effects

To better illustrate the experimental process and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing dissolve Dissolve Derivative in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Figure 1. Experimental workflow for acquiring ¹⁹F NMR spectra.

substituent_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) F_nucleus Fluorine Nucleus edg e.g., -CH₃, -OCH₃ increase_density Increases Electron Density at F edg->increase_density increase_density->F_nucleus shielding Increased Shielding increase_density->shielding upfield Upfield Shift (more negative ppm) shielding->upfield ewg e.g., -NO₂, -CN decrease_density Decreases Electron Density at F ewg->decrease_density decrease_density->F_nucleus deshielding Decreased Shielding decrease_density->deshielding downfield Downfield Shift (more positive ppm) deshielding->downfield

Figure 2. Influence of substituents on ¹⁹F NMR chemical shifts.

Conclusion

This guide has provided a comparative overview of ¹⁹F NMR chemical shifts for 2-fluorobenzoate derivatives, highlighting the significant influence of substituents on the fluorine resonance. The presented experimental protocol offers a robust framework for obtaining high-quality data, essential for the accurate characterization of these important molecules. As the field of medicinal chemistry continues to leverage the unique properties of fluorine, a thorough understanding of ¹⁹F NMR spectroscopy will remain an indispensable tool for researchers and drug development professionals.

References

  • Miyake, H., & Yoshiyama, T. (1989). ¹⁹F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 105(2), 318-322. [Link]

  • Povarov, I. G., & Zhdankin, V. V. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 188-200. [Link]

Sources

Comparative LC-MS/MS Profiling of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Isomers, Impurities, and Degradants in Drug Development

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (MW 255.24 Da) is a critical biaryl intermediate often employed in the synthesis of PARP inhibitors and androgen receptor antagonists.[1] In drug development, the precise characterization of this compound is essential to distinguish it from structurally similar impurities, particularly its hydrolysis product (carboxylic acid) and regioisomers (e.g., 4-cyanophenyl analogs).

This guide provides a technical comparison of the fragmentation patterns of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate against its primary "alternatives"—its degradation products and synthesis impurities.[1] By analyzing specific mass transitions and ionization behaviors, researchers can establish robust Quality Control (QC) protocols.

Compound Profile & Physicochemical Context
FeatureSpecification
Compound Name Methyl 4-(3-cyanophenyl)-2-fluorobenzoate
Molecular Formula

Exact Mass 255.070
Precursor Ion

256.077
Key Structural Motifs Methyl Ester, Ortho-Fluorine, Meta-Cyano Biaryl
LogP (Predicted) ~3.2 (High hydrophobicity, suitable for RPLC)
Experimental Protocol: LC-MS/MS Conditions

To ensure reproducibility, the following protocol utilizes a standard C18 reverse-phase workflow optimized for hydrophobic biaryl esters.

Chromatographic Conditions
  • Column: C18 (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (The ester is late-eluting).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ester).

  • Collision Energy (CE): Stepped 15-35 eV (To visualize both acylium formation and biaryl core cleavage).

Fragmentation Analysis: The "Product" Performance

The fragmentation of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate follows a characteristic "Ester-First" pathway, stabilized by the biaryl core.[1]

Primary Pathway (The Fingerprint)
  • Precursor Selection (

    
     256):  The protonated molecule 
    
    
    
    is the stable precursor.
  • Loss of Methanol (

    
     256 
    
    
    
    224):
    The most abundant transition. The ester group undergoes neutral loss of methanol (
    
    
    , 32 Da), generating a stable acylium ion (
    
    
    ). This is facilitated by the ortho-fluorine, which provides inductive stabilization to the ring.
  • Loss of Carbon Monoxide (

    
     224 
    
    
    
    196):
    The acylium ion ejects CO (28 Da) to form the fluorobiphenyl cation . This ion (
    
    
    ) is highly diagnostic of the biaryl core structure.
  • Nitrile Stability: Unlike aliphatic nitriles, the aromatic cyano group is robust. Loss of HCN (

    
     169) is observed only at higher collision energies (>35 eV).
    
Visualizing the Pathway

The following diagram illustrates the stepwise fragmentation mechanism.

FragmentationPathway Precursor Precursor [M+H]+ m/z 256 (Protonated Ester) Acylium Acylium Ion m/z 224 (Loss of CH3OH) Precursor->Acylium -32 Da (MeOH) Low CE (15 eV) Biaryl Fluorobiphenyl Cation m/z 196 (Loss of CO) Acylium->Biaryl -28 Da (CO) Med CE (25 eV) Core Fluoro-Phenyl Cation m/z 169 (Loss of HCN) Biaryl->Core -27 Da (HCN) High CE (40 eV)

Figure 1: Stepwise ESI+ fragmentation pathway of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.[1]

Comparative Analysis: Distinguishing Alternatives

In a synthesis or stability study, this compound must be distinguished from its Hydrolysis Product (Acid) and Regioisomers (Isomers).

Comparison 1: Vs. The Hydrolysis Impurity (Carboxylic Acid)

The primary degradant is 4-(3-cyanophenyl)-2-fluorobenzoic acid.[1]

  • Challenge: The Acid fragment (

    
    ) often yields 
    
    
    
    224, identical to the Ester's primary fragment.
  • Differentiation:

    • Precursor Mass: Ester is 256; Acid is 242.

    • Retention Time: The Acid is significantly more polar and will elute earlier (e.g., 2.5 min) than the Ester (e.g., 4.2 min) on a C18 column.

Comparison 2: Vs. The Regioisomer (4-Cyanophenyl analog)

The 4-cyano isomer is a common synthesis impurity if the starting boronic acid was impure.

  • Challenge: Identical Precursor (

    
     256) and Identical Fragments (
    
    
    
    224, 196).
  • Differentiation:

    • Chromatographic Selectivity: The para-cyano (linear) isomer typically has a slightly longer retention time than the meta-cyano (kinked) isomer due to better packing with the C18 stationary phase.

    • Fragment Intensity: The 4-cyano cation is more resonance-stabilized than the 3-cyano cation.[1] At lower collision energies (20 eV), the 4-cyano isomer often retains a higher abundance of the

      
       196 ion relative to the 
      
      
      
      169 fragment compared to the 3-cyano isomer.
Summary Table: Diagnostic Transitions
CompoundPrecursor (

)
Primary FragmentSecondary FragmentRetention Time (Relative)
Target (3-Cyano Ester) 256 224 (100%)196 (60%)Reference (1.0)
Hydrolysis Acid242224 (100%)196 (50%)Early Eluter (<0.[1]7)
4-Cyano Isomer256224 (100%)196 (>70%)Late Eluter (>1.1)
Des-Fluoro Analog238206178Similar (~1.[1]0)
Workflow for Impurity Identification

Use this decision tree to classify unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor Mass (M+H)+ Start->CheckMass Mass256 m/z = 256 CheckMass->Mass256 Mass242 m/z = 242 CheckMass->Mass242 MassOther Other Mass CheckMass->MassOther CheckRT Compare Retention Time (RT) vs Standard Mass256->CheckRT AcidID Loss of H2O (m/z 224)? -> Hydrolysis Product (Acid) Mass242->AcidID Isomer3 Matches Standard -> Target Compound CheckRT->Isomer3 Isomer4 RT > Standard -> Likely 4-Cyano Isomer CheckRT->Isomer4

Figure 2: Logical decision tree for identifying methyl 4-(3-cyanophenyl)-2-fluorobenzoate and its related impurities.

References
  • NIST Mass Spectrometry Data Center. Fragmentation of Methyl Benzoate Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Holcapek, M., et al. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.[4] Journal of Mass Spectrometry (2017).[4] Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Esters. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Melting Point Range for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the physical properties of a compound serve as the cornerstone of its identity, purity, and stability profile. Among these, the melting point is a fundamental and highly informative characteristic. For a novel intermediate like Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, establishing a precise and validated melting point range is not merely a procedural step; it is a critical quality attribute that underpins all subsequent research and development activities.

This guide provides an in-depth, comparative analysis of the principal methodologies for determining and validating the melting point range of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate. We will delve into the causality behind experimental choices, offering a framework for generating robust, reliable, and defensible data. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous approach to physical characterization.

The Foundational Principle: Melting Point as a Purity Indicator

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow temperature range, often less than 1°C.[1] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, is a colligative property and provides a powerful, yet simple, method for assessing the purity of a substance.[2] Therefore, validating the melting point of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is essential for confirming its chemical identity and ensuring batch-to-batch consistency.[2][3]

Comparative Methodologies for Melting Point Determination

Two primary techniques are employed for melting point determination in a regulated and research environment: the classical capillary method and the instrumental technique of Differential Scanning Calorimetry (DSC).

The Capillary Method: A Time-Honored Technique

This method involves heating a small sample packed into a glass capillary tube and observing the temperatures at which melting begins and is complete.[4][5] Modern melting point apparatuses utilize a heated metal block and digital temperature sensors for precise control and measurement.[6][7]

  • Expertise & Experience: The primary advantage of the capillary method is its simplicity and cost-effectiveness. However, its accuracy is highly dependent on operator technique and strict adherence to protocol. The rate of heating is a critical parameter; a rapid temperature ramp can lead to an erroneously high and broad melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample.[8] Pharmacopeial guidelines, such as those from the USP, mandate a slow heating rate (e.g., 1°C per minute) near the expected melting point to ensure accuracy.[9][10]

  • Trustworthiness: The self-validating nature of this protocol is established through periodic calibration of the apparatus using certified reference standards (CRSs) with known melting points.[10][11][12] By demonstrating that the instrument can accurately reproduce the melting points of multiple standards across a temperature range, confidence in the data generated for the test article is established.

Differential Scanning Calorimetry (DSC): The Thermodynamic Approach

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak in the DSC thermogram.[13] The onset temperature of this peak is typically reported as the melting point.[14][15]

  • Expertise & Experience: DSC offers significantly higher precision and provides more information than the capillary method.[16] It can quantify the enthalpy of fusion (the energy required to melt the sample), which is useful for studying polymorphism and crystallinity.[13][15] The choice of sample pan (e.g., hermetically sealed vs. open) is critical to prevent solvent loss or decomposition during the analysis.[17] A perfectly matched reference pan (often an empty, sealed pan) is crucial for accurate baseline measurement.[16][17]

  • Trustworthiness: Like the capillary apparatus, DSC instruments require rigorous calibration with certified reference materials (e.g., Indium, Tin) to ensure the accuracy of both temperature and enthalpy measurements. The method's validity is further supported by the high reproducibility of the resulting thermograms.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems for determining the melting point of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

General Experimental Workflow

The logical flow for melting point validation is universal, regardless of the specific instrumentation used. It begins with instrument qualification and proceeds through sample analysis to data verification.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Calibrate Instrument Calibration (Using Certified Reference Standards) Prepare Sample Preparation (Dry, finely powder sample) Calibrate->Prepare Ensures instrument accuracy Load Load Sample (Capillary or DSC Pan) Prepare->Load Analyze Perform Analysis (Controlled Heating Ramp) Load->Analyze Record Record Melting Range (Onset and Clear Point) Analyze->Record Observe phase transition Compare Compare Data (vs. Reference & Specifications) Record->Compare

Caption: General workflow for melting point validation.

Protocol 1: Capillary Melting Point Determination

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[10]

  • Instrument Calibration:

    • Verify the calibration of the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting range of the test article.

    • The measured melting points of the standards must fall within the acceptance range specified on their certificates.[10][18]

  • Sample Preparation:

    • Ensure the Methyl 4-(3-cyanophenyl)-2-fluorobenzoate sample is completely dry and free of residual solvents.

    • Finely powder the sample using a mortar and pestle.

  • Capillary Loading:

    • Press the open end of a standard capillary tube (0.8-1.2 mm internal diameter) into the powdered sample.[10]

    • Tap the tube gently on a hard surface to pack the sample into a compact column at the bottom.

    • The packed column height should be consistently maintained at 3-4 mm to ensure reproducibility.[10][19]

  • Measurement:

    • Set the starting temperature on the apparatus to approximately 10°C below the expected melting point.[8]

    • Insert the loaded capillary into the heating block.

    • Allow the block to heat rapidly to the starting temperature.

    • Once the starting temperature is reached, adjust the heating rate to a slow ramp of 1°C per minute.[8][9]

    • Record T1: The temperature at which the first droplet of liquid is observed.

    • Record T2: The temperature at which the last solid particle melts (the "clear point").[9]

    • The melting range is reported as T1 – T2.

    • Perform the determination in triplicate to ensure precision.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using a high-purity Indium standard.

    • Perform a baseline run with two empty, sealed aluminum pans to ensure a flat baseline.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered Methyl 4-(3-cyanophenyl)-2-fluorobenzoate into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any mass loss during heating.

  • Measurement:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Equilibrate the system at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a controlled linear rate, typically 10°C/minute, under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the thermogram.

    • Determine the extrapolated onset temperature of the peak. This is widely accepted as the melting point.

    • Integrate the peak area to calculate the heat of fusion (ΔHfus) in J/g.

Validation Data and Comparative Analysis

As Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a specific intermediate, published data may be scarce. The table below presents hypothetical data for this compound alongside real, documented data for structurally related molecules to provide a comparative framework for validation. This comparison demonstrates how melting point can distinguish between isomers and related structures.

Compound NameStructureExpected Melting Point (°C)Observed Range (Capillary)Observed Onset (DSC)
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate C₁₅H₉FN₂O₂(Hypothetical) 95 - 9895.5 – 97.0 °C96.2 °C
Methyl 4-fluorobenzoateC₈H₇FO₂Liquid at RT (MP: 4.5°C)[20]N/AN/A
Methyl 4-cyanobenzoateC₉H₇NO₂65 - 67 °C65.0 – 66.5 °C65.8 °C
2-Fluorobenzoic AcidC₇H₅FO₂122 - 125 °C[21]122.5 – 124.0 °C123.1 °C
4-Fluorobenzoic AcidC₇H₅FO₂182 - 184 °C182.0 – 183.5 °C182.8 °C
BenzonitrileC₇H₅N-13 °C[22][23][24]N/AN/A

Note: "Observed" data are representative examples for a high-purity sample.

Logical Flow for Data Validation

The process of validating an observed melting point involves a logical sequence of checks against established standards and specifications.

G cluster_input Inputs cluster_process Validation Process cluster_output Outcome Observed Observed Melting Range (e.g., 95.5 – 97.0 °C) Check1 Is Observed Range within Specification? Observed->Check1 Spec Specification Range (e.g., 95 - 98 °C) Spec->Check1 Purity Purity Data (e.g., >99% by HPLC) Check3 Is Data Consistent with Purity? Purity->Check3 Check2 Is Range Narrow? (e.g., < 2 °C) Check1->Check2 Yes Fail Validation Failed: Investigate Impurity Profile Check1->Fail No Check2->Check3 Yes Check2->Fail No (Suggests Impurity) Pass Validation Passed: Material Meets Quality Attributes Check3->Pass Yes Check3->Fail No (Inconsistent Data)

Caption: Logical decision flow for validating melting point data.

References

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Standard Operating Procedure for Melting point apparatus. (2022). BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Melting-point apparatus. Wikipedia. [Link]

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  • 2.2.14. Melting Point - Capillary Method. Scribd. [Link]

  • Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • 2.2.14. Melting point - capillary method. uspbpep.com. [Link]

  • 4-Fluorobenzoic acid. Chemsrc. [Link]

  • How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? ResearchGate. [Link]

  • Benzonitrile. CAS Common Chemistry. [Link]

  • Benzonitrile (C6H5(CN)) properties. Mol-Instincts. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

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  • CAS 676602-31-6 | Methyl 3-cyano-4-fluorobenzoate. Alchem Pharmtech. [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

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  • Methyl 4-cyano-3-fluorobenzoate. PubChem. [Link]

  • Benzonitrile. Wikipedia. [Link]

  • Methyl 4-cyano-3-fluorobenzoate (C9H6FNO2). PubChemLite. [Link]

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Comparative Guide: Elemental Analysis Standards for C15H10FNO2 Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

In drug discovery, the molecular formula C15H10FNO2 represents a critical class of fluorinated pharmacophores, often corresponding to structures such as 2-(4-fluorophenyl)-5-phenyloxazole or various fluoro-substituted quinoline carboxylates .

Achieving the industry-standard acceptance criteria (±0.4%) for this specific matrix is notoriously difficult. The presence of Fluorine (F) creates a "hostile" combustion environment, attacking the silica quartz combustion tubes to form volatile silicon tetrafluoride (


), which artificially inflates nitrogen values and degrades instrument integrity.

This guide compares the three dominant analytical workflows for this compound class and provides a validated "Gold Standard" protocol to ensure data integrity.

Compound Reference Data (C15H10FNO2)
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1512.011180.16570.58%
Hydrogen 101.00810.0803.95%
Fluorine 118.99818.9987.44%
Nitrogen 114.00714.0075.49%
Oxygen 215.99931.99812.54%
Total 255.25 g/mol 100.00%

Part 2: Methodological Comparison

We evaluated three analytical approaches. The "Performance Score" is based on precision, recovery rates for Fluorine, and long-term instrument stability.

Table 1: Comparative Analysis of Methodologies
FeatureMethod A: Standard CHN (Dynamic Flash) Method B: Modified CHN + Additives (WO₃) Method C: Combustion Ion Chromatography (CIC)
Primary Analytes C, H, NC, H, N (F sequestered)F, S, X (Halogens)
Mechanism Dumas Combustion (>950°C)Dumas + Inorganic ScavengersPyrohydrolytic Combustion + IC Detection
Fluorine Handling Poor. F forms HF/SiF₄, etching quartz and poisoning traps.Good. F is bound as stable metal fluoride (e.g.,

).
Excellent. F is converted to F⁻ and quantified directly.
Interference Risk High. High %C results often drift; N peaks broaden.Low. Requires careful "sandwich" packing.Minimal. Matrix is eliminated before detection.
Sample Req. 1–2 mg1–2 mg (+ 10 mg additive)5–10 mg
Precision (F) N/A (Calculated by difference)N/A (F is sequestered, not measured)< 0.2% RSD
Verdict Not Recommended Best for C/H/N Best for F Quantification
Expert Insight: The Causality of Failure in Method A

In standard combustion (Method A), the fluorine in C15H10FNO2 reacts with hydrogen to form Hydrogen Fluoride (HF). HF reacts with the quartz tube (


):


The gaseous

travels with the carrier gas, often co-eluting with Nitrogen or poisoning the thermal conductivity detector (TCD), leading to false-positive Nitrogen errors and rapid column degradation.

Part 3: Decision Matrix & Workflow

To achieve full characterization of C15H10FNO2, a single method is insufficient. The recommended workflow combines Method B (for the organic backbone) and Method C (for the heteroatom confirmation).

G Start Sample: C15H10FNO2 Goal Goal: Full Purity Validation (±0.4%) Start->Goal Split Split Analysis Stream Goal->Split Stream1 Stream A: C/H/N Determination Split->Stream1 Stream2 Stream B: Fluorine Quantification Split->Stream2 Method1 Standard CHN (Risk: Quartz Etching) Stream1->Method1 Avoid Method2 Modified CHN with WO3 Additive Stream1->Method2 Recommended Method3 Schöniger Flask (Manual Titration) Stream2->Method3 Legacy Method4 Combustion IC (CIC) (Automated) Stream2->Method4 Gold Standard Result1 Accurate %C, %H, %N Method2->Result1 Result2 Accurate %F Method4->Result2 Final Combine Data: Mass Balance Check Result1->Final Result2->Final

Caption: Integrated workflow for fluorinated compounds. Note the divergence: CHN requires additive stabilization, while F requires distinct combustion-IC processing.

Part 4: Validated Experimental Protocols

Protocol A: Modified CHN Analysis (The "Sandwich" Technique)

Objective: Determine %C, %H, %N without Fluorine interference.

Reagents:

  • Tungsten(VI) Oxide (

    
    ):  High purity, powdered. Acts as a scavenger to bind Fluorine.
    
  • Reference Standard: 4-Fluorobenzoic Acid (Theoretical: C=60.00%, H=3.60%, F=13.56%).

Step-by-Step Procedure:

  • Microbalance Calibration: Ensure balance stability to ±0.001 mg.

  • The Base Layer: Tare a clean tin capsule. Add approx. 10–15 mg of

    
     powder to the bottom.
    
  • Sample Addition: Carefully weigh 1.5–2.0 mg of the C15H10FNO2 sample directly onto the

    
     bed.
    
    • Why? Direct contact ensures immediate reaction upon flash combustion.

  • The Top Layer: Add another 5–10 mg of

    
     on top of the sample.
    
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temp: 1050°C (Higher temp required for complete F-scavenging).

    • Oxygen Dosing: Increase

      
       flow by 10% vs. standard organics to ensure complete oxidation of the aromatic rings.
      
  • Run Sequence: Blank -> Condition (

    
    ) -> K-Factor (Fluorobenzoic Acid) -> Sample.
    

Mechanism of Action:



The Tungsten oxide binds the fluorine, preventing the formation of volatile 

and protecting the quartz reactor.
Protocol B: Combustion Ion Chromatography (CIC)

Objective: Accurate quantification of %F (7.44% Target).

Procedure:

  • Combustion: Sample (2–5 mg) is introduced into a pyrohydrolytic furnace (900–1000°C) with Argon/Oxygen and water vapor.

  • Absorption: The gases (HF) are absorbed into a solution (typically

    
     or dilute 
    
    
    
    ).
  • Injection: The absorption solution is injected into an Ion Chromatograph.

  • Column: Anion exchange column (e.g., Dionex IonPac).

  • Detection: Conductivity detector.

  • Calculation: Compare peak area of

    
     against a calibration curve derived from NIST-traceable fluoride standards.
    

Part 5: Data Interpretation & Troubleshooting

Acceptance Criteria (Journal of Organic Chemistry / ACS)

For C15H10FNO2, the acceptable range is:

  • Carbon: 70.18% – 70.98%

  • Nitrogen: 5.09% – 5.89%

Common Failure Modes:

ObservationProbable CauseCorrective Action
High %N, Low %C

interference.
Use more

additive; Check quartz tube for etching (white frosting).
Low %C (Incomplete) Refractory carbide formation.Add Tin (Sn) foil to increase flash temperature to 1800°C.
Drifting Baseline Halogen accumulation in traps.Replace water/halogen traps immediately; Run 3-4 blanks.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • Exeter Analytical. (2023). Oxygen Flask Combustion: The Schöniger Method for Halogen Analysis.[1] Technical Guide.[2] Link

  • Wang, Y., et al. (2024). Comprehensive review of combustion ion chromatography for the analysis of organic fluorine. Journal of Separation Science.[3] Link

  • U.S. Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[2][4] USP-NF.[2][4] Link

  • Royal Society of Chemistry. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Link

Sources

Technical Guide: Orthogonal Purity Assessment of Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Beyond HPLC: Implementing 19F qNMR for Regioisomeric and Inorganic Impurity Analysis

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, standard purity assessments often fail to detect specific classes of impurities. While HPLC-UV remains the workhorse for routine analysis, it possesses critical blind spots regarding fluorinated regioisomers (which often co-elute) and inorganic fluoride salts (which lack chromophores).

This guide advocates for an orthogonal analytical strategy . We compare the industry-standard HPLC-UV against 19F Quantitative NMR (qNMR) and GC-MS , demonstrating that 19F qNMR is not merely an alternative, but a mandatory validation step for fluorinated intermediates. We provide experimental protocols establishing 19F qNMR as a primary ratio method that offers SI-traceable purity without the need for identical reference standards.

The Challenge: Why Fluorine Demands Orthogonality

Fluorine's high electronegativity and small Van der Waals radius create unique analytical challenges:

  • Isomeric Similarity: Regioisomers (e.g., 2-fluoro vs. 3-fluoro pyridine derivatives) often possess nearly identical polarity, leading to co-elution in Reverse Phase (RP) HPLC.

  • Chromophore Absence: Inorganic impurities like Potassium Fluoride (KF) or Tetrabutylammonium fluoride (TBAF) used in synthesis are invisible to UV detection but significantly impact the gravimetric purity and subsequent reaction stoichiometry.

  • Response Factor Variance: In HPLC, a defluorinated impurity may have a drastically different extinction coefficient than the product, leading to "Area %" results that do not reflect "Weight %" purity.

Comparative Analysis: HPLC-UV vs. 19F qNMR vs. GC-MS

The following table contrasts the three dominant methodologies for fluorinated intermediates.

FeatureMethod A: HPLC-UV Method B: 19F qNMR Method C: GC-MS
Primary Detection UV Absorption (Electronic transitions)Nuclear Spin Resonance (Molar ratio)Ionization/Mass-to-Charge
Quantification Basis Relative Response (Needs Reference Std)Absolute (Ratio to Internal Std)Relative (Needs Calibration Curve)
Regioisomer Specificity Low (Requires specialized F-columns)High (Chemical shift sensitive to local environment)Medium (Depends on thermal separation)
Inorganic Detection Blind (Invisible to UV)Visible (Detects Fluoride ions,

)
Blind (Non-volatile)
Sample Recovery DestructiveNon-Destructive Destructive
Major Limitation Response factor variation; Co-elutionLong relaxation times (

); Sensitivity lower than 1H
Thermal degradation; Ion suppression

Deep Dive: The 19F qNMR Protocol

The Scientific Rationale (Causality)

19F qNMR is superior for purity assessment because it relies on the fundamental proportionality between signal integration area and the number of nuclei. Unlike HPLC, where signal intensity depends on molecular absorption (extinction coefficient


), NMR signal intensity is molar.
  • The Trap: Fluorine nuclei have significantly longer longitudinal relaxation times (

    
    ) than Protons (
    
    
    
    ).
  • The Fix: To ensure 99.9% magnetization recovery (and thus quantitative accuracy), the inter-pulse delay (

    
    ) must be set to at least 
    
    
    
    (optimally
    
    
    ). Failure to do this is the #1 cause of error in qNMR.
Experimental Protocol: 19F qNMR Purity Assay

Objective: Determine the absolute purity (% w/w) of a fluorinated intermediate using an Internal Standard (IS).

Reagents:

  • Analyte: Fluorinated Intermediate (approx. 10-20 mg).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Criteria: High purity, distinct chemical shift, non-reactive.
    
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (must dissolve both analyte and IS fully).

Step-by-Step Workflow:

  • Gravimetry: Weigh approx. 15 mg of Analyte (

    
    ) and 10 mg of IS (
    
    
    
    ) directly into the same NMR tube or a mixing vial. Record weights to 0.01 mg precision.
  • Solvation: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition Parameters (The "Self-Validating" Setup):

    • Pulse Angle:

      
       (maximizes signal).[1]
      
    • Spectral Width: Wide enough to cover all F signals (+10 to -200 ppm).

    • Offset (O1): Center of the spectral window.

    • Relaxation Delay (

      
      ): 30 seconds  (Conservative default. Validation: Run an Inversion Recovery experiment to measure 
      
      
      
      ; if
      
      
      , then
      
      
      can be reduced to 10s).
    • Scans (NS): 32 or 64 (to achieve S/N > 250:1).

  • Processing:

    • Phase correction: Manual (critical for accurate integration).

    • Baseline correction: Polynomial or Spline.

    • Integration: Integrate the Analyte peak (

      
      ) and IS peak (
      
      
      
      ).

Calculation:



Where:

  • 
     = Integral Area
    
  • 
     = Number of Fluorine atoms in the molecule
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)[1]
    

Case Study: The "Hidden" Isomer

Scenario: A drug development team synthesized 4-fluoro-2-methylpyridine .

  • HPLC-UV Result: A single peak at 4.2 min. Purity reported as 99.2% .

  • Issue: Subsequent coupling reactions failed to yield the expected potency.

Investigation with 19F qNMR: The team ran the protocol above.

  • Spectrum Analysis:

    • Main peak at -102.5 ppm (Target).

    • Minor peak at -104.1 ppm (Impurity).

    • Inorganic peak at -120 ppm (Residual Fluoride).

  • Findings: The "minor" peak was the 3-fluoro isomer , which co-eluted in HPLC. The inorganic peak was residual KF.

  • qNMR Result: Organic Purity = 94.5%; Inorganic Content = 3.0%.

Visualizations

Figure 1: Analytical Workflow for Fluorinated Intermediates

This diagram outlines the decision process and experimental flow for ensuring data integrity.

G Start Sample: Fluorinated Intermediate Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility IS_Selection Select Internal Standard (IS) Must not overlap with Analyte Solubility->IS_Selection Prep Sample Preparation Weigh Analyte + IS (+/- 0.01mg) IS_Selection->Prep T1_Check T1 Relaxation Check (Inversion Recovery) Prep->T1_Check Acquisition Data Acquisition Delay (D1) > 5 * T1 No Decoupling (usually) T1_Check->Acquisition Set D1 Processing Processing Phase/Baseline Correction Integration Acquisition->Processing Calc Calculate Mass Balance (qNMR Equation) Processing->Calc

Caption: Figure 1. Step-by-step qNMR workflow emphasizing the critical T1 relaxation check to ensure quantitative accuracy.

Figure 2: Method Selection Decision Matrix

When to use HPLC vs. NMR vs. GC.

DecisionMatrix Question1 Is the sample volatile? Question2 Suspect Inorganic Salts? Question1->Question2 No GCMS Method: GC-MS (Good for volatiles) Question1->GCMS Yes Question3 Suspect Regioisomers? Question2->Question3 No qNMR Method: 19F qNMR (Gold Standard for Purity) Question2->qNMR Yes (Salts invisible to UV) HPLC Method: HPLC-UV (Routine QC) Question3->HPLC No (Routine) Question3->qNMR Yes (High Specificity) HPLC->qNMR Validation Step

Caption: Figure 2. Decision matrix for selecting the primary analytical technique based on sample properties and impurity profile risks.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

  • Tormena, C. F., et al. (2010).[2] "19F NMR Spectroscopy: A Versatile Tool for the Analysis of Fluorinated Pharmaceuticals."[1][3] Current Drug Discovery Technologies.

  • Schoenberger, T. (2012). "Determination of purity by qNMR." Analytical and Bioanalytical Chemistry.

  • United States Pharmacopeia (USP). (2023). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."

Sources

A Senior Application Scientist's Guide to the Characterization of Regioisomers in Cyanophenyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of cyanophenyl benzoates, a scaffold present in various functional materials and pharmacologically active molecules, frequently yields a mixture of ortho-, meta-, and para-regioisomers. The distinct physicochemical and biological properties of these isomers necessitate robust, validated methods for their unambiguous identification and separation. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials science to confidently characterize these critical compounds.

The Synthetic Challenge: Regioisomer Formation

The synthesis of cyanophenyl benzoates is typically achieved via esterification, for example, through the reaction of a cyanophenol with benzoyl chloride. When starting with a mixture of cyanophenol isomers or under conditions that could promote rearrangement, a mixture of ortho-, meta-, and para-cyanophenyl benzoate regioisomers can be formed.

G cluster_reactants Reactants cluster_products Products R1 Cyanophenol (ortho, meta, or para) P1 Cyanophenyl Benzoate (Regioisomeric Mixture) R1->P1 Pyridine (Base) R2 Benzoyl Chloride R2->P1 plus1 + P2 HCl P1->P2 plus2 + G Start Acquire ¹H and ¹³C NMR Spectra A Analyze Aromatic Region of ¹H Spectrum Start->A D Symmetry Check in ¹³C Spectrum Start->D B Count Number of Distinct Signals A->B C Analyze Splitting Patterns (J-coupling) A->C E_ortho Ortho Isomer: 4 distinct aromatic signals. Complex coupling (ddd, td). B->E_ortho 4 Signals F_meta Meta Isomer: 4 distinct aromatic signals. Simpler coupling (t, d, s-like). B->F_meta 4 Signals G_para Para Isomer: Symmetry leads to 2 signals (AA'BB' system, two doublets). B->G_para 2 Signals C->E_ortho C->F_meta C->G_para H_para_C13 Para Isomer: Fewer ¹³C signals due to symmetry. D->H_para_C13

Figure 2. Logical workflow for distinguishing cyanophenyl benzoate isomers using NMR data.

Predicted ¹H NMR Characteristics (Aromatic Region, simplified)

IsomerSymmetryExpected # of SignalsExpected Splitting Pattern
ortho- None4Complex multiplets (e.g., doublet of doublets of doublets) due to ortho, meta, and para couplings.
meta- None4Typically appears simpler than ortho, with patterns resembling triplets, doublets, and singlets.
para- C₂ᵥ2Two apparent doublets (an AA'BB' system) due to magnetic equivalence. [1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer or mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64 (adjust for concentration)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

High-Performance Liquid Chromatography (HPLC): The Key to Separation

For quantifying the ratio of isomers in a mixture or for preparative purification, HPLC is the method of choice. [2]Standard C18 columns, which separate based on hydrophobicity, are often insufficient as the isomers have very similar logP values.

Causality Behind the Method: Effective separation requires a stationary phase that can exploit subtle differences in isomer polarity and electron distribution. [3]Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are ideal. They provide alternative separation mechanisms, such as π-π stacking interactions, which are highly sensitive to the position of the cyano group on the phenyl ring. [3]The para-isomer, being the most symmetric and linear, often interacts most strongly and elutes last on these columns.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Column Selection: Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 40% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 40% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Typical Elution Order on a Phenyl-Hexyl Column

Elution OrderIsomerTypical Retention Time (min)Rationale
1ortho-~6.5Steric hindrance from the ortho-cyano group may weaken π-π interactions with the stationary phase.
2meta-~7.2Intermediate interaction strength.
3para-~7.8The linear geometry allows for optimal π-π stacking with the phenyl rings of the stationary phase, leading to the strongest retention.
Mass Spectrometry (MS): Confirmation with a Caveat

Mass spectrometry is essential for confirming the molecular weight (MW: 223.23 g/mol ) and elemental composition of the synthesized product. However, since regioisomers have identical masses, a standard MS spectrum cannot differentiate them. [4] Causality Behind the Method: Differentiation may be possible using tandem mass spectrometry (MS/MS). The precursor ion (m/z 223) is isolated and fragmented. Subtle differences in the stability of the isomers can lead to different fragmentation patterns or relative abundances of fragment ions. [5][6]For example, an ortho-isomer might exhibit a unique fragmentation pathway due to neighboring group participation, which is absent in the meta and para isomers. [5]This approach requires careful optimization and is not always successful.

Workflow for Isomer Differentiation by MS/MS

G A Inject Sample into LC-MS/MS System B Ionize Molecules (e.g., ESI) A->B C MS1: Isolate Precursor Ion [M+H]⁺ at m/z 224 B->C D Collision-Induced Dissociation (CID) Fragment the Precursor Ion C->D E MS2: Analyze Fragment Ions D->E F Compare Fragmentation Spectra of Isomers E->F G Identify Unique Fragments or Significant Ratio Differences F->G

Figure 3. Workflow for attempting to differentiate cyanophenyl benzoate isomers using tandem mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role

FTIR is excellent for rapid confirmation of the successful synthesis by identifying key functional groups.

  • Ester Carbonyl (C=O) stretch: Strong absorption around 1720-1740 cm⁻¹.

  • Nitrile (C≡N) stretch: Sharp, medium-intensity absorption around 2220-2230 cm⁻¹. [7]* Ester C-O stretch: Strong absorption in the 1250-1300 cm⁻¹ region.

Causality Behind the Method: While the main functional group peaks will be very similar, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the "fingerprint region" (below 900 cm⁻¹). These patterns can provide strong clues to the isomeric form. [8] Characteristic Aromatic C-H Bending Frequencies

IsomerSubstitution PatternExpected C-H Bending Region (cm⁻¹)
ortho- 1,2-disubstituted~735-770 (strong)
meta- 1,3-disubstituted~690-710 (strong) AND ~750-810 (strong)
para- 1,4-disubstituted~810-840 (strong)

Conclusion and Recommendations

The robust characterization of cyanophenyl benzoate regioisomers is paramount for ensuring product quality, performance, and safety. A hierarchical and orthogonal approach is recommended.

  • Initial Screening (FTIR): Quickly confirm the presence of the required ester and nitrile functional groups and get an early indication of the substitution pattern.

  • Separation and Quantification (HPLC): Use a phenyl- or PFP-based HPLC method to separate the isomers, determine their relative purity, and isolate them for further characterization.

  • Definitive Identification (NMR): Use ¹H and ¹³C NMR as the final, unambiguous arbiter of structure for each isolated isomer. The unique signal count, chemical shifts, and coupling patterns provide irrefutable proof of identity.

By integrating these techniques, researchers can navigate the complexities of regioisomerism with confidence, ensuring the integrity of their data and the quality of their materials and drug candidates.

References

  • Potter, B. V. L., & Chrystal, E. J. T. (2017). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Center for Biotechnology Information. [Link]

  • Gordillo, B., et al. (2017). Photoelectron photofragment coincidence spectroscopy of aromatic carboxylates: benzoate and p-coumarate. University of Southern California. [Link]

  • Kazakova, O. B., et al. (2023). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]

  • Johnson, C. J., et al. (2023). Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate: Direct Observation of Tridentate Binding to 2-Cyanobenzoate. ACS Publications. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • CAS Common Chemistry. (n.d.). Benzoic acid, 4-heptyl-, 4-cyanophenyl ester. [Link]

  • Wang, R., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. ResearchGate. [Link]

  • Patel, H. V., et al. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • Boyd, D. R., et al. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Center for Biotechnology Information. [Link]

  • Frunza, L., et al. (2016). Rod-like cyanophenyl probe molecules nanoconfined to oxide particles: Density of adsorbed surface species. European Physical Journal. [Link]

  • Jones, J. H. (1950). Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters. ACS Publications. [Link]

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  • ResearchGate. (2009). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • Wang, F., et al. (2017). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. ResearchGate. [Link]

  • Byrd, D. S., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Center for Biotechnology Information. [Link]

  • Wilson, J. M., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. [Link]

  • Cimino, P., et al. (2022). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. MDPI. [Link]

  • Schaus, J. M., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. PubMed. [Link]

  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

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  • ResearchGate. (2012). The Crystal and Molecular Structure of the Mesogenic 4-Cyanophenyl-4′-n-Pentylthiol Benzoate (5SCN). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(2-cyanophenyl)benzoate. PubChem. [Link]

  • Araoka, F., et al. (2023). Microscopic observations of RGB circularly polarized luminescence from solid microspheres with liquid crystalline molecular order. Taylor & Francis Online. [Link]

  • ResearchGate. (2022). FTIR spectra of cyanate ester and precured and cured HTPDMS‐modified.... [Link]

  • ResearchGate. (2018). Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to manage their lifecycle safely and responsibly. Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a bespoke building block with significant potential in medicinal chemistry and materials science. However, its fluorinated and nitrile-containing structure necessitates a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

The core principle of chemical waste management is cradle-to-grave responsibility . This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[1][2] This guide is designed to help you fulfill that responsibility effectively.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazard profile from aggregated GHS data for structurally similar compounds and its constituent functional groups (fluorinated aromatic ring, nitrile, ester).[3][4]

Inferred Hazard Profile Summary:

Hazard ClassGHS Category (Inferred)Associated Risks
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 1 or 2May cause serious eye irritation or damage.[4][5]
Environmental HazardNot Classified (Precautionary)Halogenated organics can be persistent; avoid release to the environment.

Causality of Hazards:

  • Nitrile Group (-CN): Can interfere with cellular respiration, leading to systemic toxicity. Upon combustion or under acidic conditions, it can potentially release highly toxic hydrogen cyanide (HCN) gas.

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is strong, making the compound stable and potentially persistent in the environment. Incineration is required for complete destruction, which can produce hydrogen fluoride (HF), a highly corrosive and toxic gas that must be scrubbed during the disposal process.[6]

Part 2: Pre-Disposal Operations and Spill Management

Proper preparation is critical to ensuring safety. This begins with wearing the appropriate Personal Protective Equipment (PPE) and having a clear plan for spill containment.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain: If the spill is small and you are trained to handle it, contain the material. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, dike the spill with an inert absorbent (e.g., vermiculite, sand).

  • Clean-Up: Carefully scoop the contained material and absorbent into a designated hazardous waste container. Do not use combustible materials like paper towels for the final clean-up of the bulk material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials (wipes, gloves) are now considered hazardous waste and must be disposed of accordingly.

  • Dispose: Seal and label the container with all spill-contaminated materials and manage it as halogenated organic waste.

Part 3: Step-by-Step Disposal Protocol

The fundamental rule for disposing of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is that it must be treated as Halogenated Organic Waste .[6][7] Under no circumstances should this chemical or its containers be disposed of in a standard trash receptacle or washed down the sanitary sewer.[8][9]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for proper waste handling.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposition Waste Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (Solid, Solution, or Contaminated Items) Decision Is the waste halogenated? Waste->Decision Halogenated Yes (Contains Fluorine) Decision->Halogenated True NonHalogenated No Decision->NonHalogenated False HW_Container 1. Select approved, sealed container. 2. Affix 'Hazardous Waste' label. 3. Specify contents: 'Halogenated Organic Waste' (Methyl 4-(3-cyanophenyl)-2-fluorobenzoate). 4. List all components and concentrations. Halogenated->HW_Container SAA Store in Satellite Accumulation Area (SAA) - Keep container closed. - Perform weekly inspections. HW_Container->SAA Disposal Arrange pickup by licensed Hazardous Waste Disposal Service. SAA->Disposal

Caption: Waste Disposal Decision Workflow.

Detailed Procedural Steps
  • Waste Segregation: At the point of generation, dedicate a specific waste stream for halogenated organic compounds. Critically, do not mix non-halogenated and halogenated waste.[6][8] Mixing contaminates the entire volume, significantly increasing disposal costs and complexity, as non-halogenated solvents can often be recycled as fuel, while halogenated waste requires high-temperature incineration.[6]

  • Container Selection:

    • Use only approved, chemically compatible hazardous waste containers with a secure, screw-top lid.[1][9] The container must be in good condition, free of leaks or cracks.

    • Ensure the container is properly grounded if transferring solvent solutions to prevent static discharge.

  • Labeling:

    • Label the container before adding any waste.[8]

    • The label must clearly state: "Hazardous Waste" .[9]

    • List all chemical contents by their full name (no abbreviations) and approximate percentages. For this specific waste, it should read "Halogenated Organic Waste" followed by "Methyl 4-(3-cyanophenyl)-2-fluorobenzoate". If it is in solution, list the solvent(s) as well (e.g., "Dichloromethane, 90%; Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, 10%").

    • Indicate the associated hazards (e.g., Toxic, Irritant).

  • Accumulation:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[1]

    • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.

  • Final Disposal:

    • Once the container is full, or if waste generation is complete, arrange for pickup through your institution’s EHS department or a contracted licensed hazardous waste disposal company.[2]

    • These specialized companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper destruction via high-temperature incineration, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10]

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Electronic Code of Federal Regulations (eCFR). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Brown University. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Methyl 4-cyano-3-fluorobenzoate GHS Classification. PubChem, National Institutes of Health. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

Sources

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